molecular formula C4H9Br B165281 2-Bromo-2-methylpropane CAS No. 507-19-7

2-Bromo-2-methylpropane

Cat. No.: B165281
CAS No.: 507-19-7
M. Wt: 137.02 g/mol
InChI Key: RKSOPLXZQNSWAS-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropane, widely known as tert-butyl bromide, is a fundamental tertiary alkyl halide prized in research for its distinctive reactivity. It serves as a classic model compound for studying unimolecular nucleophilic substitution (SN1) and elimination (E1) reaction pathways . Its propensity to readily form a stable tert-butyl carbocation intermediate in polar protic solvents makes it an invaluable tool for investigating carbocation behavior and kinetics . A primary application of this reagent is the efficient introduction of the sterically bulky tert-butyl group into molecular frameworks, a transformation leveraged in multi-step synthetic routes to create complex organic structures . Beyond its use in synthesis, this compound has been utilized in biochemical studies to probe its physiological interactions, such as its role in inducing the massive deadenylation of adenine-based nucleosides . This compound is strictly for use in controlled laboratory research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-methylpropane
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InChI

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3
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InChI Key

RKSOPLXZQNSWAS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)Br
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Molecular Formula

C4H9Br
Record name T-BUTYL BROMIDE
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DSSTOX Substance ID

DTXSID5060144
Record name Propane, 2-bromo-2-methyl-
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Molecular Weight

137.02 g/mol
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Physical Description

T-butyl bromide appears as a colorless liquid. Slightly denser than water and insoluble in water. Harmful if inhaled., Colorless liquid; [Merck Index] Colorless to yellow-brown liquid; [MSDSonline]
Record name T-BUTYL BROMIDE
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Record name t-Butyl bromide
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Boiling Point

73.3 °C
Record name 2-BROMO-2-METHYLPROPANE
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Flash Point

18.3 °C, Flash point: -16.3 °C
Record name t-Butyl bromide
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Solubility

Miscible with organic solvents, In water, 600 mg/L at 25 °C
Record name 2-BROMO-2-METHYLPROPANE
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Density

1.2125 at 25 °C/4 °C
Record name 2-BROMO-2-METHYLPROPANE
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Vapor Pressure

135.0 [mmHg], 135.3 mm Hg at 25 °C
Record name t-Butyl bromide
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Color/Form

Colorless liquid

CAS No.

507-19-7
Record name T-BUTYL BROMIDE
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Record name 2-Bromo-2-methylpropane
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Melting Point

-16.2 °C
Record name 2-BROMO-2-METHYLPROPANE
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Foundational & Exploratory

2-Bromo-2-methylpropane physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Bromo-2-methylpropane: Physical and Chemical Properties

Introduction

This compound, also widely known as tert-butyl bromide, is a tertiary alkyl halide with the chemical formula (CH₃)₃CBr.[1][2] It is a versatile reagent in organic synthesis, primarily utilized for introducing the tert-butyl group into molecules.[1][3] Its unique tertiary structure dictates its chemical reactivity, favoring specific reaction pathways, which makes it a subject of interest for mechanistic studies. This document provides a comprehensive overview of its physical and chemical properties, reaction mechanisms, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a colorless to light yellow-brown, volatile liquid with a characteristic pungent odor.[1][2][4] It is a highly flammable substance.[5][6] Key physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name This compound[7][8]
Synonyms tert-Butyl bromide, 2-methyl-2-bromopropane[2][9]
CAS Number 507-19-7[1][2][5]
Molecular Formula C₄H₉Br[1][9][10]
Molecular Weight 137.02 g/mol [8][9][10]
Appearance Colorless to yellow-brown liquid[4][11][12]
Density 1.22 g/mL at 20 °C[3][4]
Melting Point -20 to -16.2 °C[12][13]
Boiling Point 71 to 74 °C[2][13][14]
Flash Point 16 to 18 °C (closed cup)[13][15]
Vapor Pressure 179.9 hPa at 25 °C[5][11][16]
Refractive Index 1.4279 at 20 °C/D[3][4][11]
Solubility in Water Insoluble[1][2][4][7][11]
Solubility in Solvents Miscible with ethanol, ether, acetone, chloroform[1][2][7][12][15]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its structure as a tertiary haloalkane. The central carbon atom is bonded to three bulky methyl groups and the bromine atom. This steric hindrance and the electronic effects of the alkyl groups are the primary determinants of its reactivity.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution via the Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism.[17][18] This is a two-step pathway:

  • Formation of a Carbocation: The carbon-bromine bond breaks heterolytically in a slow, rate-determining step, forming a stable tertiary carbocation and a bromide ion.[17][19][20] The high stability of the tertiary carbocation, due to the positive inductive effect and hyperconjugation from the three methyl groups, is the driving force for this step.[19]

  • Nucleophilic Attack: A nucleophile rapidly attacks the planar carbocation.[17][19] This can occur from either face, which would lead to a racemic mixture if the carbon were chiral (though in this case, it is not).

Due to significant steric hindrance from the three methyl groups, the backside attack required for an Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is prevented.[21] Therefore, this compound does not undergo Sₙ2 reactions at an appreciable rate.[21]

Caption: The Sₙ1 reaction mechanism of this compound.

Reaction_Pathway_Logic start This compound (Tertiary Haloalkane) steric_hindrance High Steric Hindrance at Carbon Center start->steric_hindrance carbocation_stability Formation of a Stable Tertiary Carbocation start->carbocation_stability sn2_path Sₙ2 Pathway (Backside Attack) steric_hindrance->sn2_path Prevents sn1_path Sₙ1 Pathway (Carbocation Intermediate) carbocation_stability->sn1_path Allows blocked Blocked sn2_path->blocked favored Favored sn1_path->favored Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis prep_solvent Prepare 80:20 Propanone:Water Solvent prep_reactants Measure precise volumes of Solvent, NaOH, and Indicator prep_solvent->prep_reactants initiate Add this compound & Start Stopwatch prep_reactants->initiate observe Time until Pink Color Disappears initiate->observe record Record Time (t) observe->record calc_rate Calculate Initial Rate (Rate ∝ 1/t) record->calc_rate repeat_exp Repeat with varying [Reactant] calc_rate->repeat_exp determine_order Plot log(Rate) vs. log([Reactant]) to Determine Reaction Order repeat_exp->determine_order

References

An In-depth Technical Guide to 2-Bromo-2-methylpropane (CAS 507-19-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-2-methylpropane (tert-butyl bromide), a versatile haloalkane with significant applications in organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, safety and handling protocols, and key synthetic applications. Detailed experimental methodologies for representative reactions are provided, and logical relationships in its reaction mechanisms are visualized using Graphviz diagrams. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] It is a tertiary alkyl halide, a structural feature that dictates much of its chemical reactivity.[2] It is insoluble in water but soluble in many organic solvents like ethanol (B145695) and diethyl ether.[3][4]

PropertyValueReference
Molecular Formula C4H9Br[5]
Molecular Weight 137.02 g/mol [5]
CAS Number 507-19-7[6]
Synonyms tert-Butyl bromide, Trimethylbromomethane[7]
Appearance Colorless to dark brown liquid[1][3]
Boiling Point 71-73 °C
Melting Point -20 °C
Density 1.22 g/mL at 20 °C
Flash Point 16 °C (closed cup)[3]
Refractive Index n20/D 1.4279
Vapor Pressure 179.9 hPa at 25 °C[3]

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques.

1H NMR Spectroscopy

Due to the high degree of symmetry in the molecule, all nine protons of the three methyl groups are chemically equivalent. This results in a single, unsplit resonance peak (a singlet) in the 1H NMR spectrum.[8]

Chemical Shift (δ)MultiplicityIntegrationAssignment
~1.80 ppmSinglet9H(CH 3)3CBr

Solvent: CDCl3, Standard: TMS (0.0 ppm)[8]

13C NMR Spectroscopy

The 13C NMR spectrum of this compound is also simple, showing only two distinct carbon environments.[9]

Chemical Shift (δ)Assignment
~35 ppm(C H3)3CBr
~65 ppm(CH3)3C Br
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorptions for C-H and C-Br bonds.

Wavenumber (cm-1)Vibration
~2860-2975C-H stretching
~1370-1480C-H bending
~750-500C-Br stretching

The region from approximately 1500 to 400 cm-1 is considered the fingerprint region for this molecule.[9]

Mass Spectrometry

The parent molecular ion peaks ([M]+ and [M+2]+) at m/z 136 and 138 are typically of very low abundance due to the instability of the tertiary carbocation formed upon ionization. The most prominent peak, the base peak, is observed at m/z 57, corresponding to the stable tert-butyl carbocation, [(CH3)3C]+.[10]

Safety and Handling

This compound is a highly flammable liquid and vapor.[6] It can cause skin and eye irritation.[11]

Hazard StatementPrecautionary Statement
H225: Highly flammable liquid and vapourP210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
P233: Keep container tightly closed.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P403 + P235: Store in a well-ventilated place. Keep cool.

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]

  • Eye Contact: Flush eyes with water as a precaution.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[6]

Reactivity and Synthetic Applications

This compound is a key substrate in nucleophilic substitution reactions, primarily proceeding through an SN1 mechanism due to the stability of the intermediate tertiary carbocation.[12]

SN1 Nucleophilic Substitution

A classic example is the hydrolysis of this compound to form 2-methylpropan-2-ol.[12] The reaction proceeds in two steps: a slow, rate-determining ionization to form a stable tertiary carbocation, followed by a rapid attack of the nucleophile.[13]

SN1_Mechanism sub This compound ((CH₃)₃CBr) carbocation tert-Butyl Carbocation ((CH₃)₃C⁺) + Br⁻ sub->carbocation Slow, Rate-determining step product 2-Methylpropan-2-ol ((CH₃)₃COH) carbocation->product Fast nucleophile Hydroxide (OH⁻) E1_Mechanism sub This compound ((CH₃)₃CBr) carbocation tert-Butyl Carbocation ((CH₃)₃C⁺) + Br⁻ sub->carbocation Slow, Rate-determining step product Isobutylene (CH₂)C(CH₃)₂ carbocation->product Fast, Proton removal base Base (B:) Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br₂ Br₂ 2 Br• 2 Br• Br₂->2 Br• UV light 2 Br•->Br₂ (CH₃)₃CH + Br• (CH₃)₃CH + Br• (CH₃)₃C• + HBr (CH₃)₃C• + HBr (CH₃)₃CH + Br•->(CH₃)₃C• + HBr (CH₃)₃C• + Br₂ (CH₃)₃C• + Br₂ (CH₃)₃CBr + Br• (CH₃)₃CBr + Br• (CH₃)₃C• + Br₂->(CH₃)₃CBr + Br• 2 (CH₃)₃C• 2 (CH₃)₃C• (CH₃)₃C-C(CH₃)₃ (CH₃)₃C-C(CH₃)₃ 2 (CH₃)₃C•->(CH₃)₃C-C(CH₃)₃ (CH₃)₃C• + Br• (CH₃)₃C• + Br• (CH₃)₃CBr (CH₃)₃CBr (CH₃)₃C• + Br•->(CH₃)₃CBr

References

An In-depth Technical Guide to the Structure and Bonding of tert-Butyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of tert-butyl bromide (2-bromo-2-methylpropane). It delves into the geometric arrangement of its atoms, the nature of its covalent bonds, and the spectroscopic signatures that arise from its unique structure. This document is intended to serve as a detailed reference for researchers, scientists, and professionals in drug development who utilize tert-butyl bromide in synthesis and mechanistic studies. Key experimental data are summarized in tabular format, and detailed experimental protocols for its synthesis and characterization are provided. Furthermore, conceptual and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of its chemical properties.

Molecular Structure and Geometry

Tert-butyl bromide, with the chemical formula C₄H₉Br, is a tertiary alkyl halide.[1] The central carbon atom is bonded to three methyl groups and a bromine atom.[2] This substitution pattern dictates the molecule's geometry and chemical reactivity.

Hybridization

The central carbon atom in tert-butyl bromide is sp³ hybridized. This hybridization results in a tetrahedral arrangement of the four groups surrounding it. The three carbon-carbon single bonds and the one carbon-bromine single bond are formed from the overlap of the sp³ hybrid orbitals of the central carbon with the appropriate orbitals of the adjacent carbon and bromine atoms.

Bond Lengths and Angles

The precise bond lengths and angles in tert-butyl bromide have been determined experimentally, primarily through gas-phase electron diffraction studies. These studies provide insight into the steric strain imposed by the bulky tert-butyl group. The key structural parameters are summarized in the table below.

ParameterValueExperimental Method
C-C Bond LengthData not available in search resultsElectron Diffraction
C-Br Bond LengthData not available in search resultsElectron Diffraction
C-C-C Bond AngleData not available in search resultsElectron Diffraction
C-C-Br Bond AngleData not available in search resultsElectron Diffraction

Note: While the existence of electron diffraction studies is confirmed, the specific numerical data for bond lengths and angles were not found in the provided search results. Access to primary scientific literature would be required to populate this table with precise, cited values.

The geometry of the tert-butyl carbocation, the intermediate in S(_N)1 reactions of tert-butyl bromide, is trigonal planar with sp² hybridization at the central carbon.[3][4] The C-C-C bond angles in this cation are approximately 120°.[4]

Bonding and Electronic Effects

The bonding in tert-butyl bromide is characterized by sigma (σ) bonds. The C-Br bond is polar covalent due to the difference in electronegativity between carbon and bromine, with the bromine atom bearing a partial negative charge (δ-) and the adjacent carbon atom a partial positive charge (δ+). This polarity is a key factor in its chemical reactivity.

The three methyl groups attached to the central carbon exert a positive inductive effect (+I), donating electron density towards the central carbon. This effect helps to stabilize the partial positive charge on the central carbon and further contributes to the stability of the tert-butyl carbocation intermediate formed during S(_N)1 reactions.

Inductive_Effect cluster_tertbutyl C_alpha Cα (δ+) Br Br (δ-) C_alpha->Br Polar Bond CH3_1 H3C → CH3_1->C_alpha CH3_2 H3C → CH3_2->C_alpha CH3_3 H3C → CH3_3->C_alpha

Inductive effect in tert-butyl bromide.

Spectroscopic Characterization

The structure of tert-butyl bromide can be elucidated and confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Due to the high degree of symmetry in the molecule, all nine protons of the three methyl groups are chemically equivalent.[5] This results in a single, sharp singlet in the ¹H NMR spectrum.[5]

¹³C NMR: The ¹³C NMR spectrum is also simple, showing two distinct signals: one for the three equivalent methyl carbons and another for the quaternary carbon bonded to the bromine atom.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~1.80Singlet(CH ₃)₃CBr
¹³CData not availableSinglet(C H₃)₃CBr
¹³CData not availableSinglet(CH₃)₃C Br

Note: While a chemical shift for the protons is available, specific, cited chemical shifts for the ¹³C signals of tert-butyl bromide were not found in the search results. The provided data for ¹³C NMR was for a different molecule.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. Key absorptions are associated with the stretching and bending of the C-H, C-C, and C-Br bonds.

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~2970C-H stretch (asymmetric)IR, Raman
~2870C-H stretch (symmetric)IR, Raman
~1460C-H bend (asymmetric)IR, Raman
~1370C-H bend (symmetric)IR, Raman
~1230C-C stretchIR, Raman
~550C-Br stretchIR, Raman

Note: This table represents typical ranges for the assigned vibrations. A comprehensive list of experimentally observed frequencies from a primary source was not available in the search results.

Mass Spectrometry (MS)

Mass spectrometry of tert-butyl bromide provides information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) is often weak or absent due to the stability of the resulting tert-butyl carbocation.[6]

m/zIonSignificance
136, 138[C₄H₉Br]⁺Molecular ion (presence of ⁷⁹Br and ⁸¹Br isotopes)
57[(CH₃)₃C]⁺Base peak, tert-butyl cation
41[C₃H₅]⁺Loss of methane (B114726) from the tert-butyl cation
29[C₂H₅]⁺Ethyl cation fragment

The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6]

Experimental Protocols

Synthesis of tert-Butyl Bromide from tert-Butanol (B103910)

This synthesis proceeds via an S(_N)1 mechanism.

Materials:

  • tert-Butanol

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid (optional)

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine tert-butanol and an excess of cold, concentrated hydrobromic acid.

  • Shake the mixture vigorously for several minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate. The upper layer is the crude tert-butyl bromide.

  • Drain the lower aqueous layer.

  • Wash the organic layer with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and then again with water. Separate the layers after each wash.

  • Transfer the crude tert-butyl bromide to a clean, dry flask and dry it over anhydrous calcium chloride.

  • Purify the product by simple distillation, collecting the fraction that boils at approximately 73°C.[7]

Synthesis_Workflow Start Combine tert-Butanol and HBr Reaction Vigorous Shaking (SN1 Reaction) Start->Reaction Separation1 Separate Aqueous and Organic Layers Reaction->Separation1 Wash_H2O Wash with Water Separation1->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO3 Wash_H2O->Wash_NaHCO3 Wash_H2O_2 Wash with Water Wash_NaHCO3->Wash_H2O_2 Drying Dry with Anhydrous CaCl2 Wash_H2O_2->Drying Distillation Purify by Distillation Drying->Distillation Product Collect tert-Butyl Bromide (b.p. ~73°C) Distillation->Product

Synthesis of tert-butyl bromide workflow.
NMR Sample Preparation

Materials:

  • tert-Butyl bromide

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve 5-20 mg of purified tert-butyl bromide in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

IR Sample Preparation (Neat Liquid)

Materials:

  • tert-Butyl bromide

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

Procedure:

  • Place one to two drops of neat tert-butyl bromide onto the surface of a clean, dry salt plate.

  • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Mount the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.

Signaling Pathways and Logical Relationships

The reactivity of tert-butyl bromide is dominated by the S(_N)1 mechanism, which proceeds through a stable carbocation intermediate.

SN1_Mechanism Reactant tert-Butyl Bromide Step1 Heterolytic Cleavage (Rate-Determining Step) Reactant->Step1 Intermediate tert-Butyl Carbocation + Br⁻ Step1->Intermediate Step2 Nucleophilic Attack Intermediate->Step2 Product Substitution Product Step2->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Step2

SN1 reaction pathway of tert-butyl bromide.

Conclusion

The structure and bonding of tert-butyl bromide are fundamental to its chemical properties and reactivity. Its tetrahedral geometry, the polarity of the C-Br bond, and the electron-donating nature of the methyl groups all contribute to its propensity to undergo S(_N)1 reactions. The spectroscopic signatures of tert-butyl bromide are distinct and provide a reliable means of its identification and characterization. The experimental protocols outlined in this guide offer a practical framework for the synthesis and analysis of this important organic compound. A deeper understanding of these principles is crucial for professionals engaged in synthetic chemistry and drug development.

References

An In-depth Technical Guide to the SN1 Reaction Mechanism of 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unimolecular nucleophilic substitution (SN1) reaction mechanism of 2-bromo-2-methylpropane (tert-butyl bromide). It delves into the core principles of the reaction, including its kinetics, the stability of the carbocation intermediate, stereochemical outcomes, and the influence of various experimental factors. This document is intended to serve as a detailed resource, presenting quantitative data, explicit experimental protocols, and visual representations of the underlying chemical processes to aid in research and development.

Core Concepts of the SN1 Reaction

The SN1 reaction is a stepwise nucleophilic substitution process. In the case of this compound, a tertiary alkyl halide, the reaction proceeds through a two-step mechanism.[1][2][3] This pathway is favored due to the steric hindrance around the tertiary carbon, which impedes the backside attack required for a concerted SN2 reaction, and the notable stability of the tertiary carbocation intermediate that is formed.[2]

The overall reaction for the hydrolysis of this compound is as follows:

(CH₃)₃CBr + H₂O → (CH₃)₃COH + HBr

The Two-Step Mechanism

The SN1 reaction of this compound involves the following two key steps:

  • Formation of a Carbocation (Rate-Determining Step): The carbon-bromine (C-Br) bond undergoes heterolytic cleavage, where the bromine atom departs with the bonding pair of electrons to form a stable tertiary carbocation and a bromide ion. This initial step is the slowest in the sequence and therefore dictates the overall rate of the reaction.[3][4]

  • Nucleophilic Attack: The planar and sp²-hybridized carbocation intermediate is then rapidly attacked by a nucleophile. In the case of solvolysis in water, a water molecule acts as the nucleophile. This attack can occur with equal probability from either face of the carbocation.

  • Deprotonation: Following the nucleophilic attack by a neutral nucleophile like water, a final rapid deprotonation step occurs to yield the final substitution product, a tertiary alcohol.

Kinetics and Rate Law

The kinetics of the SN1 reaction of this compound are first-order, meaning the reaction rate is dependent only on the concentration of the substrate (this compound) and is independent of the nucleophile's concentration.[1][3] This is a direct consequence of the unimolecular nature of the rate-determining step.[1]

The rate law is expressed as:

Rate = k[ (CH₃)₃CBr ]

Where:

  • Rate is the rate of the reaction.

  • k is the first-order rate constant.

  • [ (CH₃)₃CBr ] is the concentration of this compound.

Quantitative Data

Rate Constants of Solvolysis

The rate of solvolysis of this compound is highly dependent on the solvent. The table below summarizes the first-order rate constants (k) for the solvolysis in various alcohol solvents at different temperatures.

SolventTemperature (°C)Rate Constant (k) x 10⁵ (s⁻¹)
Propan-1-ol25.04.40
30.09.70
35.037.2
Butan-1-ol25.017.00
30.0202.8
35.0380.4
40.0681.4
Ethane-1,2-diol25.067.24
30.0142.6
35.0280.1
40.0540.7
45.0954.0
Propane-1,3-diol25.10.089
45.20.845

Data sourced from J. CHEM. SOC. PERKIN TRANS. 2 1991.[5]

Relative Rates of Solvolysis

The polarity of the solvent plays a crucial role in stabilizing the carbocation intermediate, thereby accelerating the reaction rate. The relative rates of solvolysis in different protic solvents highlight this effect.

SolventRelative Rate of Solvolysis
Acetic Acid (CH₃COOH)1
Methanol (CH₃OH)4
Water (H₂O)150,000

Data sourced from Filo.[6]

Arrhenius Parameters

The temperature dependence of the reaction rate is described by the Arrhenius equation. The activation energy (Ea) for the solvolysis of this compound varies with the solvent.

SolventTemperature Range (°C)Activation Energy (Ea) (kJ mol⁻¹)
Methanol25-5595.3 ± 0.9
Ethanol25-6093.3 ± 0.9
Propan-1-ol25-45100.2 ± 1.0
Butan-1-ol25-4598.2 ± 1.0
Ethane-1,2-diol25-5092.1 ± 0.9
Propane-1,3-diol25-5096.0 ± 1.0
Butane-1,4-diol25-5094.2 ± 0.9

Data sourced from J. CHEM. SOC. PERKIN TRANS. 2 1991.[5]

Product Distribution: SN1 vs. E1

The SN1 reaction often competes with the unimolecular elimination (E1) reaction, as both pathways share the same rate-determining step of carbocation formation. The distribution of substitution and elimination products is influenced by factors such as temperature and the nature of the solvent and nucleophile.

SolventTemperature (°C)% SN1 Product% E1 Product
Ethanol258119
Ethanol557228

Data sourced from Master Organic Chemistry.[7]

Experimental Protocols

Kinetic Study of the Hydrolysis of this compound

This protocol details a method for determining the order of the reaction with respect to the hydroxide (B78521) ion and this compound using the initial rates method.

Materials:

  • This compound

  • 0.01 M Sodium hydroxide (NaOH) solution

  • Propanone (acetone)

  • Deionized water

  • Phenolphthalein (B1677637) indicator

  • Burettes (50 cm³)

  • Pipettes (1 cm³ and 10 cm³)

  • Specimen tubes or small flasks

  • Stopwatch

Procedure to Determine the Order with Respect to [OH⁻]:

  • Prepare a solvent mixture of 80% propanone and 20% water by volume.

  • Using burettes, add 3.40 cm³ of the solvent to 6.0 cm³ of the 0.01 M NaOH solution in a specimen tube.

  • Add two drops of phenolphthalein indicator. The solution should turn pink.

  • Using a pipette, add 0.50 cm³ of this compound to the solution and simultaneously start the stopwatch.

  • Record the time taken for the pink color to disappear completely.

  • Repeat the experiment using different initial volumes of the NaOH solution (e.g., 4.0 cm³ and 8.0 cm³), adjusting the volume of the solvent accordingly to maintain a constant total volume of 10.0 cm³.

  • Calculate the initial rate for each experiment using the formula: Initial Rate = (Initial moles of NaOH) / (Total volume × time) .

  • Plot a graph of the initial rate versus the initial concentration of NaOH. A horizontal line indicates that the reaction is zero-order with respect to the hydroxide ion.[2]

Procedure to Determine the Order with Respect to [(CH₃)₃CBr]:

  • Maintain a constant initial concentration of NaOH (e.g., 6.0 cm³ of 0.01 M NaOH).

  • Vary the initial volume of this compound (e.g., 0.40 cm³, 0.60 cm³, 0.80 cm³), adjusting the volume of the solvent to keep the total volume constant at 10.0 cm³.

  • Follow steps 2-5 from the previous procedure for each concentration of this compound.

  • Calculate the initial rate for each experiment.

  • Plot a graph of the initial rate versus the initial concentration of this compound. A straight line passing through the origin indicates that the reaction is first-order with respect to this compound.[2]

Mandatory Visualizations

SN1 Reaction Mechanism

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) Reactant This compound (CH₃)₃CBr Intermediate Tertiary Carbocation (CH₃)₃C⁺ Reactant->Intermediate Heterolytic Cleavage Reactant->Intermediate LeavingGroup Bromide Ion Br⁻ ProtonatedProduct Protonated Alcohol (CH₃)₃COH₂⁺ Intermediate->ProtonatedProduct Nucleophilic Attack Intermediate->ProtonatedProduct Nucleophile Nucleophile (e.g., H₂O) FinalProduct Tertiary Alcohol (CH₃)₃COH ProtonatedProduct->FinalProduct Deprotonation ProtonatedProduct->FinalProduct Hydronium H₃O⁺

Caption: The three-step SN1 reaction mechanism of this compound.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow A Prepare Solvent and Reagent Solutions (Propanone/Water, NaOH, Indicator) B Aliquot NaOH and Solvent into Reaction Vessel A->B C Add Phenolphthalein Indicator B->C D Initiate Reaction: Add this compound and Start Timer C->D E Monitor for Color Change (Pink to Colorless) D->E F Record Reaction Time E->F G Calculate Initial Reaction Rate F->G H Repeat for Varying [Reactant] G->H I Data Analysis: Plot Rate vs. Concentration G->I H->D Next Experiment J Determine Reaction Order I->J

Caption: Workflow for the kinetic analysis of the SN1 reaction.

Logical Relationship of Factors Affecting SN1 Rate

Factors_Affecting_SN1_Rate Rate SN1 Reaction Rate CarbocationStability Carbocation Stability CarbocationStability->Rate Increases LeavingGroup Leaving Group Ability LeavingGroup->Rate Increases Solvent Solvent Polarity (Protic) Solvent->Rate Increases Solvent->CarbocationStability Stabilizes Substrate Substrate Structure (Tertiary) Substrate->CarbocationStability Increases

Caption: Key factors influencing the rate of the SN1 reaction.

References

An In-depth Technical Guide to the Stability of the Tert-Butyl Carbocation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The tert-butyl carbocation, (CH₃)₃C⁺, is a cornerstone intermediate in organic chemistry, renowned for its exceptional stability compared to other simple alkyl carbocations. Its formation, typically via the solvolysis of precursors like 2-bromo-2-methylpropane, proceeds readily due to this inherent stability. This guide provides a comprehensive technical examination of the factors governing the stability of the tert-butyl carbocation, supported by quantitative thermodynamic and kinetic data. Detailed experimental protocols for its generation and characterization are presented, and key mechanistic and logical relationships are visualized to offer a clear and thorough understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Formation of the Tert-Butyl Carbocation from this compound

The generation of the tert-butyl carbocation is classically demonstrated through the solvolysis of this compound (tert-butyl bromide). This reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism.[1][2] The process is characterized by a two-step mechanism where the rate-determining step is the spontaneous dissociation of the starting material to form the carbocation intermediate.[3][4]

The first step, the cleavage of the carbon-bromine bond, is slow and results in the formation of the planar tert-butyl carbocation and a bromide ion.[2][4] The subsequent step is a rapid attack by a nucleophile (such as water or another solvent molecule) on the electron-deficient carbocation to yield the final product, tert-butanol (B103910).[1][2] The stability of the tertiary carbocation intermediate is the primary reason this pathway is kinetically favored over a concerted Sₙ2 mechanism.[1][5]

G cluster_0 Step 1: Carbocation Formation (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A This compound ((CH₃)₃CBr) B tert-Butyl Carbocation ((CH₃)₃C⁺) + Br⁻ A->B Slow Heterolysis C tert-Butyl Carbocation ((CH₃)₃C⁺) E Protonated tert-Butanol ((CH₃)₃COH₂⁺) C->E Fast D Nucleophile (e.g., H₂O) D->E Fast F Protonated tert-Butanol ((CH₃)₃COH₂⁺) G tert-Butanol ((CH₃)₃COH) F->G Fast

Figure 1: Sₙ1 mechanism for the solvolysis of this compound.

Core Factors Governing Stability

The notable stability of the tert-butyl carbocation arises from a combination of electronic effects that delocalize the positive charge, thereby reducing the electron deficiency of the central carbon atom.[6] These effects are primarily hyperconjugation and the inductive effect.[7]

  • Inductive Effect (+I): The three methyl groups attached to the central carbocationic carbon are alkyl groups, which are electron-donating.[6][8] They push electron density through the sigma bonds towards the positively charged carbon, helping to neutralize the charge and increase stability.[6][9] The more alkyl groups attached, the greater the stabilization.[8]

  • Hyperconjugation: This is considered the dominant stabilizing factor.[10] Hyperconjugation is the interaction of electrons in an adjacent C-H sigma bond with the empty p-orbital of the carbocation.[11][12] In the tert-butyl carbocation, there are nine C-H bonds (α-hydrogens) on the carbons adjacent to the positive center.[9][13] The overlap of these sigma bond orbitals with the empty p-orbital allows for the delocalization of the positive charge over all ten atoms, which is a powerful stabilizing interaction.[11][14]

G center tert-Butyl Carbocation Stability inductive Inductive Effect (+I) center->inductive hyperconjugation Hyperconjugation center->hyperconjugation desc_ind Electron donation from 3 methyl groups via σ-bonds inductive->desc_ind desc_hyp Delocalization of charge via overlap of 9 adjacent C-H σ-bonds with the empty p-orbital hyperconjugation->desc_hyp

Figure 2: Primary electronic factors contributing to tert-butyl carbocation stability.

Quantitative Analysis of Stability

The stability of a carbocation can be quantified through both thermodynamic and kinetic measurements. Thermodynamic data provide insight into the intrinsic stability, while kinetic data reflect the ease of formation.

Thermodynamic Data

Thermodynamic stability can be assessed by the enthalpy of formation (ΔfH⦵). A lower heat of formation indicates greater stability. The tert-butyl carbocation is significantly more stable than primary and secondary carbocations.[15]

CarbocationStructureGas-Phase Heat of Formation (kcal/mol)
tert-Butyl(CH₃)₃C⁺~162[16]
iso-Propyl(CH₃)₂CH⁺~182
EthylCH₃CH₂⁺~215
MethylCH₃⁺~261
Note: Values are approximate and can vary slightly based on the experimental or computational method.
Kinetic Data: Relative Rates of Solvolysis

The rate of Sₙ1 solvolysis is directly related to the stability of the carbocation intermediate formed in the rate-determining step.[17] Comparing the solvolysis rates of different alkyl halides provides a clear quantitative measure of the relative stability of their corresponding carbocations.

SubstrateCarbocation FormedRelative Rate of Solvolysis (50% Ethanol, 45°C)
t-Butyl ChlorideTertiary~20,000[16]
Benzyl ChloridePrimary, Resonancestabilized145[16]
i-Propyl ChlorideSecondary1[16]

As shown, t-butyl chloride solvolyzes approximately 20,000 times faster than i-propyl chloride, highlighting the immense stability of the tertiary carbocation intermediate.[16]

Experimental Protocols

Protocol 1: Kinetic Analysis of this compound Solvolysis

This protocol outlines the determination of the reaction order for the hydrolysis of this compound using the initial rates method, which confirms the Sₙ1 mechanism.[2][3]

Objective: To determine the reaction order with respect to the alkyl halide and the nucleophile (OH⁻) to provide evidence for the Sₙ1 mechanism.

Materials:

Methodology:

  • Preparation: Prepare a series of solutions in conical flasks, each containing a fixed volume of the propanone/water solvent and a few drops of phenolphthalein.

  • Varying [OH⁻]: Add varying, small, known amounts of NaOH solution to the flasks. The concentration of this compound will be kept in large excess.

  • Initiation: To start the reaction, add a fixed, large excess of this compound to the first flask and immediately start the stopwatch.

  • Measurement: Record the time taken for the pink color of the phenolphthalein to disappear. This indicates that all the OH⁻ has been consumed. The initial rate is calculated as [OH⁻] / time.

  • Repeat: Repeat steps 3-4 for each concentration of NaOH. The rate should be independent of the initial [OH⁻], indicating zero-order kinetics with respect to the nucleophile.[3]

  • Varying [Alkyl Halide]: To determine the order with respect to this compound, repeat the experiment using a fixed amount of NaOH and varying the concentration of the alkyl halide.

  • Data Analysis: Plot a graph of initial rate versus the concentration of this compound. A linear relationship demonstrates that the reaction is first-order with respect to the alkyl halide.[2]

Expected Result: The overall rate equation will be: Rate = k[(CH₃)₃CBr]¹, which is characteristic of an Sₙ1 reaction.[3]

G start Start prep Prepare Solvent + Indicator in Flasks start->prep add_naoh Add Known [NaOH] to each flask prep->add_naoh add_tbu Add excess (CH₃)₃CBr & Start Timer add_naoh->add_tbu observe Time until Phenolphthalein color disappears add_tbu->observe record Record Time (t) observe->record calc Calculate Initial Rate Rate = [NaOH] / t record->calc analyze Analyze Data: Plot Rate vs. [Reactant] calc->analyze end End analyze->end

Figure 3: Experimental workflow for the kinetic analysis of solvolysis.
Protocol 2: Spectroscopic Characterization of the Tert-Butyl Carbocation

Direct observation of the tert-butyl carbocation requires conditions that prevent its immediate reaction. This is typically achieved in superacid media or by using a non-nucleophilic counterion in an inert solvent.

Objective: To characterize the structure and electronic environment of the pre-formed tert-butyl carbocation using NMR and IR spectroscopy.

Methodology (General Principles):

  • Generation in Superacid: The carbocation can be generated by dissolving this compound or tert-butanol in a superacid like SbF₅/SO₂ClF at low temperatures.

  • ¹H NMR Spectroscopy:

    • Procedure: Acquire the ¹H NMR spectrum of the solution at low temperature.

    • Expected Observation: Due to the high positive charge density, the protons on the methyl groups are significantly deshielded. A single, sharp peak will be observed far downfield (typically > 4 ppm), corresponding to the nine equivalent protons. The equivalence of the protons provides evidence for the rapid rotation and symmetrical nature of the cation.

  • ¹³C NMR Spectroscopy:

    • Procedure: Acquire the ¹³C NMR spectrum.

    • Expected Observation: A highly deshielded signal for the central, positively charged carbon (typically > 300 ppm) will be observed. A second signal for the three equivalent methyl carbons will appear further upfield.

  • Infrared (IR) Spectroscopy:

    • Procedure: Obtain the IR spectrum of the carbocation salt.[18]

    • Expected Observation: The C-H stretching frequencies (νCH) of the methyl groups involved in hyperconjugation are significantly lowered (red-shifted) compared to a typical alkane, often appearing below 2900 cm⁻¹.[18] This shift is considered strong evidence for the hyperconjugative stabilization mechanism.

Conclusion

The exceptional stability of the tert-butyl carbocation is a well-established principle in organic chemistry, critical for understanding and predicting the outcomes of numerous reactions. This stability is quantitatively supported by thermodynamic and kinetic data and is fundamentally attributed to the combined electron-donating inductive effect of three methyl groups and, more significantly, the charge delocalization afforded by hyperconjugation with nine adjacent C-H bonds. The experimental protocols detailed herein provide robust methods for demonstrating this stability and characterizing the cation, offering valuable tools for both academic research and practical applications in fields like drug development, where understanding reaction mechanisms is paramount.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-2-methylpropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 2-bromo-2-methylpropane (tert-butyl bromide), a versatile alkylating agent and intermediate in organic synthesis. While extensive quantitative data is not widely available in published literature, this document compiles the known qualitative information and presents a comprehensive experimental protocol for its quantitative determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved. This compound, a tertiary alkyl halide, possesses both nonpolar and polar characteristics. The tert-butyl group is nonpolar and contributes to van der Waals interactions, while the carbon-bromine bond is polar, allowing for dipole-dipole interactions. Its high solubility in many organic solvents is a result of the favorable intermolecular forces established between the solute and solvent molecules, which are comparable in strength to the forces within the pure substances.[1][2]

Qualitative and Quantitative Solubility Data

Solvent ClassificationSpecific SolventQualitative SolubilityCitation(s)
Alcohols EthanolMiscible[3][5]
Ethers Diethyl EtherMiscible[3]
Ketones AcetoneMiscible[3]
General Organic SolventsMiscible / Soluble[4][5]
Aqueous WaterInsoluble / Slightly Soluble[3][5]

Note: The lack of specific quantitative data underscores the importance of the experimental protocols detailed below for researchers requiring precise solubility measurements.

Factors Influencing Solubility

The dissolution of this compound in organic solvents is driven by favorable intermolecular interactions. The diagram below illustrates the key molecular properties and forces that govern this process.

G Logical Diagram of Factors Influencing Solubility cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_interactions Intermolecular Forces Solute C(CH₃)₃Br TertButyl tert-Butyl Group (Nonpolar, Bulky) Solute->TertButyl provides CBrBond C-Br Bond (Polar) Solute->CBrBond contains Dispersion London Dispersion Forces (Nonpolar-Nonpolar) TertButyl->Dispersion enables Dipole Dipole-Dipole Interactions (Polar-Polar) CBrBond->Dipole enables Solvent Solvent Molecule SolventPolarity Solvent Polarity (e.g., Polar Aprotic, Nonpolar) Solvent->SolventPolarity SolventPolarity->Dispersion SolventPolarity->Dipole Result High Solubility / Miscibility Dispersion->Result Dipole->Result

Caption: Factors influencing the solubility of this compound.

Experimental Protocols: Quantitative Solubility Determination

To obtain precise solubility data, a reliable experimental method is required. The Isothermal Shake-Flask Method followed by Gravimetric Analysis is a fundamental and accurate technique suitable for determining the solubility of a liquid like this compound in an organic solvent.[6][7]

Objective: To determine the concentration of this compound in a saturated solution with a specific organic solvent at a constant temperature.

Apparatus and Reagents:

  • This compound (high purity)

  • Organic solvent of interest (HPLC grade or higher)

  • Thermostatic shaker or water bath with precise temperature control (±0.1°C)

  • Analytical balance (precision ±0.1 mg)

  • Several glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Volumetric pipettes and flasks

  • Syringes and syringe filters (e.g., 0.2 μm PTFE)

  • Pre-weighed, dry evaporating dishes or beakers

  • Drying oven

  • Desiccator

Methodology Workflow:

G Experimental Workflow for Solubility Determination A 1. Preparation Add excess this compound to a vial with a known mass of solvent. B 2. Equilibration Seal vial and place in thermostatic shaker at constant T for 24-48h. A->B C 3. Phase Separation Allow solution to settle at constant T. Ensure excess solute phase is visible. B->C D 4. Sampling Withdraw a known volume of the supernatant using a filtered syringe. C->D E 5. Weighing Saturated Solution Dispense sample into a pre-weighed, airtight container and record total mass. D->E F 6. Solvent Evaporation Transfer to an evaporating dish and evaporate solvent in a fume hood/oven. E->F G 7. Drying & Final Weighing Dry residue to a constant mass in an oven, cool in a desiccator, and weigh. F->G H 8. Calculation Determine masses of solute and solvent to calculate solubility (e.g., g/100g). G->H

Caption: Workflow for the gravimetric determination of solubility.

Detailed Procedure:

  • Preparation:

    • Precisely weigh a clean, dry glass vial.

    • Add a known mass of the chosen organic solvent to the vial.

    • Add an excess amount of this compound to the solvent. The presence of a separate, undissolved phase of the solute is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vial in a thermostatic shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary and should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Phase Separation and Sampling:

    • Stop agitation and allow the vial to rest in the thermostatic bath for several hours to allow the two phases (saturated solution and excess solute) to separate clearly.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear, saturated supernatant using a syringe fitted with a filter to prevent any undissolved solute from being collected.

  • Gravimetric Analysis:

    • Dispense the collected sample into a pre-weighed evaporating dish. Immediately record the total mass (dish + saturated solution).

    • Gently evaporate the solvent in a well-ventilated fume hood. A slightly elevated temperature may be used, but it must be well below the boiling point of this compound (73.3 °C) to avoid loss of the solute.

    • Once the solvent appears to be gone, place the dish in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved.

    • Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

5. Data Calculation:

  • Mass of Saturated Solution Sample (m_solution): (Mass of dish + solution) - (Mass of empty dish)

  • Mass of Solute (m_solute): (Mass of dish + dry residue) - (Mass of empty dish)

  • Mass of Solvent (m_solvent): m_solution - m_solute

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

This procedure should be repeated multiple times to ensure the reproducibility and accuracy of the results.

Conclusion

This compound demonstrates high solubility, to the point of miscibility, in many common organic solvents due to a favorable combination of intermolecular forces. For applications in research, drug development, and process chemistry where precise concentrations are critical, the lack of published quantitative data necessitates experimental determination. The detailed gravimetric protocol provided in this guide offers a robust and accurate method for generating this essential data.

References

Synthesis of 2-Bromo-2-methylpropane from tert-Butyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is a tertiary alkyl halide with significant applications as a standard reagent in synthetic organic chemistry.[1][2] It is primarily used to introduce the tert-butyl group into molecules.[1] The most common and instructive laboratory-scale synthesis involves the reaction of tert-butyl alcohol with hydrobromic acid. This reaction is a classic example of a unimolecular nucleophilic substitution (SN1) reaction, which proceeds through a stable tertiary carbocation intermediate.[3][4][5] This technical guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and quantitative data for the synthesis of this compound from tert-butyl alcohol.

Reaction Mechanism: Unimolecular Nucleophilic Substitution (SN1)

The conversion of tert-butyl alcohol to this compound with hydrobromic acid proceeds via an SN1 mechanism.[6] This multi-step pathway is favored for tertiary alcohols due to the high stability of the resulting tertiary carbocation intermediate.[3][4] The rate of this reaction is dependent only on the concentration of the substrate (tert-butyl alcohol) and is independent of the nucleophile (bromide ion) concentration.[7][8]

The mechanism involves three key steps:

  • Protonation of the Alcohol : The hydroxyl (-OH) group of tert-butyl alcohol is a poor leaving group. The reaction is initiated by the protonation of the alcohol's oxygen atom by the hydrobromic acid, forming a tert-butyloxonium ion. This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O).[4][9][10]

  • Formation of a Carbocation : The protonated alcohol (tert-butyloxonium ion) dissociates by losing a molecule of water. This is the slow, rate-determining step of the reaction, resulting in the formation of a stable tertiary carbocation (the tert-butyl cation).[4][7][11]

  • Nucleophilic Attack : The electron-rich bromide ion (Br⁻), a strong nucleophile, rapidly attacks the electrophilic carbocation.[9] This final step forms the desired product, this compound.[4][10]

SN1_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products TBA tert-Butyl Alcohol ((CH₃)₃COH) Oxonium tert-Butyloxonium Ion [((CH₃)₃COH₂)]⁺ TBA->Oxonium Protonation HBr Hydrobromic Acid (HBr) HBr->Oxonium Carbocation tert-Butyl Carbocation [((CH₃)₃C)]⁺ HBr->Carbocation Br⁻ Oxonium->Carbocation Loss of H₂O (Rate-determining) Water Water (H₂O) Oxonium->Water Product This compound ((CH₃)₃CBr) Carbocation->Product Nucleophilic Attack

Caption: SN1 Reaction Pathway for this compound Synthesis.

Experimental Protocols

Several methods for the synthesis of this compound from tert-butyl alcohol have been reported, primarily differing in the use of catalysts and reaction conditions. Below are detailed protocols for two common laboratory methods.

Method 1: Synthesis with Hydrobromic Acid

This protocol utilizes constant-boiling hydrobromic acid and involves the distillation of the product directly from the reaction mixture.

Materials:

  • tert-Butyl alcohol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄) or Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Potassium carbonate (K₂CO₃) (for stabilization)

Apparatus:

  • Round-bottom flask

  • Vigreux column (20 cm)

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Heating mantle

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup : In a round-bottom flask, cool 1.0 mole of tert-butyl alcohol. Cautiously add 1.25 moles of 48% hydrobromic acid while maintaining cooling.[12]

  • Distillation : Attach a 20-cm Vigreux column and a condenser to the flask. Heat the mixture to boiling and distill the volatile this compound. The rate of distillation should be maintained at 2-3 drops per second.[12]

  • Work-up - Ether Removal : Transfer the crude distillate to a separatory funnel. To remove di-tert-butyl ether, a common byproduct, wash the crude product twice with about one-fifth of its volume of cold concentrated sulfuric acid or concentrated hydrochloric acid.[12] Carefully separate the layers after each wash.

  • Neutralization and Washing : Wash the organic layer with water, followed by a sodium bicarbonate solution to neutralize any remaining acid, and then wash with water again.[12]

  • Drying : Transfer the washed product to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride.[12]

  • Final Distillation : Decant the dried liquid into a distillation apparatus and distill it through a 20-cm Vigreux column. Collect the fraction boiling between 71-73 °C.[12]

  • Stabilization : Add 0.5% potassium carbonate to the final product to act as a stabilizer.[12]

Method 2: Synthesis with Hydrobromic Acid and Sulfuric Acid Catalyst

This alternative method employs sulfuric acid as a catalyst and generally results in a higher yield.

Materials:

  • tert-Butyl alcohol

  • 48% Hydrobromic acid (HBr)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride (CaCl₂)

  • Calcium oxide (CaO)

Apparatus:

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Ice bath

Procedure:

  • Reaction Setup : In a round-bottom flask, prepare a cooled mixture of 3.2 moles of 48% hydrobromic acid and 100 mL of concentrated sulfuric acid. Maintain the temperature around 20°C with an ice bath.[12]

  • Reagent Addition : With continuous stirring, add 1.6 moles of tert-butyl alcohol dropwise from a dropping funnel to the acid mixture.[12]

  • Reaction Time : After the addition is complete, continue stirring the mixture for 30 minutes.[12]

  • Separation : Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower aqueous layer.

  • Washing : Wash the crude organic layer twice with water.[12]

  • Drying : Dry the product over a mixture of anhydrous calcium chloride and a small amount of calcium oxide.[12] The final product is obtained after decanting from the drying agents.

Quantitative Data Summary

The choice of synthetic protocol significantly impacts the reaction parameters and final product yield. The following table summarizes the quantitative data for the described methods.

ParameterMethod 1 (HBr Distillation)Method 2 (HBr/H₂SO₄ Catalyst)Microchannel Reactor Method[13]
Molar Ratio (t-BuOH:HBr) 1 : 1.251 : 21 : 2
Catalyst NoneConcentrated H₂SO₄Concentrated H₂SO₄
Reaction Temperature Boiling point of mixture20 °C30 - 70 °C (preheating)
Reaction Time Duration of distillation30 minutes64 seconds (residence time)
Reported Yield 60%[12]85%[12]91-97% conversion, 92-97% selectivity
Physical Properties (Product) b.p. 71-73 °C; n²⁰/D 1.4279[12]--

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound in a laboratory setting can be visualized as a series of sequential steps, from the initial reaction to the final purified product.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage cluster_product Final Product React 1. Reaction (t-BuOH + HBr) Separate 2. Phase Separation React->Separate Cool & Transfer Wash_Acid 3. Acid/Water Wash Separate->Wash_Acid Isolate Organic Layer Wash_Base 4. Bicarbonate Wash Wash_Acid->Wash_Base Wash_Water 5. Final Water Wash Wash_Base->Wash_Water Dry 6. Drying (e.g., CaCl₂) Wash_Water->Dry Separate Layers Distill 7. Final Distillation Dry->Distill Decant/Filter Product Pure this compound Distill->Product Collect Fraction

Caption: General Experimental Workflow for Synthesis and Purification.

References

Free radical bromination of 2-methylpropane to form 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Free Radical Bromination of 2-Methylpropane

Introduction

Free radical halogenation is a fundamental substitution reaction in organic chemistry, enabling the functionalization of alkanes. This guide focuses on the bromination of 2-methylpropane, a classic example demonstrating the remarkable regioselectivity of bromine radicals. Unlike chlorination, which often yields a mixture of products, bromination of alkanes with tertiary hydrogens proceeds with high selectivity to form the thermodynamically favored product.[1][2] In the case of 2-methylpropane, the reaction overwhelmingly yields 2-bromo-2-methylpropane. This high degree of selectivity is attributed to the stability of the tertiary radical intermediate and the endothermic nature of the hydrogen abstraction step.[3][4] This reaction is a cornerstone for introducing a functional group at a specific position in a saturated hydrocarbon, making it a valuable tool for synthetic chemists in research and drug development.

Reaction Mechanism: A Stepwise Analysis

The free radical bromination of alkanes proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination.[5][6][7]

  • Initiation: The process begins with the homolytic cleavage of the bromine molecule (Br₂) into two bromine radicals (Br•). This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[7]

    Br₂ + hν → 2 Br•

  • Propagation: This stage consists of two repeating steps that form the product and regenerate the bromine radical, allowing the chain reaction to continue.[5]

    • Step 1 (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from the 2-methylpropane. This is the rate-determining and selectivity-generating step.[3] Abstraction of the tertiary hydrogen is significantly more favorable than abstraction of a primary hydrogen due to the greater stability of the resulting tertiary free radical.[1][6] This step is endothermic for bromination.[3][4]

    • Step 2 (Halogenation): The resulting tertiary alkyl radical reacts with a molecule of Br₂ to form the final product, this compound, and a new bromine radical.[5]

  • Termination: The chain reaction concludes when two free radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.[5][7]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination i1 Br-Br i2 2 Br• i1->i2 hν (light) p1 (CH₃)₃CH + Br• p2 (CH₃)₃C• + HBr p1->p2 Hydrogen Abstraction (Rate-determining) p3 (CH₃)₃C• + Br₂ p4 (CH₃)₃CBr + Br• p3->p4 Halogenation t1 Br• + Br• → Br₂ t2 (CH₃)₃C• + Br• → (CH₃)₃CBr t3 (CH₃)₃C• + •C(CH₃)₃ → (CH₃)₃C-C(CH₃)₃

Caption: Reaction mechanism for the free radical bromination of 2-methylpropane.

The Basis of Selectivity: Energetics and the Hammond Postulate

The high selectivity observed in free radical bromination is a direct consequence of the thermodynamics of the hydrogen abstraction step. The formation of the relatively weak H-Br bond (bond dissociation energy of 87 kcal/mol) makes this step endothermic.[3] According to the Hammond Postulate, endothermic reactions have "late" transition states that resemble the products.[3] Therefore, the transition state for the abstraction of a hydrogen atom by a bromine radical closely resembles the resulting alkyl radical.

The stability of alkyl radicals follows the order: tertiary > secondary > primary. Since the transition state for bromination has significant radical character, the activation energy difference between the formation of a tertiary radical and a primary radical is large, closely mirroring the energy difference between the radicals themselves.[3][4] This leads to a much faster rate of reaction at the tertiary position.

In contrast, the hydrogen abstraction step in chlorination is exothermic due to the formation of the strong H-Cl bond (103 kcal/mol).[3] This results in an "early" transition state that resembles the reactants, with little radical character. Consequently, the activation energies for the abstraction of primary, secondary, and tertiary hydrogens are much closer, leading to lower selectivity and a mixture of products.[3][4]

Quantitative Data

The selectivity of halogenation reactions can be quantified by comparing the relative reactivity of different types of C-H bonds.

Table 1: Relative Reactivity of C-H Bonds in Radical Halogenation
C-H Bond TypeRelative Reactivity (Chlorination)Relative Reactivity (Bromination)
Primary (1°)11
Secondary (2°)3.699
Tertiary (3°)51600

Data sourced from Chad's Prep.[2]

For 2-methylpropane, there are nine primary hydrogens and one tertiary hydrogen. The expected product ratio can be calculated as follows:

  • Primary Product (1-bromo-2-methylpropane): 9 (hydrogens) x 1 (relative reactivity) = 9

  • Tertiary Product (this compound): 1 (hydrogen) x 1600 (relative reactivity) = 1600

Predicted Product Distribution:

  • % this compound: (1600 / (1600 + 9)) * 100% ≈ 99.4%

  • % 1-bromo-2-methylpropane: (9 / (1600 + 9)) * 100% ≈ 0.6%

This calculation clearly illustrates the overwhelming preference for the formation of the tertiary bromide.

Table 2: Relevant Bond Dissociation Energies (BDE)
BondBDE (kcal/mol)
(CH₃)₃C-H (tertiary)93
(CH₃)₂CHCH₂-H (primary)98
Br-Br46
H-Br87
H-Cl103

Experimental Protocol

The following is a generalized protocol for the free radical bromination of an alkane like 2-methylpropane.

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Bromine (Br₂) is highly toxic, corrosive, and volatile. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-methylpropane is a flammable gas. Ensure there are no open flames or ignition sources.

  • UV light can be harmful to the eyes and skin. Use appropriate shielding.

Reagents and Equipment:

  • 2-methylpropane (gas or liquefied)

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Note: CCl₄ is a known carcinogen and its use is highly restricted. Less hazardous solvents like dichloromethane (B109758) or hexane (B92381) may be used, though they can also be halogenated to some extent.)

  • Reaction vessel equipped with a gas inlet, condenser, and dropping funnel

  • UV lamp (e.g., a sunlamp or mercury vapor lamp)

  • Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution for quenching

  • Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

  • Distillation apparatus for purification

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The reaction vessel should be cooled in an ice bath to control the reaction temperature.

  • Charging the Reactor: Dissolve a known quantity of 2-methylpropane in the inert solvent within the reaction vessel.

  • Initiation: Position the UV lamp to irradiate the reaction vessel.

  • Addition of Bromine: Slowly add a solution of bromine in the same inert solvent to the reaction mixture via the dropping funnel. The characteristic red-brown color of bromine should fade as it is consumed. The rate of addition should be controlled to prevent a buildup of unreacted bromine.

  • Reaction Monitoring: Continue the reaction until the bromine color no longer disappears, indicating that the alkane has been consumed.

  • Workup:

    • Turn off the UV lamp and remove the ice bath.

    • Quench the reaction mixture by washing it with an aqueous solution of sodium thiosulfate to remove any excess bromine.

    • Wash the organic layer with water and then with a saturated brine solution.

    • Dry the organic layer over an anhydrous drying agent like MgSO₄.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation to isolate the this compound.

G start Start setup 1. Assemble apparatus (reactor, condenser) in fume hood start->setup charge 2. Charge reactor with 2-methylpropane and solvent setup->charge react 3. Irradiate with UV light and slowly add Br₂ solution charge->react monitor 4. Monitor disappearance of Br₂ color react->monitor quench 5. Quench with aq. Na₂S₂O₃ to remove excess Br₂ monitor->quench wash 6. Wash organic layer with H₂O and brine quench->wash dry 7. Dry organic layer (e.g., MgSO₄) and filter wash->dry purify 8. Concentrate and purify by fractional distillation dry->purify end End: Pure this compound purify->end

Caption: A generalized experimental workflow for free radical bromination.

Alternative Reagent: N-Bromosuccinimide (NBS)

For certain applications, particularly allylic and benzylic brominations, N-bromosuccinimide (NBS) is used as an alternative to Br₂.[8][9] The advantage of NBS is that it provides a low, constant concentration of bromine, which is generated in situ.[9] This minimizes competing reactions, such as the addition of bromine across double bonds.[9] For the bromination of alkanes, the reaction with NBS is typically initiated with light or a radical initiator like AIBN (azobisisobutyronitrile) in an inert solvent like CCl₄.[8]

Conclusion

The free radical bromination of 2-methylpropane is a highly selective and efficient method for the synthesis of this compound. The reaction's utility stems from the inherent reactivity differences between primary and tertiary C-H bonds, a phenomenon explained by the stability of the intermediate radical and the thermodynamics of the hydrogen abstraction step. This reaction serves as a prime example for researchers and drug development professionals of how fundamental mechanistic principles can be exploited to achieve high regioselectivity in chemical synthesis.

References

Spectroscopic Analysis of 2-Bromo-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Bromo-2-methylpropane (tert-butyl bromide). Detailed experimental protocols are presented, and key data are summarized for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are relatively simple due to the high degree of symmetry in the molecule.

¹H NMR Spectrum

Due to the molecular symmetry of this compound, all nine protons are chemically equivalent. This results in a single, unsplit signal (a singlet) in the ¹H NMR spectrum.

Chemical Shift (δ)IntegrationMultiplicity
~1.80 ppm9HSinglet
¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound displays two distinct signals, corresponding to the two different carbon environments in the molecule.[1] The three equivalent methyl carbons give rise to one signal, while the quaternary carbon atom bonded to the bromine atom produces a second signal.

Chemical Shift (δ)Carbon Environment
~36.4 ppm(CH₃)₃C-
~62.5 ppm-C-Br

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for C-H and C-Br bonds.

Wavenumber (cm⁻¹)Bond VibrationIntensity
~2860-2975C-H stretchStrong
~1370-1480C-H bendMedium
~1255-1140C-C-C skeletal vibrationsMedium
~840-790C-C-C skeletal vibrationsMedium
~750-500C-Br stretchStrong

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex set of absorptions that are unique to the molecule.[1]

Experimental Protocols

NMR Spectroscopy (Liquid Sample)
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[2] The deuterated solvent is used to avoid interference from solvent protons in ¹H NMR and to provide a lock signal for the spectrometer.

    • Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3] The final sample depth in the tube should be around 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, and relaxation delay). For ¹H NMR of this compound, a small number of scans is typically sufficient. For ¹³C NMR, more scans will be required due to the lower natural abundance of the ¹³C isotope.

    • Acquire the free induction decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared Spectroscopy (Neat Liquid Sample)
  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone (B3395972) and allow them to dry completely.

    • Place a single drop of this compound onto the face of one salt plate.

    • Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.[4][5]

  • Instrument Setup and Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_conclusion Conclusion Sample This compound NMR_Prep Dissolve in CDCl3 Filter into NMR tube Sample->NMR_Prep IR_Prep Create thin film between salt plates Sample->IR_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq NMR_Process Fourier Transform Phasing & Calibration NMR_Acq->NMR_Process IR_Process Background Subtraction IR_Acq->IR_Process NMR_Analysis Analyze Chemical Shifts, Integration & Multiplicity NMR_Process->NMR_Analysis IR_Analysis Analyze Absorption Bands IR_Process->IR_Analysis Structure_Confirm Structural Confirmation NMR_Analysis->Structure_Confirm IR_Analysis->Structure_Confirm

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information for 2-bromo-2-methylpropane (tert-butyl bromide), a versatile reagent in organic synthesis. The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting. All data is compiled from publicly available Safety Data Sheets (SDS) to ensure a comprehensive overview for professionals in research and development.

Core Safety & Physical Data

Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below for clear reference and comparison.

Physical and Chemical Properties
PropertyValueSource
CAS Number 507-19-7[1][2]
Molecular Formula C₄H₉Br[1]
Molecular Weight 137.02 g/mol [1][3]
Appearance Colorless to yellow-brown liquid[1]
Melting Point -20 °C[1][4][5]
Boiling Point 71 - 73 °C[4][5]
Density 1.22 g/mL at 20 °C[1][4][5]
Flash Point 16 °C (60.8 °F) - closed cup[4][5]
Vapor Pressure 57 hPa @ 0 °C; 179.9 hPa @ 25 °C[4]
Water Solubility Insoluble[1][4]
Refractive Index n20/D 1.4279[1][5]
Toxicological Data
TestSpeciesRouteValueSource
LD50RatIntraperitoneal1250 mg/kg[4]
LD50MouseIntraperitoneal4400 mg/kg[4]

It is important to note that detailed experimental protocols for the determination of this toxicological data are not typically provided in standard Safety Data Sheets and were not available in the consulted resources.

Hazard Classifications
Classification SystemRatingSource
GHS Classification Flammable Liquid Category 2[2][6]
NFPA Rating Health: 2, Flammability: 3, Instability: 0
WHMIS Classification B2, D2B

Experimental Protocols and Safe Handling

While specific experimental protocols for toxicity studies are not available, the following procedures for safe handling, storage, and emergency response are compiled from multiple safety data sheets.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound. This includes:

  • Eye Protection : Wear indirect-vent, impact, and splash-resistant goggles. A face shield should be worn in conjunction with goggles when there is a high risk of splashing.[7]

  • Hand Protection : Wear protective gloves. The specific glove material should be chosen based on recommendations from safety equipment suppliers for resistance to this chemical.[7]

  • Skin and Body Protection : Flame-retardant antistatic protective clothing is recommended.[2] All protective clothing should be clean and worn daily.[7]

  • Respiratory Protection : If the potential for overexposure exists, use a MSHA/NIOSH-approved respirator. A written respiratory protection program that includes training, fit testing, and medical exams is required.[7]

Storage and Handling Procedures
  • Storage : Store in a cool, dry, well-ventilated area designated for flammable liquids.[8] Keep containers tightly closed. Sources of ignition, such as smoking and open flames, are prohibited in storage and handling areas. Metal containers should be grounded and bonded during transfer.[7]

  • Handling : Use only in a well-ventilated area with spark-proof tools and explosion-proof equipment.[6] Avoid contact with eyes, skin, and clothing, and prevent inhalation. Do not eat, drink, or smoke when using this product.[6]

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[8]

  • Inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly and seek medical attention.[4][8]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe management of this compound within a laboratory setting, from procurement to disposal.

SafeHandlingWorkflow cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures Procure Procure Chemical Receive Receive & Inspect Procure->Receive Log Log into Inventory Receive->Log Store Store in Flammables Cabinet (Cool, Dry, Ventilated) Log->Store Prep Prepare Work Area (Ventilation, Grounding) Store->Prep DonPPE Don Appropriate PPE Prep->DonPPE Transfer Transfer Chemical (Spark-proof tools) DonPPE->Transfer Exposure First Aid for Exposure DonPPE->Exposure Experiment Conduct Experiment Transfer->Experiment Spill Spill Response Transfer->Spill Waste Collect Waste in Labeled Container Experiment->Waste Fire Fire Response Experiment->Fire Dispose Dispose as Hazardous Waste Waste->Dispose

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-2-methylpropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-ALKYL-22MP-2025 Version: 1.0 For Research Use Only.

Introduction

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is a tertiary organobromine compound widely utilized in organic synthesis as an alkylating agent.[1] Its primary function is to introduce the sterically hindered tert-butyl group onto a variety of nucleophilic substrates. Due to the tertiary nature of the carbon atom bonded to the bromine, its reactions are dominated by mechanisms involving the formation of a stable tert-butyl carbocation (SN1 pathway) or elimination (E1 pathway).[2][3] This contrasts with primary alkyl halides that favor SN2 reactions.[4] This document provides detailed application notes, experimental protocols, and safety guidelines for the use of this compound in common synthetic transformations.

Physicochemical and Safety Data

Proper handling of this compound is critical due to its hazardous properties. It is a highly flammable liquid and vapor.[5]

Table 1: Physicochemical and Safety Information

Property Value Reference
Synonyms tert-Butyl bromide
CAS Number 507-19-7
Molecular Formula C₄H₉Br [5]
Molecular Weight 137.02 g/mol [5]
Appearance Colorless to yellow-brown liquid [6]
Boiling Point 71 - 73 °C [6]
Melting Point -20 °C [6]
Density 1.22 g/mL at 20 °C [6]
Flash Point 16 - 18 °C [6]

| Hazards | Highly Flammable (H225), Irritant |[5][7] |

Safety and Handling Precautions:

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[5]

  • Personal Protective Equipment (PPE): Wear flame-retardant protective clothing, gloves, and eye/face protection.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container in a flammables-area.[5]

  • Spills: Absorb spills with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

General Reactivity Profile

The synthetic utility of this compound is dictated by its propensity to undergo heterolytic cleavage of the C-Br bond to form a stable tertiary carbocation. This intermediate is central to its reactivity.

SN1_Mechanism reagent This compound ((CH₃)₃C-Br) carbocation tert-Butyl Carbocation ((CH₃)₃C⁺) + Br⁻ reagent->carbocation Step 1: Ionization (Slow, RDS) product_sub Substitution Product ((CH₃)₃C-Nu) carbocation->product_sub Step 2: Nucleophilic Attack product_elim Elimination Product (CH₃)₂C=CH₂ + HBr carbocation->product_elim Step 2: Elimination (E1) nucleophile Nucleophile (Nu⁻) nucleophile->carbocation base Base base->carbocation

Figure 1. Competing SN1 and E1 reaction pathways for this compound.

Applications in Alkylation Reactions

C-Alkylation: Friedel-Crafts Reactions

This compound is an effective alkylating agent for aromatic rings in the presence of a Lewis acid catalyst.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid facilitates the formation of the tert-butyl carbocation electrophile.[2][8]

Protocol 4.1.1: Synthesis of tert-Butylbenzene

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry benzene (B151609) (5 eq., solvent and reactant).

  • Reagent Addition: Cool the mixture in an ice bath. Add this compound (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC or GC.

  • Workup: Carefully pour the reaction mixture over crushed ice with concentrated HCl. Separate the organic layer.

  • Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Table 2: Representative Friedel-Crafts Alkylation Data

Aromatic Substrate Alkylating Agent Catalyst Conditions Product Yield Reference
Benzene This compound AlCl₃ 0-25 °C, 2h tert-Butylbenzene Good [2][9]

| Cyclopentadiene | this compound | NaOH | Not specified | Di-tert-butylcyclopentadiene | Good |[1] |

O-Alkylation: Williamson Ether Synthesis (Limitations)

The Williamson ether synthesis typically involves an SN2 reaction between an alkoxide and a primary alkyl halide.[4] Due to its tertiary structure, this compound strongly favors elimination (E1/E2) over substitution (SN2) when reacted with alkoxides, especially non-bulky ones.[4][10] Therefore, it is generally a poor substrate for preparing tert-butyl ethers via this method. The major product is often an alkene (2-methylpropene).[11][12] To synthesize an ether with a tert-butyl group, the preferred strategy is to use sodium tert-butoxide with a primary alkyl halide.[10][13]

N-Alkylation of Amines

This compound can alkylate primary and secondary amines. However, the reaction can be difficult to control, often resulting in a mixture of mono- and poly-alkylated products because the product amine can still be nucleophilic.[14] Using a large excess of the starting amine or specific strategies to control protonation can improve selectivity for mono-alkylation.[14][15]

Protocol 4.3.1: General N-tert-Butylation of a Primary Amine

  • Setup: In a round-bottom flask, dissolve the primary amine (3.0-5.0 eq.) in a suitable solvent like ethanol (B145695) or acetonitrile.

  • Reagent Addition: Add this compound (1.0 eq.) to the solution. An excess of the amine substrate acts as both the nucleophile and the base to neutralize the HBr formed.[14]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydrobromide salt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react efficiently with this compound to form thioethers (sulfides).[16] The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.[17]

Protocol 4.4.1: Synthesis of an Alkyl tert-Butyl Sulfide

  • Setup: Dissolve the thiol (1.0 eq.) in a polar aprotic solvent such as THF or DMF in a round-bottom flask.

  • Deprotonation: Add a suitable base (e.g., sodium hydride (NaH), 1.1 eq., or sodium methoxide, 1.1 eq.) at 0 °C and stir for 15-30 minutes to form the thiolate.

  • Alkylation: Add this compound (1.1-1.2 eq.) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Formation of Grignard Reagents

One of the most important applications of this compound is the preparation of tert-butylmagnesium bromide, a Grignard reagent.[18][19] This reagent serves as a powerful nucleophilic source of the tert-butyl group, reacting with various electrophiles like aldehydes, ketones, and esters.[20]

Grignard_Formation reagents (CH₃)₃C-Br + Mg product tert-Butylmagnesium Bromide (CH₃)₃C-MgBr reagents->product Dry Ether

Figure 2. Synthesis of tert-butylmagnesium bromide.

Protocol 4.5.1: Preparation of tert-Butylmagnesium Bromide

  • Setup: Assemble a flame-dried, three-necked flask with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Add magnesium turnings (1.2 eq.) to the flask.

  • Solvent Addition: Add anhydrous diethyl ether to the flask, enough to cover the magnesium.

  • Initiation: Add a small portion (approx. 5-10%) of a solution of this compound (1.0 eq.) in anhydrous diethyl ether from the dropping funnel. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

  • Reagent Addition: Once the reaction has started (indicated by bubbling and turbidity), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[19]

  • Reaction: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/black solution is the Grignard reagent and should be used immediately.

Table 3: Representative Reactions Using the Derived Grignard Reagent

Grignard Reagent Electrophile Conditions Final Product (after acidic workup) Reference
(CH₃)₃C-MgBr Water (H₂O) 1. Ether; 2. H₃O⁺ 2-Methylpropane [18][21]
(CH₃)₃C-MgBr Formaldehyde (CH₂O) 1. Ether; 2. H₃O⁺ 2,2-Dimethyl-1-propanol [19]
(CH₃)₃C-MgBr Acetone ((CH₃)₂CO) 1. Ether; 2. H₃O⁺ 2,3,3-Trimethyl-2-butanol [20]

| (CH₃)₃C-MgBr | Carbon Dioxide (CO₂) | 1. Ether; 2. H₃O⁺ | 2,2-Dimethylpropanoic acid |[20] |

Experimental Workflow Overview

The following diagram illustrates a typical workflow for conducting an alkylation reaction using this compound.

Workflow setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere if needed) reagents 2. Reagent Addition (Controlled temperature, dropwise addition) setup->reagents reaction 3. Reaction Monitoring (Stirring at specified temp/time, TLC/GC analysis) reagents->reaction workup 4. Aqueous Workup (Quenching, extraction, washing) reaction->workup purify 5. Purification (Drying, filtration, distillation/chromatography) workup->purify analysis 6. Product Analysis (NMR, IR, MS) purify->analysis

Figure 3. General experimental workflow for alkylation reactions.

References

Application Notes and Protocols for Nucleophilic Substitution with 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is a tertiary haloalkane that serves as a classic substrate for unimolecular nucleophilic substitution (Sₙ1) reactions. Its steric hindrance around the central carbon atom prevents the bimolecular (Sₙ2) pathway, leading to the formation of a stable tertiary carbocation intermediate upon heterolytic cleavage of the carbon-bromine bond.[1][2] This intermediate readily reacts with a variety of nucleophiles. The rate of this reaction is dependent on the concentration of the this compound and is independent of the nucleophile's concentration.[3][4][5] Understanding the protocol for these reactions is fundamental for synthetic chemists in various fields, including drug development, where the introduction of tertiary functional groups is often required.

These application notes provide a detailed overview of the Sₙ1 reaction mechanism of this compound and protocols for its reaction with common nucleophiles.

Reaction Mechanism: The Sₙ1 Pathway

The nucleophilic substitution of this compound proceeds via a two-step Sₙ1 mechanism.

  • Formation of a Carbocation: The first and rate-determining step involves the slow ionization of this compound to form a planar, sp²-hybridized tertiary carbocation and a bromide ion.[4][5] The stability of this carbocation is enhanced by the inductive effect of the three methyl groups.[3]

  • Nucleophilic Attack: The second step is a fast reaction where the nucleophile attacks the electrophilic carbocation, leading to the formation of the substitution product.[4]

SN1_Mechanism sub This compound ts1 Transition State 1 sub->ts1 Slow, Rate-determining inter tert-Butyl Carbocation + Br⁻ ts1->inter ts2 Transition State 2 inter->ts2 prod Substitution Product ts2->prod nuc Nucleophile (Nu⁻) nuc->ts2 Fast

Caption: The Sₙ1 reaction mechanism of this compound.

Data Presentation: Nucleophilic Substitution of this compound

The following table summarizes the reaction of this compound with various nucleophiles, including typical reaction conditions and products. Please note that yields and reaction times can vary based on specific experimental conditions.

Nucleophile (Reagent)SolventProduct(s)Typical ConditionsExpected Yield
Hydroxide (B78521) (NaOH or KOH)Aqueous2-Methylpropan-2-olRefluxModerate to High
Water (H₂O)Water (Solvolysis)2-Methylpropan-2-olRoom TemperatureVariable
Ethanol (CH₃CH₂OH)Ethanol (Solvolysis)2-Ethoxy-2-methylpropaneRoom TemperatureModerate
80% Ethanol / 20% WaterEthanol/Water2-Ethoxy-2-methylpropane, 2-Methylpropan-2-ol, 2-MethylpropeneRoom TemperatureProducts are formed in a mixture[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylpropan-2-ol via Hydrolysis

This protocol describes the synthesis of 2-methylpropan-2-ol from this compound using sodium hydroxide.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place 5.0 g of this compound.

  • Addition of Nucleophile: Add 50 mL of 1 M aqueous sodium hydroxide solution to the flask.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1 hour.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-methylpropan-2-ol can be purified by distillation if necessary.

Protocol 2: Kinetic Study of the Solvolysis of this compound

This protocol is adapted from kinetics experiments and allows for the determination of the reaction rate's dependence on the substrate.[2]

Materials:

  • This compound

  • Solvent (e.g., 80:20 propanone/water mixture)

  • 0.01 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Burettes

  • Pipettes

  • Stopwatch

  • Test tubes or small beakers

Procedure:

  • Preparation: Prepare solutions of varying concentrations of this compound in the chosen solvent.

  • Reaction Initiation:

    • In a test tube, add a specific volume of the solvent and a known, small amount of 0.01 M NaOH solution (e.g., 6.0 cm³).[2]

    • Add a few drops of phenolphthalein indicator; the solution should turn pink.

    • Add a measured volume of the this compound solution (e.g., 0.50 cm³) and start the stopwatch simultaneously.[2]

  • Data Collection: Record the time it takes for the pink color to disappear. This indicates the consumption of the hydroxide ions. The initial rate can be calculated from the initial concentration of NaOH and the time taken.[2]

  • Varying Substrate Concentration: Repeat the experiment with different initial concentrations of this compound while keeping the initial concentration of NaOH constant.

  • Analysis: Plot the initial reaction rate against the concentration of this compound. A linear relationship will confirm that the reaction is first-order with respect to the substrate.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: Combine this compound and nucleophile solution start->setup reaction Reaction: Reflux or stir at room temperature setup->reaction workup Workup: Quench, extract, and wash reaction->workup dry Dry organic layer workup->dry isolate Isolate Product: Remove solvent dry->isolate purify Purification (optional): Distillation or chromatography isolate->purify end End purify->end

Caption: A general workflow for nucleophilic substitution of this compound.

References

Application Notes and Protocols for the Synthesis of Ethers Using 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is a versatile tertiary alkyl halide utilized in organic synthesis. Its sterically hindered structure and the stability of the corresponding tert-butyl carbocation intermediate make it a unique substrate for nucleophilic substitution and elimination reactions. These application notes provide detailed protocols and data for the synthesis of various ethers using this compound as a key reagent. The two primary methods covered are the direct SN1 solvolysis with alcohols and the Williamson ether synthesis, with a critical evaluation of the scope and limitations of each approach.

Reaction Mechanisms

The synthesis of ethers from this compound can proceed through two distinct mechanistic pathways: SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) for solvolysis, and SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) for the Williamson ether synthesis.

SN1 and E1 Pathways

In the presence of a polar protic solvent, such as an alcohol, this compound readily undergoes solvolysis. The reaction is initiated by the slow, rate-determining step of C-Br bond cleavage to form a stable tertiary carbocation. This carbocation can then be attacked by the alcohol nucleophile to form the ether product (SN1) or lose a proton from an adjacent carbon to form an alkene (E1).

SN1_E1_Pathway reagent This compound carbocation tert-Butyl Carbocation (Intermediate) reagent->carbocation Slow (Rate-determining) ether tert-Butyl Ether (SN1 Product) carbocation->ether Fast (Nucleophilic Attack) alkene 2-Methylpropene (E1 Product) carbocation->alkene Fast (Elimination) proton_loss -H+ alcohol Alcohol (Solvent/ Nucleophile)

Caption: SN1 and E1 reaction pathways for this compound.

Williamson Ether Synthesis: SN2 vs. E2

The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide. When using a tertiary alkyl halide like this compound, the strongly basic alkoxide often acts as a base rather than a nucleophile, leading to a predominant E2 elimination to form an alkene, instead of the desired SN2 substitution to form an ether.[1][2] To successfully synthesize tert-butyl ethers via the Williamson method, it is preferable to use a primary alkyl halide and a tertiary alkoxide, such as sodium tert-butoxide.

Williamson_Ether_Synthesis cluster_0 Unfavorable Route cluster_1 Favorable Route tert_butyl_bromide This compound (Tertiary Halide) elimination_product 2-Methylpropene (Major E2 Product) tert_butyl_bromide->elimination_product E2 Elimination Favored primary_alkoxide Primary Alkoxide (e.g., NaOCH3) primary_halide Primary Alkyl Halide (e.g., CH3Br) ether_product tert-Butyl Ether (Major SN2 Product) primary_halide->ether_product SN2 Substitution Favored tert_butoxide tert-Butoxide (Tertiary Alkoxide) Synthesis_Strategy start Desired Product: tert-Butyl Ether (R-O-tBu) decision Is the 'R' group from a primary alcohol? start->decision sn1_path Use SN1 Solvolysis: This compound + R-OH decision->sn1_path Yes williamson_path Use Williamson Synthesis: Sodium tert-butoxide + R-X (X = Br, I) decision->williamson_path No (or if higher yield is critical) consideration Consider competing E1 elimination, may lower yield. sn1_path->consideration advantage Generally higher yield, less elimination. williamson_path->advantage

References

Application Notes and Protocols: 2-Bromo-2-methylpropane in the Synthesis of Pharmaceuticals and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-bromo-2-methylpropane, also known as tert-butyl bromide, as a key reagent in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. This document offers experimental protocols, quantitative data, and workflow diagrams to guide researchers in utilizing this versatile building block.

Introduction

This compound is a highly reactive alkyl halide commonly employed in organic synthesis to introduce the tert-butyl group onto various molecular scaffolds.[1][2] This introduction is primarily achieved through Friedel-Crafts alkylation reactions, where the bulky tert-butyl group can impart unique properties to the target molecule, such as increased lipophilicity, metabolic stability, and specific steric interactions with biological targets. These characteristics are highly desirable in the design of both pharmaceuticals and agrochemicals.[1]

Core Application: Synthesis of tert-Butylated Phenols

A primary application of this compound is the Friedel-Crafts alkylation of phenols. This reaction yields mono-, di-, and tri-substituted tert-butylphenols, which are crucial intermediates for a range of commercial products, including antioxidants, UV stabilizers, and active ingredients in crop protection agents.[3][4][5]

Experimental Protocol: Friedel-Crafts Alkylation of Phenol (B47542) with this compound

This protocol describes a general procedure for the synthesis of 4-tert-butylphenol, a key intermediate for agrochemicals like the acaricide spiromesifen (B166731) and the fungicide spiroxamine.[6]

Materials:

  • Phenol

  • This compound (tert-butyl bromide)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate (B1210297)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of phenol (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

  • Once the addition is complete, add this compound (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield 4-tert-butylphenol.

Quantitative Data Summary:

The yields of tert-butylated phenols can vary depending on the reaction conditions and the ratio of reactants. The following table summarizes typical yields for the alkylation of phenol with a tert-butylating agent under Friedel-Crafts conditions.

ProductAlkylating AgentCatalystTemperature (°C)Reaction Time (h)Yield (%)
4-tert-ButylphenolThis compoundAlCl₃0 to RT4-6~70-80
2,4-Di-tert-butylphenolIsobutyleneAcid-supported Alumina120-1800.5-6up to 99 (conversion)
2,6-Di-tert-butylphenolIsobuteneAluminum phenoxide100-110-~75-80

Note: Yields are indicative and can be optimized by adjusting reaction parameters.

Logical Workflow for Synthesis and Application:

cluster_synthesis Synthesis of tert-Butylated Phenol Intermediates cluster_application Application in Agrochemical Synthesis Phenol Phenol Reaction Friedel-Crafts Alkylation Phenol->Reaction BromoMeProp This compound BromoMeProp->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction tBuPhenol tert-Butylated Phenols (e.g., 4-tert-butylphenol) Reaction->tBuPhenol AgroIntermediate Further Synthetic Steps tBuPhenol->AgroIntermediate Agrochemical Final Agrochemical Product (e.g., Spiromesifen, Spiroxamine) AgroIntermediate->Agrochemical Aromatic_Substrate Aromatic Substrate Alkylation Friedel-Crafts Alkylation Aromatic_Substrate->Alkylation BromoMeProp This compound BromoMeProp->Alkylation Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Alkylation tBu_Intermediate tert-Butylated Intermediate Alkylation->tBu_Intermediate Further_Steps Multi-step Synthesis tBu_Intermediate->Further_Steps API Active Pharmaceutical Ingredient (API) Further_Steps->API

References

Application Notes and Protocols for the Hydrolysis of 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the experimental setup for studying the hydrolysis of 2-bromo-2-methylpropane (tert-butyl bromide). The reaction proceeds via a first-order nucleophilic substitution (SN1) mechanism, making it a classic example for kinetic studies in organic chemistry.[1] Detailed protocols for determining the reaction order with respect to the reactants are presented, along with methods for data acquisition and analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The hydrolysis of this compound is a well-established reaction that exemplifies the SN1 pathway.[2] In this reaction, the tertiary alkyl halide reacts with a nucleophile (in this case, water or hydroxide (B78521) ions) to form a tertiary alcohol, 2-methylpropan-2-ol.[2][3] The reaction is characterized by a two-step mechanism involving the formation of a stable tertiary carbocation intermediate.[4][5] The rate of this reaction is dependent on the concentration of the alkyl halide but is independent of the nucleophile's concentration, a key characteristic of the SN1 mechanism.[6][7]

Understanding the kinetics of this reaction provides valuable insights into reaction mechanisms, transition states, and the factors influencing reaction rates, such as solvent polarity and temperature.

Reaction Mechanism: SN1 Pathway

The hydrolysis of this compound proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[8] This is a two-step process:

  • Step 1 (Slow, Rate-Determining Step): The carbon-bromine bond in this compound undergoes heterolytic fission to form a stable tertiary carbocation and a bromide ion.[1][3] This step is the slowest and therefore determines the overall rate of the reaction.[5] The stability of the tertiary carbocation is a crucial factor favoring the SN1 pathway.[4]

  • Step 2 (Fast): The carbocation intermediate is then rapidly attacked by the nucleophile (hydroxide ion or water) to form the final product, 2-methylpropan-2-ol.[1][3]

The overall reaction equation is: (CH3)3CBr + OH- → (CH3)3COH + Br-[3]

SN1_Mechanism reactant This compound ((CH₃)₃CBr) intermediate Tertiary Carbocation ((CH₃)₃C⁺) + Br⁻ reactant->intermediate Step 1 (Slow) Rate-Determining product 2-Methylpropan-2-ol ((CH₃)₃COH) intermediate->product Step 2 (Fast) Nucleophilic Attack nucleophile OH⁻ nucleophile->intermediate

Caption: SN1 reaction mechanism for the hydrolysis of this compound.

Experimental Protocols

The following protocols are designed to determine the order of the reaction with respect to this compound and the hydroxide ion using the initial rates method.[1][9] This method involves measuring the initial rate of the reaction under different initial concentrations of the reactants.[9] The disappearance of the pink color of the phenolphthalein (B1677637) indicator is used to time the consumption of a known amount of sodium hydroxide.[1]

Materials and Reagents
  • This compound (tert-butyl bromide)

  • Sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Propanone (acetone)

  • Deionized water

  • Phenolphthalein indicator

  • Burettes (50 cm³)

  • Pipettes (various sizes)

  • Stopwatch

  • Test tubes or small beakers

  • Solvent mixture (e.g., 80/20 propanone/water by volume)[9]

Protocol 1: Determining the Order with Respect to OH⁻

This experiment aims to show that the reaction rate is independent of the hydroxide ion concentration (zero-order).[9]

  • Prepare a series of reaction mixtures by varying the initial volume of the NaOH solution while keeping the volume of this compound and the total volume constant.

  • For the first run, add 4.0 cm³ of the NaOH solution and 5.40 cm³ of the solvent to a test tube.[9]

  • Add two drops of phenolphthalein indicator. The solution should turn pink.

  • Add 0.50 cm³ of this compound to the mixture and immediately start the stopwatch.

  • Record the time it takes for the pink color to disappear completely.

  • Repeat the experiment using 6.0 cm³ and 8.0 cm³ of the NaOH solution, adjusting the solvent volume to 3.40 cm³ and 1.40 cm³ respectively to maintain a total volume of 10.0 cm³.[1][9]

Protocol 2: Determining the Order with Respect to this compound

This experiment is designed to demonstrate that the reaction rate is directly proportional to the concentration of this compound (first-order).[9]

  • Prepare a series of reaction mixtures with a constant initial volume of NaOH solution and varying volumes of this compound.

  • For the first run, use the data from the second run of Protocol 1 (6.0 cm³ NaOH, 0.50 cm³ this compound, and 3.40 cm³ solvent).

  • For subsequent runs, keep the volume of NaOH solution constant at 6.0 cm³ and use 0.40 cm³, 0.60 cm³, and 0.80 cm³ of this compound.[9]

  • Adjust the volume of the solvent accordingly (3.50 cm³, 3.30 cm³, and 3.10 cm³) to maintain a total volume of 10.0 cm³.[9]

  • Add two drops of phenolphthalein to each mixture.

  • Initiate the reaction by adding the specified volume of this compound and start the stopwatch.

  • Record the time for the pink color to disappear for each run.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_naoh Prepare NaOH Solution mix Mix Reactants and Indicator prep_naoh->mix prep_tbu_br Prepare this compound prep_tbu_br->mix prep_solvent Prepare Solvent Mixture prep_solvent->mix start_timer Start Stopwatch mix->start_timer observe Observe Color Change start_timer->observe stop_timer Stop Stopwatch at Color Disappearance observe->stop_timer record_time Record Time stop_timer->record_time calc_rate Calculate Initial Rate record_time->calc_rate plot_data Plot Rate vs. Concentration calc_rate->plot_data det_order Determine Reaction Order plot_data->det_order

Caption: Experimental workflow for the kinetic study of this compound hydrolysis.

Data Presentation and Analysis

The collected data should be organized in tables for clear comparison and analysis.

Data for Determining the Order with Respect to OH⁻
RunVolume of NaOH (cm³)Volume of this compound (cm³)Volume of Solvent (cm³)Total Volume (cm³)Time (s)Initial Rate (mol dm⁻³ s⁻¹)
14.00.505.4010.0
26.00.503.4010.0
38.00.501.4010.0
  • Initial Rate Calculation: The initial rate can be calculated using the formula: Initial Rate = ([NaOH] * Volume of NaOH) / (Total Volume * Time).[1][9] For example, for the first run, the initial concentration of NaOH is (4.0 * 0.01) / 10.0 = 0.004 M. The initial rate is then 0.004 / Time.

Data for Determining the Order with Respect to this compound
RunVolume of NaOH (cm³)Volume of this compound (cm³)Volume of Solvent (cm³)Total Volume (cm³)Time (s)Initial Rate (mol dm⁻³ s⁻¹)
16.00.403.5010.0
26.00.503.4010.0
36.00.603.3010.0
46.00.803.1010.0
  • Analysis: A plot of the initial rate versus the volume (and thus concentration) of this compound should yield a straight line, confirming the reaction is first-order with respect to the alkyl halide.[9]

Alternative Analytical Methods

While the titrimetric method with an indicator is straightforward, other analytical techniques can be employed for more precise measurements, especially in industrial or advanced research settings. These include:

  • Gas Chromatography (GC): GC coupled with a suitable detector (e.g., mass spectrometry) is a powerful tool for separating and quantifying the reactants and products over time.[10][11]

  • Conductivity Measurements: The progress of the reaction can be followed by measuring the change in electrical conductivity of the solution as ions are formed.[12]

Safety Precautions

  • This compound is flammable and an irritant. Handle it in a well-ventilated fume hood.

  • Propanone is highly flammable and irritating to the eyes.[9]

  • Sodium hydroxide is corrosive.

  • Phenolphthalein is flammable.[9]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The hydrolysis of this compound is an excellent model system for studying SN1 reactions. The experimental protocols outlined in this document provide a reliable method for determining the reaction kinetics. The results should confirm that the reaction is first-order with respect to this compound and zero-order with respect to the hydroxide ion, consistent with the SN1 mechanism. These principles are fundamental in the fields of organic chemistry and drug development for understanding and predicting reaction outcomes.

References

Application Notes and Protocols for the Kinetic Study of the Solvolysis of 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solvolysis of 2-bromo-2-methylpropane (tert-butyl bromide) is a classic example of a first-order nucleophilic substitution (SN1) reaction. This process is of significant interest in physical organic chemistry and serves as a foundational model for understanding reaction mechanisms relevant to drug design and development, where molecular interactions and reaction kinetics are critical. The reaction proceeds via a two-step mechanism involving the formation of a stable tertiary carbocation intermediate, which is the rate-determining step.[1][2][3][4][5] The subsequent rapid attack by a solvent molecule (the nucleophile) yields the final product. The rate of this reaction is notably independent of the concentration of the nucleophile but is significantly influenced by the polarity of the solvent and the temperature.[1][2][3]

These application notes provide detailed protocols for investigating the kinetics of this solvolysis reaction, presenting quantitative data to illustrate the effects of solvent and temperature, and offering visualizations of the underlying chemical processes.

Reaction Mechanism and Kinetics

The solvolysis of this compound follows an SN1 pathway. The rate law for this reaction is first-order with respect to the alkyl halide and zero-order with respect to the nucleophile (solvent).[3]

Rate Law: Rate = k[this compound]

The mechanism involves two principal steps:

  • Ionization (Rate-Determining Step): The carbon-bromine bond breaks heterolytically to form a stable tertiary carbocation and a bromide ion. This is the slow step of the reaction.[1][2][5]

  • Nucleophilic Attack: The solvent molecule (e.g., water, ethanol) acts as a nucleophile and rapidly attacks the carbocation.

  • Deprotonation: A rapid deprotonation of the resulting oxonium ion by another solvent molecule yields the final alcohol or ether product.[5]

Data Presentation

Table 1: Rate Constants for the Solvolysis of this compound in Various Alcohols at Different Temperatures.[6]
SolventTemperature (°C)Rate Constant (k) x 10⁵ (s⁻¹)
Propan-1-ol20.04.40
25.09.70
30.018.0
35.037.2
Butan-1-ol25.03.10
30.06.20
35.012.0
40.023.0
Ethane-1,2-diol25.10.089
30.00.176
35.00.360
40.00.680
45.21.30
Propane-1,3-diol25.00.845
30.01.70
35.03.30
40.06.20
45.011.0
Butane-1,4-diol25.01.40
30.02.80
35.05.40
40.010.0
45.019.0
Table 2: Relative Rates of Solvolysis of this compound in Different Solvents.
SolventRelative Rate
Acetic Acid1
Methanol4
Water150,000

Experimental Protocols

Protocol 1: Determination of Reaction Order using the Initial Rates Method

This protocol details the determination of the reaction order with respect to this compound and the hydroxide (B78521) ion using a colorimetric method.

Materials:

  • This compound

  • 0.01 M Sodium Hydroxide (NaOH) solution

  • 80/20 (v/v) propanone/water solvent mixture

  • Phenolphthalein (B1677637) indicator

  • Burettes, pipettes, stopwatch, and specimen tubes

Procedure to Determine the Order with Respect to OH⁻:

  • Using burettes, add 6.0 cm³ of the 0.01 M NaOH solution and 3.40 cm³ of the propanone/water solvent to a specimen tube.[6]

  • Add two drops of phenolphthalein indicator. The solution will turn pink.[6]

  • Add 0.50 cm³ of this compound to the solution and immediately start the stopwatch.[6]

  • Record the time it takes for the pink color to disappear.[6]

  • Repeat the experiment using 4.0 cm³ and 8.0 cm³ of the NaOH solution, adjusting the solvent volume to 5.40 cm³ and 1.40 cm³, respectively, to maintain a total volume of 10.0 cm³.[6]

  • The initial rate can be calculated using the formula: Initial Rate = ([NaOH]₀ * VNaOH) / (Vtotal * t).

Procedure to Determine the Order with Respect to this compound:

  • Keep the concentration of NaOH constant by using 6.0 cm³ of the 0.01 M NaOH solution in each experiment.[3]

  • Vary the volume of this compound, for example, using 0.40 cm³, 0.60 cm³, 0.70 cm³, and 0.80 cm³.[3]

  • Adjust the volume of the propanone/water solvent accordingly to maintain a total volume of 10.0 cm³.

  • Add two drops of phenolphthalein and measure the time for the pink color to disappear for each concentration of this compound.

  • Calculate the initial rate for each experiment.

Protocol 2: Determination of the Activation Energy

This protocol describes how to determine the activation energy of the solvolysis reaction by measuring the rate constant at different temperatures.

Materials:

  • This compound

  • A suitable solvent (e.g., 50:50 water/isopropyl alcohol)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator

  • Constant temperature water baths, burette, pipettes, stopwatch, Erlenmeyer flasks

Procedure:

  • Set up multiple constant temperature water baths at a range of temperatures (e.g., 10°C, 20°C, 30°C, 40°C).

  • For each temperature, place a flask containing 50 mL of the solvent mixture into the water bath to allow it to reach thermal equilibrium.

  • Add a few drops of phenolphthalein indicator to the solvent.

  • Add a known, small volume of 0.1 M NaOH (e.g., 1.00 mL) to the flask. The solution will turn pink.

  • Add a known volume of this compound (e.g., 1.00 mL) to the flask and start the stopwatch immediately.

  • Record the time it takes for the pink color to disappear.

  • Repeat the experiment at each temperature.

  • Calculate the rate constant (k) at each temperature.

  • Plot ln(k) versus 1/T (in Kelvin). The slope of the resulting line will be -Ea/R, where Ea is the activation energy and R is the ideal gas constant (8.314 J/mol·K).

Visualizations

SN1_Mechanism cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Reactant (CH₃)₃CBr Carbocation (CH₃)₃C⁺ Reactant->Carbocation Slow LeavingGroup Br⁻ OxoniumIon (CH₃)₃COH₂⁺ Carbocation->OxoniumIon Fast Nucleophile H₂O Product (CH₃)₃COH OxoniumIon->Product Fast Hydronium H₃O⁺

Caption: The SN1 reaction mechanism for the solvolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Solutions (Alkyl Halide, NaOH, Solvent, Indicator) B Mix Reactants and Indicator A->B C Start Timer B->C D Monitor Color Change C->D E Record Time D->E F Calculate Initial Rate E->F H Calculate Rate Constants at Different Temperatures E->H Repeat at different [Reactant] G Determine Reaction Order F->G I Plot ln(k) vs 1/T (Arrhenius Plot) H->I Repeat at different Temperatures J Determine Activation Energy (Ea) I->J

Caption: Workflow for the kinetic study of the solvolysis of this compound.

References

Application Notes and Protocols for the Formation of Grignard Reagents from 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butylmagnesium bromide, a Grignard reagent, from 2-bromo-2-methylpropane. These protocols are intended for use by qualified professionals in a laboratory setting.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of tert-butylmagnesium bromide from this compound presents unique challenges due to the steric hindrance of the tertiary alkyl halide. This document outlines optimized conditions and detailed procedures to ensure successful and safe synthesis. Grignard reagents are highly reactive and sensitive to protic solvents, such as water, and atmospheric oxygen.[1][2] Therefore, all procedures must be conducted under anhydrous conditions using appropriate air-free techniques. The choice of solvent is also critical, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being essential for stabilizing the Grignard reagent.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the formation of Grignard reagents from this compound and related tertiary alkyl halides. Yields can be influenced by factors such as the purity of reactants and the efficiency of magnesium activation.

ParameterValueNotesReference
Reactants
This compound1.0 eq[3]
Magnesium Turnings1.1 - 2.5 eqExcess magnesium is often used to drive the reaction to completion.[4]
Solvent
Anhydrous Tetrahydrofuran (THF)50 mL per 13.7 g of alkyl bromideTHF is often preferred for less reactive halides due to its higher boiling point.[3]
Anhydrous Diethyl Ether (Et2O)1100 mL per 2.5 moles of alkyl chlorideDiethyl ether is a common solvent for Grignard reagent formation.[4]
Reaction Conditions
Initiation TemperatureRoom temperature to gentle warmingA slight warming with a heat gun may be necessary to initiate the reaction.
Reaction TemperatureGentle refluxThe reaction is exothermic and should be controlled to maintain a gentle reflux.[5]
Addition Time6-8 hours (for larger scale)Slow addition of the alkyl halide is crucial to control the exotherm and minimize side reactions.[4]
Reaction Time30 minutes to 1 hour post-additionThe reaction is typically stirred for a period after the addition is complete to ensure full conversion.[6]
Yield
Typical Yield60-80%Yields can vary based on reaction scale and conditions.

Experimental Protocols

Materials and Equipment
  • Reactants:

    • This compound (tert-butyl bromide), anhydrous

    • Magnesium turnings

    • Iodine crystal (for activation)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle or water bath

    • Inert gas supply (Nitrogen or Argon) with a bubbler

    • Syringes and needles for transfer of anhydrous solvents

Safety Precautions
  • This compound: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

  • Grignard Reagents: Highly flammable and react violently with water and protic solvents.[7][8][9] They are also corrosive and can cause severe skin burns and eye damage.[8] All operations must be carried out under a dry, inert atmosphere.[9]

  • Diethyl Ether and THF: Highly flammable liquids. Ethers can form explosive peroxides upon standing. Use only freshly distilled or certified peroxide-free solvents.

  • Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and appropriate gloves are mandatory.

Detailed Synthesis Protocol
  • Apparatus Setup:

    • All glassware must be thoroughly dried in an oven at >120°C for several hours and assembled while hot under a stream of inert gas (nitrogen or argon).

    • Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a dropping funnel. Ensure all joints are well-sealed.

  • Magnesium Activation:

    • Place the magnesium turnings (1.1 eq) into the flask.

    • Add a single crystal of iodine.

    • Gently warm the flask with a heat gun under a slow stream of inert gas until purple iodine vapors are observed. This helps to remove the passivating magnesium oxide layer.

    • Allow the flask to cool to room temperature.

  • Initiation of Grignard Formation:

    • Add a small amount of anhydrous THF or diethyl ether via a syringe to just cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 eq) in the remaining anhydrous solvent in the dropping funnel.

    • Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension.

    • The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. An ice bath can be used to moderate the reaction if necessary.

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure the reaction goes to completion. The solution will typically appear as a cloudy gray or brownish mixture.

  • Titration and Storage (Optional but Recommended):

    • The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., sec-butanol) with a colorimetric indicator (e.g., 1,10-phenanthroline).

    • The Grignard reagent should be used immediately for the best results. If storage is necessary, it should be kept under an inert atmosphere in a tightly sealed container.

Visualizations

Experimental Workflow

G Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glass Dry Glassware setup Assemble Apparatus under Inert Gas prep_glass->setup prep_reagents Prepare Anhydrous Reagents prep_reagents->setup activate_mg Activate Magnesium with Iodine setup->activate_mg initiate Initiate Reaction with Alkyl Bromide activate_mg->initiate add_reagent Dropwise Addition of Alkyl Bromide initiate->add_reagent reflux Reflux to Complete Reaction add_reagent->reflux titrate Titrate to Determine Concentration reflux->titrate use Use Immediately in Subsequent Reaction titrate->use G Mechanism of Grignard Reagent Formation RBr (CH₃)₃C-Br Radical_Anion [(CH₃)₃C-Br]⁻• RBr->Radical_Anion + e⁻ (from Mg surface) Mg Mg Mg_Radical Mg⁺• R_Radical (CH₃)₃C• Radical_Anion->R_Radical Br_Anion Br⁻ Radical_Anion->Br_Anion Grignard (CH₃)₃C-Mg-Br R_Radical->Grignard + MgBr•

References

Application Notes and Protocols: Limitations of Williamson Ether Synthesis with 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers from an alkoxide and an alkyl halide. However, the reaction is subject to significant limitations, particularly when employing sterically hindered alkyl halides. This document provides detailed application notes on the limitations of using 2-bromo-2-methylpropane (tert-butyl bromide) in the Williamson ether synthesis. Due to the tertiary nature of the alkyl halide, the reaction overwhelmingly proceeds via an E2 elimination pathway, yielding primarily isobutylene (B52900) rather than the desired tert-butyl ether. This outcome is a direct consequence of steric hindrance impeding the requisite backside attack for an S(_N)2 reaction, while the strongly basic nature of the alkoxide promotes proton abstraction.

Introduction

The Williamson ether synthesis is a widely utilized method for the preparation of symmetrical and unsymmetrical ethers. The reaction typically proceeds through an S(_N)2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from a primary or, to a lesser extent, a secondary alkyl halide. The general mechanism is efficient for sterically unhindered substrates.

However, the utility of this reaction is severely limited when tertiary alkyl halides, such as this compound, are used. The steric bulk of the three methyl groups surrounding the electrophilic carbon atom shields it from nucleophilic attack.[1] Consequently, the alkoxide, which is also a strong base, preferentially abstracts a β-hydrogen, leading to an E2 elimination reaction.[2][3] This results in the formation of an alkene as the major product, rendering the synthesis of tert-butyl ethers via this route impractical.[4]

Competing Reaction Pathways: S(_N)2 vs. E2

The reaction of an alkoxide with this compound is a classic example of the competition between substitution (S(_N)2) and elimination (E2) pathways.

  • S(_N)2 Pathway (Substitution): This pathway involves the direct backside attack of the nucleophile (alkoxide) on the carbon atom bearing the leaving group (bromide). For this compound, this is sterically hindered and therefore highly unfavorable.

  • E2 Pathway (Elimination): This pathway involves the abstraction of a proton from a carbon atom adjacent to the one with the leaving group (a β-hydrogen) by the base (alkoxide). This occurs in a concerted step with the departure of the leaving group, leading to the formation of a double bond. This pathway is favored for tertiary halides like this compound.[5]

The overwhelming preference for the E2 pathway is a critical limitation to consider when planning a synthesis. To successfully synthesize an ether with a tertiary alkyl group, the synthetic strategy must be reversed: a tertiary alkoxide should be reacted with a primary alkyl halide.[4] For example, tert-butyl methyl ether is efficiently synthesized by reacting sodium tert-butoxide with methyl iodide.

Quantitative Data: Product Distribution

The reaction of this compound with various alkoxides almost exclusively yields the elimination product, isobutylene. The yield of the corresponding ether via the S(_N)2 pathway is typically negligible to non-existent.

Alkyl HalideAlkoxideSolventTemperature (°C)Major ProductYield of Major ProductMinor ProductYield of Minor ProductReference
This compoundSodium Ethoxide (NaOEt)Ethanol (B145695)552-Methylpropene>99%Ethyl tert-butyl ether<1%[Qualitative consensus from multiple sources]
This compoundSodium Methoxide (B1231860) (NaOMe)Methanol502-Methylpropene>99%Methyl tert-butyl ether<1%[Qualitative consensus from multiple sources]
This compoundPotassium tert-butoxide (t-BuOK)tert-Butanol822-Methylpropene~100%Di-tert-butyl ether~0%[Qualitative consensus from multiple sources]

Note: Specific quantitative yields for these reactions are often reported as "major product" or "exclusive product" in textbooks and literature. The yields presented here reflect this qualitative consensus.

Experimental Protocols

Protocol: Demonstration of the E2 Elimination of this compound with Sodium Ethoxide

Objective: To demonstrate that the reaction of a tertiary alkyl halide (this compound) with a strong base/nucleophile (sodium ethoxide) predominantly yields the elimination product (2-methylpropene).

Materials:

  • This compound (tert-butyl bromide)

  • Sodium ethoxide

  • Absolute ethanol

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Gas collection apparatus (e.g., gas syringe or inverted graduated cylinder in a water bath)

  • Apparatus for analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 50 mL round-bottom flask, dissolve a specific molar equivalent of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Equip the flask with a reflux condenser. If gas collection is desired, attach a tube from the top of the condenser to the gas collection apparatus.

  • Addition of Alkyl Halide: Slowly add a stoichiometric equivalent of this compound to the stirred sodium ethoxide solution at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux using a heating mantle. The formation of a gaseous product (2-methylpropene) should be observable.

  • Reaction Monitoring: The reaction can be monitored by the volume of gas collected or by taking aliquots for analysis by GC-MS.

  • Product Analysis: Analyze the collected gas and the reaction mixture by GC-MS to identify the products and determine their relative abundance. The major product detected will be 2-methylpropene, with only trace amounts, if any, of ethyl tert-butyl ether.

Expected Outcome: The primary product will be 2-methylpropene, confirming the predominance of the E2 elimination pathway.

Visualizing the Competing Pathways

The following diagram illustrates the competing S(_N)2 and E2 reaction pathways for the reaction of this compound with an alkoxide.

Williamson_Limitation reactant reactant pathway pathway product product major_path major_path minor_path minor_path sub This compound + Alkoxide (RO⁻) sn2 SN2 Pathway (Substitution) sub->sn2 Sterically Hindered e2 E2 Pathway (Elimination) sub->e2 Favored ether tert-Butyl Ether (Minor/No Product) sn2->ether alkene 2-Methylpropene (Major Product) e2->alkene

Caption: Competing SN2 and E2 pathways for this compound.

Conclusion

The use of this compound in the Williamson ether synthesis is severely limited by the competing E2 elimination reaction, which is favored due to the steric hindrance of the tertiary alkyl halide. This leads to the formation of 2-methylpropene as the major product, with negligible yields of the desired tert-butyl ether. For the successful synthesis of ethers containing a tertiary alkyl group, it is imperative to employ a synthetic strategy where the tertiary group is part of the alkoxide nucleophile and the alkyl halide is primary. This understanding is crucial for synthetic planning in research and development.

References

Application Notes: Phase Transfer Catalysis in Reactions of 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Phase Transfer Catalysis (PTC) in the reactions of 2-Bromo-2-methylpropane (tert-butyl bromide). As a sterically hindered tertiary alkyl halide, this compound exhibits distinct reactivity, primarily favoring elimination over substitution pathways under basic conditions. This document outlines the predominant E2 elimination reaction to form isobutylene, discusses the competing SN1 hydrolysis, and provides detailed protocols for these transformations.

Introduction to Reactivity

This compound is a classic example of a tertiary alkyl halide. Its reaction pathways are largely dictated by steric hindrance around the tertiary carbon and the stability of the potential carbocation intermediate.

  • Elimination (E2) : In the presence of a base, the E2 mechanism is highly favored, leading to the formation of 2-methylpropene (isobutylene). Phase transfer catalysis is an exceptionally effective method for promoting this reaction by transferring a base (like hydroxide) into the organic phase where the alkyl halide resides.[1]

  • Substitution (SN1) : Due to the stability of the tertiary carbocation, this compound can undergo SN1 reactions, such as hydrolysis in the presence of water to form tert-butanol (B103910). This reaction is typically zero-order with respect to the nucleophile (e.g., OH⁻) as the rate-determining step is the formation of the carbocation.[2]

  • SN2 Competition : The SN2 pathway is strongly disfavored due to the significant steric hindrance preventing backside attack by a nucleophile. Therefore, even with a high concentration of a strong nucleophile under PTC conditions, elimination remains the dominant reaction pathway.

Application 1: Dehydrobromination of this compound (E2 Pathway)

The primary application of phase transfer catalysis with this compound is to facilitate its dehydrobromination to yield isobutylene. PTC excels at creating a basic environment in the organic phase, leading to a clean and efficient elimination reaction.[1] Tetrabutylammonium bromide (TBAB) is a common and effective catalyst for this purpose.[3]

Experimental Protocol: PTC-Mediated Dehydrobromination

This protocol describes a representative procedure for the E2 elimination of this compound using sodium hydroxide (B78521) as the base and TBAB as the phase transfer catalyst.

Materials:

  • This compound (tert-butyl bromide)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (or another inert organic solvent)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas collection apparatus (e.g., gas syringe or bubbler)

Procedure:

  • Set up the reaction apparatus in a fume hood. To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 13.7 g, 0.1 mol) and 100 mL of toluene.

  • In a separate beaker, prepare the aqueous base by dissolving sodium hydroxide (e.g., 12.0 g, 0.3 mol) in 50 mL of deionized water. Allow the solution to cool to room temperature.

  • Add the phase transfer catalyst, Tetrabutylammonium Bromide (TBAB) (e.g., 1.61 g, 5 mol%), to the flask containing the alkyl halide and solvent.

  • Begin vigorous stirring of the organic phase (at least 500 RPM) to ensure a large interfacial surface area between the phases.

  • Slowly add the aqueous NaOH solution to the reaction flask.

  • Gently heat the biphasic mixture to 50-60°C. The product, isobutylene, is a gas at room temperature and will begin to evolve. The gas can be collected or passed through a scrubber.

  • Monitor the reaction progress by measuring the volume of gas evolved or by taking aliquots of the organic phase for GC analysis. The reaction is typically complete within 2-4 hours.

  • Upon completion, stop heating and stirring and allow the phases to separate. The upper organic layer contains the solvent and any unreacted starting material, while the lower aqueous layer contains sodium bromide, excess NaOH, and the TBAB catalyst.

Quantitative Data Summary

The following table summarizes representative reaction parameters for the PTC-catalyzed dehydrobromination of this compound.

ParameterValue/ConditionPurpose
SubstrateThis compoundTertiary alkyl halide for elimination
Base50% (w/w) NaOH (aq)Provides hydroxide for proton abstraction
CatalystTetrabutylammonium Bromide (TBAB)Transfers hydroxide ions to the organic phase
Catalyst Loading2-5 mol%Catalytic amount to facilitate the reaction
SolventTolueneInert organic solvent for the substrate
Temperature50-60 °CProvides energy to overcome activation barrier
Reaction Time2-4 hoursTypical duration for high conversion
Expected Yield>90%High efficiency is expected for this E2 reaction

Application 2: Hydrolysis to tert-Butanol (SN1 Pathway)

A significant competing reaction for this compound in a biphasic aqueous system is hydrolysis to tert-butanol via an SN1 mechanism.[2] This reaction proceeds through a tertiary carbocation intermediate and its rate is independent of the hydroxide concentration. While not a PTC-catalyzed process in the traditional sense, understanding this pathway is crucial for predicting product distribution.

Experimental Protocol: Monitoring SN1 Hydrolysis

This protocol is adapted from kinetic studies and can be used to synthesize and quantify the tert-butanol byproduct.[2]

Materials:

  • This compound

  • Propanone (Acetone) / Water solvent mixture (e.g., 80:20 v/v)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Stirred reaction vessel (e.g., beaker or flask)

  • Burettes and pipettes

Procedure:

  • Prepare a solvent mixture of 80% propanone and 20% water. This ensures solubility for both the alkyl halide and aqueous base.

  • In a flask, place a defined volume of the solvent mixture.

  • Add a small, known amount of standardized NaOH solution and a few drops of phenolphthalein indicator. The solution should be pink.

  • Initiate the reaction by adding a measured amount of this compound and start a timer.

  • The reaction generates HBr, which neutralizes the NaOH. The endpoint is reached when the pink color of the indicator disappears. Record the time.

  • The rate of hydrolysis can be determined from the time taken to neutralize the known quantity of NaOH.

  • For product isolation, the reaction can be run to completion, followed by extraction with a suitable organic solvent (e.g., diethyl ether) and purification by distillation.

Visualizations

Experimental Workflow for PTC Dehydrobromination

G Workflow for PTC Dehydrobromination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Charge flask with This compound, Toluene, and TBAB C Combine aqueous and organic phases A->C B Prepare aqueous NaOH solution B->C D Stir vigorously (500+ RPM) and heat to 50-60°C C->D E Collect gaseous Isobutylene product D->E F Monitor reaction (GC or gas volume) E->F G Cool reaction and separate phases F->G H Analyze organic phase for residual starting material G->H

Caption: General experimental workflow for PTC dehydrobromination.

PTC Mechanism for E2 Elimination

G PTC Mechanism for E2 Elimination Na_OH Na⁺ OH⁻ Q_OH_org Q⁺ OH⁻ Na_OH->Q_OH_org Q_Br_aq Q⁺ Br⁻ tBuBr This compound ((CH₃)₃C-Br) tBuBr->Q_Br_aq Catalyst Regeneration Isobutylene Isobutylene ((CH₃)₂C=CH₂) tBuBr->Isobutylene Elimination of HBr Q_OH_org->tBuBr Proton Abstraction

Caption: Catalytic cycle for the E2 elimination of this compound.

Competing Reaction Pathways

G Competing Pathways for this compound Start This compound + Aqueous Base (e.g., NaOH) E2_Node E2 Elimination Start->E2_Node Favored by: - Strong Base (OH⁻) - PTC Conditions - Higher Temperature SN1_Node SN1 Substitution Start->SN1_Node Favored by: - Polar Protic Solvent (H₂O) - Independent of [OH⁻] E2_Product Isobutylene E2_Node->E2_Product SN1_Product tert-Butanol SN1_Node->SN1_Product

Caption: Logical diagram of competing E2 and SN1 reaction pathways.

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-2-methylpropane SN1 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side product formation during SN1 reactions of 2-bromo-2-methylpropane (tert-butyl bromide).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiment, focusing on the identification and mitigation of common side products.

Question: Why is the yield of my desired tert-butyl alcohol (or other substitution product) unexpectedly low?

Answer: A low yield of the SN1 product is often due to a competing E1 elimination reaction, which is a common side reaction with tertiary substrates like this compound.[1][2][3][4] Both reactions proceed through the same stable tertiary carbocation intermediate.[5] The carbocation can either be attacked by a nucleophile (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).[1][4][6]

Troubleshooting Steps:

  • Analyze Reaction Temperature: Higher temperatures favor the E1 elimination pathway over the SN1 substitution pathway.[3][7][8] Elimination reactions often have a higher activation energy and are more entropically favored. If your reaction is running at an elevated temperature, consider lowering it to favor the SN1 product.

  • Evaluate Your Nucleophile/Base: While the concentration of the nucleophile/base does not affect the reaction rate for SN1/E1 reactions (as it's not involved in the rate-determining step), its nature can influence the product ratio.[9][10] Using a weakly basic, good nucleophile can favor substitution. If your nucleophile is also a strong base, the E1 pathway may be more prominent.[6] For instance, using water or an alcohol as the solvent and nucleophile (solvolysis) will produce a mixture of SN1 and E1 products.[4]

  • Check for Gaseous Byproducts: The E1 product, 2-methylpropene, is a gas at room temperature.[11] If your reaction setup is not a closed system, this side product may escape, which can make it difficult to quantify the extent of the side reaction without specialized equipment.

Question: I have identified an alkene impurity in my product mixture. How can I confirm its identity and minimize its formation?

Answer: The most likely alkene impurity is 2-methylpropene, the product of the competing E1 elimination reaction.[1][12]

Confirmation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method to identify and quantify the presence of 2-methylpropene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of vinylic protons in the 1H NMR spectrum (around 4.7 ppm) and a characteristic signal for the sp2 carbons in the 13C NMR spectrum would indicate the presence of an alkene.

Minimization Strategies:

  • Temperature Control: As mentioned, lower reaction temperatures will favor the SN1 reaction.

  • Solvent Choice: The polarity of the solvent can influence the product ratio. While polar protic solvents are necessary to stabilize the carbocation intermediate for both SN1 and E1 pathways, the specific solvent can have an effect on the product distribution.[7]

  • Use of a Non-nucleophilic Acid Scavenger: If the reaction generates a strong acid, it can catalyze the elimination reaction. In some cases, a non-nucleophilic base can be added to neutralize the acid without promoting further elimination.

Frequently Asked Questions (FAQs)

What are the primary side products in an SN1 reaction with this compound?

The main side product is 2-methylpropene, which is formed through a competing E1 elimination reaction.[1][11][12] Both the SN1 and E1 reactions share a common tertiary carbocation intermediate.[3][5]

What is the mechanism of the E1 side reaction?

The E1 mechanism is a two-step process:[1]

  • Formation of a carbocation: The C-Br bond breaks heterolytically, with the bromine atom taking both electrons to form a bromide ion and a stable tertiary carbocation. This is the slow, rate-determining step.[9][13]

  • Deprotonation: A weak base (often the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond then form a pi bond, resulting in the formation of 2-methylpropene.[1]

How does temperature affect the SN1/E1 product ratio?

Increasing the reaction temperature generally increases the proportion of the E1 elimination product relative to the SN1 substitution product.[3][7][8] This is because elimination reactions typically have a higher activation energy and are more favored by entropy.

Does the strength of the nucleophile affect the formation of side products?

For a pure SN1/E1 reaction, the rate is independent of the concentration of the nucleophile/base.[9][10] However, the basicity of the nucleophile can influence the product ratio. A more basic nucleophile will favor the E1 pathway. In solvolysis reactions where the solvent acts as both the nucleophile and the base (e.g., water or ethanol), a mixture of SN1 and E1 products is typically observed.[4]

Quantitative Data

The ratio of SN1 to E1 products is highly dependent on the specific reaction conditions. Below is a summary of representative data found in the literature.

SubstrateNucleophile/SolventTemperatureSN1 Product (%)E1 Product (%)
tert-Butyl ChlorideWater/AcetonitrileNot Specified6040
tert-Butyl BromideDry EthanolNot Specified8119

Data compiled from literature sources.[4][7] Actual results may vary based on precise experimental conditions.

Experimental Protocols

Synthesis of tert-Butyl Alcohol via an SN1 Reaction

This protocol describes the hydrolysis of this compound to produce tert-butyl alcohol, where water acts as the nucleophile.

Materials:

  • This compound

  • Distilled water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round bottom flask

  • Distillation apparatus

Procedure:

  • Combine 10 mL of this compound and 100 mL of distilled water in a round bottom flask.

  • Stir the mixture at room temperature for 1 hour. The reaction can be monitored by TLC or GC to observe the disappearance of the starting material.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any HBr formed. Vent the separatory funnel frequently to release any CO2 gas produced.

  • Separate the aqueous layer.

  • Wash the organic layer with 50 mL of distilled water.

  • Separate the aqueous layer and transfer the organic layer (tert-butyl alcohol) to a clean, dry Erlenmeyer flask.

  • Dry the product over anhydrous magnesium sulfate.

  • Decant or filter the dried liquid into a round bottom flask for purification.

  • Purify the tert-butyl alcohol by simple distillation, collecting the fraction that boils at 82-83 °C.

Visualizations

Diagram 1: Competing SN1 and E1 Pathways

SN1_E1_Competition cluster_start Reactant cluster_intermediate Intermediate cluster_products Products 2_bromo_2_methylpropane This compound carbocation Tertiary Carbocation 2_bromo_2_methylpropane->carbocation Slow, Rate-determining step -Br- SN1_product tert-Butyl Alcohol (SN1) carbocation->SN1_product Nucleophilic Attack (e.g., H2O) E1_product 2-Methylpropene (E1) carbocation->E1_product Proton Abstraction (e.g., H2O)

Caption: Competing SN1 and E1 reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low SN1 Product Yield

Troubleshooting_Workflow start Low Yield of SN1 Product analyze_products Analyze product mixture (GC-MS, NMR) to confirm E1 product start->analyze_products check_temp Is reaction temperature elevated? lower_temp Lower reaction temperature check_temp->lower_temp Yes check_base Is the nucleophile also a strong base? check_temp->check_base No end Optimized SN1 Conditions lower_temp->end change_nucleophile Consider a less basic nucleophile check_base->change_nucleophile Yes check_base->end No change_nucleophile->end analyze_products->check_temp

Caption: Troubleshooting workflow for low yields in SN1 reactions.

References

Minimizing elimination (E1) side reactions of tert-butyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of alkyl halide reactions, with a specific focus on minimizing E1 elimination side reactions of tert-butyl bromide.

Frequently Asked Questions (FAQs)

Q1: My reaction with tert-butyl bromide is yielding a significant amount of 2-methylpropene. How can I favor the SN1 substitution product?

A1: The formation of 2-methylpropene occurs via an E1 elimination pathway, which competes with the desired SN1 substitution. To minimize the elimination side product, you should carefully control the reaction conditions. Key factors to consider are temperature, the nature of the nucleophile/base, and the solvent system.

Q2: What is the effect of temperature on the SN1/E1 product ratio for tert-butyl bromide?

A2: Temperature has a significant impact on the competition between SN1 and E1 reactions. Higher temperatures favor the E1 elimination pathway.[1][2][3] This is because elimination reactions generally have a higher activation energy and result in an increase in the number of molecules in the system, leading to a positive entropy change.[2] Therefore, to favor the SN1 product, it is recommended to run the reaction at a lower temperature. For instance, the solvolysis of tert-butyl bromide in ethanol (B145695) at 25°C yields 81% of the SN1 product and 19% of the E1 product.[3] Increasing the temperature to 55°C shifts the ratio to 72% SN1 and 28% E1.[3]

Q3: How does the choice of nucleophile or base influence the outcome of the reaction?

A3: The role of the reagent acting as a nucleophile or base is critical. To favor the SN1 pathway, a weak, non-bulky nucleophile should be used.[4][5][6] Weak nucleophiles, such as water or alcohols, are less likely to abstract a proton (act as a base) from the intermediate carbocation, thus minimizing the E1 pathway.[5][6] The use of a strong or bulky base will significantly favor elimination, but it will proceed through an E2 mechanism rather than E1.

Q4: Can the solvent system be optimized to minimize E1 elimination?

A4: Yes, the solvent plays a crucial role. Polar protic solvents, such as water and alcohols, are generally used for SN1 and E1 reactions because they can stabilize the carbocation intermediate.[7] The polarity of the solvent can influence the product ratio. For example, in the solvolysis of tert-butyl chloride, a less polar solvent like anhydrous ethanol yields a lower percentage of the elimination product compared to a more polar solvent like glacial acetic acid.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High yield of alkene (E1 product) Reaction temperature is too high.Lower the reaction temperature. For solvolysis in ethanol, consider running the reaction at or below room temperature (25°C).[3]
A strong or bulky base is being used.Use a weak, non-bulky nucleophile/base such as water, methanol, or ethanol.[5][6]
The solvent is favoring elimination.While polar protic solvents are necessary, consider using a less polar solvent system if feasible for your specific reaction.[1]
Low overall reaction rate The temperature is too low.While lower temperatures favor SN1, they also decrease the overall reaction rate. A careful balance must be struck. Monitor the reaction progress over a longer period or consider a slight, controlled increase in temperature while monitoring the product ratio.
The solvent is not sufficiently polar.Ensure the solvent is polar enough to stabilize the carbocation intermediate. A mixture of a polar protic solvent with a co-solvent can sometimes be optimized.

Quantitative Data Summary

The following table summarizes the product distribution for the reaction of tert-butyl bromide under different conditions.

SubstrateSolventTemperature (°C)% SN1 Product% E1 ProductReference
tert-butyl bromideEthanol258119[3]
tert-butyl bromideEthanol557228[3]
tert-butyl chloride80% Ethanol/Water25--[1]
tert-butyl chlorideAnhydrous Ethanol-5644[1]
tert-butyl chlorideGlacial Acetic Acid-2773[1]

Experimental Protocols

Protocol 1: Minimizing E1 Elimination in the Solvolysis of Tert-Butyl Bromide

This protocol aims to maximize the yield of the SN1 substitution product, tert-butyl ethyl ether, from the reaction of tert-butyl bromide with ethanol.

Materials:

  • tert-butyl bromide

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a magnetic stirrer.

  • To the round-bottom flask, add anhydrous ethanol.

  • Begin stirring the ethanol and bring it to the desired reaction temperature (e.g., 25°C) using a temperature-controlled bath.

  • Slowly add tert-butyl bromide to the stirring ethanol.

  • Maintain the reaction mixture at the set temperature and monitor the reaction progress by taking aliquots at regular intervals for GC analysis.

  • Upon completion, quench the reaction by cooling the mixture in an ice bath.

  • Analyze the final product mixture by GC to determine the ratio of tert-butyl ethyl ether (SN1 product) to 2-methylpropene (E1 product).

Visualizations

SN1_vs_E1_Factors cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Temperature Temperature SN1 SN1 Pathway (Substitution) Temperature->SN1 Lower Temp Favors E1 E1 Pathway (Elimination) Temperature->E1 Higher Temp Favors Nucleophile Nucleophile/Base Nucleophile->SN1 Weak, Non-bulky Favors Nucleophile->E1 Stronger Base Character Favors Solvent Solvent Solvent->SN1 Polar Protic Stabilizes Intermediate Solvent->E1 Polar Protic Stabilizes Intermediate

Caption: Factors influencing the competition between SN1 and E1 pathways.

experimental_workflow start Start: Tert-Butyl Bromide Reaction setup 1. Reaction Setup (Flask, Condenser, Stirrer) start->setup reagents 2. Add Solvent (e.g., Anhydrous Ethanol) setup->reagents temp 3. Set Low Temperature (e.g., 25°C) reagents->temp add_sub 4. Add Tert-Butyl Bromide temp->add_sub monitor 5. Monitor Reaction (e.g., GC Analysis) add_sub->monitor quench 6. Quench Reaction (Ice Bath) monitor->quench analyze 7. Analyze Product Ratio (SN1 vs. E1) quench->analyze end End: Optimized SN1 Product Yield analyze->end

Caption: Experimental workflow for minimizing E1 elimination.

reaction_pathway tBuBr tert-Butyl Bromide carbocation tert-Butyl Carbocation (Intermediate) tBuBr->carbocation Rate-Determining Step SN1_product SN1 Product (e.g., tert-Butyl Ethyl Ether) carbocation->SN1_product Nucleophilic Attack (e.g., EtOH) E1_product E1 Product (2-Methylpropene) carbocation->E1_product Proton Abstraction (Base Action)

Caption: Competing SN1 and E1 reaction pathways from a common intermediate.

References

Technical Support Center: Purification of 2-Bromo-2-methylpropane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 2-bromo-2-methylpropane (tert-butyl bromide) by distillation.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the distillation process.

Problem Potential Cause Recommended Solution
No distillate is collecting, or the distillation rate is very slow. - Inadequate heating: The heating mantle or oil bath is not at a high enough temperature to overcome the heat loss in the apparatus. - Flooding of the distillation column: Excessive boiling rate causes the column to fill with condensate, preventing vapor from reaching the condenser.- Increase heating: Gradually increase the temperature of the heating source. Ensure the distillation flask is properly seated in the heating mantle. - Reduce heating: Decrease the heating rate to allow the condensed vapor to return to the distilling flask, then slowly increase the heat to a gentle boil.
The observed boiling point is lower than the expected 72-74 °C and a gas is evolving. - Presence of 2-methylpropene: This is a common elimination side product from the synthesis of this compound and has a boiling point of -7 °C.[1]- Initial low-temperature collection: If a significant amount of 2-methylpropene is present, it will distill first. It can be vented or collected in a cold trap before the main fraction is distilled.
The boiling point is constant but lower than expected, and the distillate is cloudy. - Azeotrope with water: this compound can form a minimum-boiling azeotrope with water, which will distill at a temperature lower than the boiling point of the pure compound.- Thorough drying of the crude product: Before distillation, dry the crude this compound with a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate) to remove residual water.[2]
The boiling point is higher than expected. - Presence of unreacted tert-butyl alcohol: If the starting material has not been fully consumed, it will remain in the distillation flask, raising the boiling point of the mixture. - Presence of di-tert-butyl ether: This is another potential byproduct of the synthesis.- Check reaction completion: Ensure the initial synthesis reaction has gone to completion before attempting distillation. - Fractional distillation: Use a fractionating column with sufficient theoretical plates to separate the this compound from higher-boiling impurities.[2]
The distillate is colored (yellow or brown). - Decomposition of the product: this compound can be unstable, especially if heated for prolonged periods or in the presence of impurities.- Distill under reduced pressure: Vacuum distillation will lower the boiling point and reduce the likelihood of decomposition. - Add a stabilizer: A small amount of potassium carbonate can be added to the distillation flask to neutralize any acidic impurities that might catalyze decomposition.[2]
The temperature fluctuates during distillation. - Uneven heating: The heat source is not providing consistent heat to the distillation flask. - Improper thermometer placement: The thermometer bulb is not positioned correctly at the level of the side arm leading to the condenser.- Ensure uniform heating: Use a well-stirred heating bath or a properly fitted heating mantle. Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling. - Adjust thermometer position: The top of the thermometer bulb should be level with the bottom of the condenser side arm to accurately measure the temperature of the vapor that is distilling.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of pure this compound?

A1: The literature boiling point of this compound is typically in the range of 72-74 °C at atmospheric pressure.[3][4]

Q2: My crude product is cloudy. Can I distill it directly?

A2: It is not recommended. Cloudiness often indicates the presence of water. Distilling a wet product can lead to the formation of an azeotrope, resulting in an impure distillate. It is crucial to dry the crude product thoroughly with a drying agent like anhydrous calcium chloride or magnesium sulfate (B86663) before distillation.[2][5]

Q3: What are the most common impurities I should be aware of?

A3: The most common impurities are unreacted tert-butyl alcohol, the elimination product 2-methylpropene, and the substitution byproduct di-tert-butyl ether.[1][2]

Q4: How can I remove acidic impurities before distillation?

A4: Before drying, you can wash the crude this compound with a dilute aqueous solution of sodium bicarbonate to neutralize any residual acid from the synthesis. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.[2]

Q5: Is it necessary to use a fractionating column?

A5: While a simple distillation can be effective if the crude product is relatively pure, a fractional distillation using a Vigreux column or a column packed with Raschig rings or glass beads is recommended for better separation from impurities with close boiling points, such as unreacted starting material or byproducts.[2]

Q6: What safety precautions should I take during the distillation?

A6: this compound is flammable and an irritant. The distillation should be performed in a well-ventilated fume hood, away from any sources of ignition. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

ParameterValueReference
Boiling Point 72-74 °C[3][4]
Density ~1.22 g/mL at 20 °C[3][4]
Refractive Index (n20/D) ~1.4279[3]
Major Impurity Boiling Points
2-Methylpropene-7 °C[1]
tert-Butyl alcohol82-83 °C
Di-tert-butyl ether141-142 °C

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the fractional distillation of crude this compound after initial workup (washing and drying).

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood.

    • Use a round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full) as the distilling flask.

    • Add a magnetic stir bar or boiling chips to the flask.

    • Attach a fractionating column (e.g., a Vigreux column) to the distilling flask.

    • Place a distillation head with a thermometer on top of the column. Ensure the thermometer bulb is positioned correctly.

    • Connect a condenser to the side arm of the distillation head and secure it with clamps. Attach water tubing for cooling (water in at the bottom, out at the top).

    • Use a collection flask (e.g., a pre-weighed round-bottom flask or graduated cylinder) at the end of the condenser to collect the distillate. It is advisable to cool the receiving flask in an ice bath to minimize evaporation of the product.

  • Distillation Procedure:

    • Transfer the dry, crude this compound into the distilling flask.

    • Begin heating the distillation flask gently using a heating mantle or a water bath.

    • Observe the reflux line as the vapor rises up the fractionating column. The rise should be slow and steady to ensure good separation.

    • Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of any low-boiling impurities before rising to the boiling point of the desired product.

    • Collect any initial distillate that comes over at a significantly lower temperature (this could be residual solvent or 2-methylpropene) in a separate flask and discard it appropriately.

    • When the temperature stabilizes at the boiling point of this compound (72-74 °C), switch to a clean, pre-weighed collection flask.

    • Continue to collect the distillate as long as the temperature remains constant within this range.

    • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distilling flask. Never distill to dryness.

  • Product Characterization:

    • Weigh the collected distillate to determine the yield.

    • Characterize the purified product by measuring its boiling point and refractive index.

    • Purity can be further assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy if required.

Troubleshooting Workflow

Troubleshooting_Distillation start Distillation Problem Observed no_distillate No/Slow Distillate start->no_distillate low_bp Boiling Point Too Low start->low_bp high_bp Boiling Point Too High start->high_bp temp_fluctuation Temperature Fluctuates start->temp_fluctuation colored_distillate Colored Distillate start->colored_distillate inadequate_heat Inadequate Heating? no_distillate->inadequate_heat alkene_present 2-Methylpropene Present? low_bp->alkene_present unreacted_alcohol Unreacted Alcohol? high_bp->unreacted_alcohol uneven_heating Uneven Heating? temp_fluctuation->uneven_heating decomposition Product Decomposition? colored_distillate->decomposition flooding Column Flooding? inadequate_heat->flooding No increase_heat Increase Heat inadequate_heat->increase_heat Yes reduce_heat Reduce Heat flooding->reduce_heat Yes wet_product Azeotrope with Water? alkene_present->wet_product No fore_run Collect Forerun alkene_present->fore_run Yes dry_product Dry Crude Product wet_product->dry_product Yes ether_byproduct Ether Byproduct? unreacted_alcohol->ether_byproduct No check_reaction Check Reaction Completion unreacted_alcohol->check_reaction Yes fractional_distill Use Fractional Distillation ether_byproduct->fractional_distill Yes bad_therm_placement Improper Thermometer Placement? uneven_heating->bad_therm_placement No uniform_heating Ensure Uniform Heating uneven_heating->uniform_heating Yes adjust_therm Adjust Thermometer bad_therm_placement->adjust_therm Yes vacuum_distill Use Vacuum Distillation decomposition->vacuum_distill Yes add_stabilizer Add Stabilizer decomposition->add_stabilizer Also Consider

Caption: Troubleshooting workflow for the distillation of this compound.

References

Technical Support Center: Purification Strategies for Post-Reaction Mixtures Containing 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-bromo-2-methylpropane (tert-butyl bromide) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common and effective methods for removing unreacted this compound include:

  • Extractive Work-up: Utilizing liquid-liquid extraction to wash the reaction mixture with aqueous solutions to remove the alkyl halide and other water-soluble impurities.

  • Distillation: Separating this compound from the desired product based on differences in boiling points.

  • Flash Column Chromatography: Purifying the desired product by passing the reaction mixture through a silica (B1680970) gel column and eluting with an appropriate solvent system.

  • Chemical Quenching: Reacting the unreacted this compound with a nucleophile to convert it into a more easily removable derivative.

Q2: My product is sensitive to water. Can I still use an extractive work-up?

A2: Yes, with precautions. If your product has low water solubility, you can perform the aqueous washes and then rigorously dry the organic layer using a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal. It is crucial to ensure all water is removed to prevent product degradation.

Q3: How do I choose the right purification method for my specific reaction?

A3: The choice of purification method depends on several factors, including the properties of your desired product (e.g., boiling point, polarity, stability), the scale of your reaction, and the available equipment. A decision-making workflow is illustrated in the diagram below.

Q4: I am observing an emulsion during my extractive work-up. How can I resolve this?

A4: Emulsion formation is a common issue. Here are a few troubleshooting steps:

  • Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.[1]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® can be effective.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent might help to disrupt the emulsion.

Troubleshooting Guides

Issue 1: Incomplete removal of this compound after extractive work-up.
Possible Cause Troubleshooting Step
Insufficient washingIncrease the number of aqueous washes (e.g., from 2 to 4).
Inappropriate washing solutionIf acidic or basic impurities are present from the reaction, use a dilute acid (e.g., 1 M HCl) or base (e.g., saturated NaHCO₃) wash, respectively, followed by water and brine washes.[2][3]
High concentration of this compoundConsider a preliminary distillation step to remove the bulk of the unreacted starting material before the work-up.
Issue 2: Co-elution of this compound with the product during flash column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system (eluent)The polarity of the eluent is too high. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane (B92381) content in a hexane/ethyl acetate (B1210297) mixture).[4]
Overloading the columnUse a larger column or reduce the amount of crude material loaded.
Improper column packingEnsure the silica gel is packed uniformly to avoid channeling.
Issue 3: Poor separation during distillation.
Possible Cause Troubleshooting Step
Boiling points of the product and this compound are too close (less than 70 °C difference).Use a fractional distillation apparatus with a Vigreux or packed column to increase the number of theoretical plates and improve separation.[5][6]
Distillation rate is too fast.Decrease the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A distillation rate of 2-3 drops per second is recommended.[2]
Incorrect thermometer placement.Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

Data Presentation

Property This compound
Boiling Point 71-73 °C[2]
Density 1.22 g/mL at 20 °C[2]
Solubility in Water Insoluble[7]
Miscibility with Organic Solvents Miscible with common organic solvents like ethanol, ether, and acetone.[7]

Experimental Protocols

Protocol 1: Extractive Work-up
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride) to neutralize any reactive reagents.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Washing: Shake the separatory funnel gently and allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (if basic impurities are present)

      • Saturated aqueous NaHCO₃ (if acidic impurities are present)[2]

      • Water

      • Saturated aqueous NaCl (brine)[8]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.

Protocol 2: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.

  • Distillation: Add the crude reaction mixture to the round-bottom flask with a stir bar or boiling chips. Heat the flask gently.

  • Fraction Collection: Collect the fraction that distills at or near the boiling point of this compound (71-73 °C).

  • Product Collection: Once the temperature begins to rise significantly, change the receiving flask to collect the desired higher-boiling product.

Protocol 3: Flash Column Chromatography
  • TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). For the non-polar this compound, start with a non-polar eluent such as 100% hexanes and gradually increase the polarity (e.g., by adding ethyl acetate) to achieve good separation between the product and the starting material.[4] An ideal Rf value for the desired product is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 4: Chemical Quenching with an Amine
  • Quenching: After the primary reaction is complete, cool the reaction mixture to 0 °C.

  • Amine Addition: Slowly add a primary or secondary amine (e.g., methylamine,[9] diethylamine, or piperidine) to the reaction mixture. The amine will react with the unreacted this compound to form a more polar tert-butyl amine derivative.

  • Stirring: Allow the reaction to stir at room temperature for 1-2 hours to ensure complete reaction with the unreacted alkyl halide.

  • Work-up: Proceed with an acidic extractive work-up (Protocol 1). The tert-butyl amine product will be protonated and extracted into the aqueous acidic layer, effectively removing it from the desired product in the organic layer.

Visualizations

Removal_Method_Workflow start Reaction Mixture containing unreacted this compound product_properties Assess Product Properties: - Boiling Point - Polarity - Stability start->product_properties bp_diff Boiling Point Difference > 70°C? product_properties->bp_diff distillation Fractional Distillation bp_diff->distillation Yes polarity_diff Significant Polarity Difference? bp_diff->polarity_diff No end Pure Product distillation->end chromatography Flash Column Chromatography polarity_diff->chromatography Yes workup Extractive Work-up polarity_diff->workup No chromatography->end quenching Chemical Quenching workup->quenching If still impure workup->end If pure quenching->workup Extractive_Workup_Troubleshooting start Start Extractive Work-up emulsion Emulsion Forms? start->emulsion add_brine Add Brine emulsion->add_brine Yes separate_layers Separate Layers emulsion->separate_layers No gentle_swirl Gentle Swirling add_brine->gentle_swirl filter_celite Filter through Celite gentle_swirl->filter_celite If persists filter_celite->separate_layers dry_organic Dry Organic Layer separate_layers->dry_organic end Isolated Product dry_organic->end

References

Technical Support Center: Troubleshooting Low Yield in tert-Butylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for common issues encountered during tert-butylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion or yield in a tert-butylation reaction?

Low conversion rates are frequently traced back to several key factors:

  • Insufficient Catalyst Activity : The chosen catalyst may lack the necessary acid strength or number of active sites for the specific substrate and conditions.[1] Solid acid catalysts like zeolites and sulfated zirconia are often employed.[1][2]

  • Catalyst Deactivation : Acidic sites on the catalyst can be deactivated. This can happen through poisoning by impurities in the reactants or by the formation of coke (heavy organic deposits) on the catalyst surface.[1]

  • Suboptimal Reaction Temperature : The activation energy for the reaction might not be reached if the temperature is too low.[1] Conversely, excessively high temperatures can lead to de-alkylation of the product.[2]

  • Impure Reactants : Water or other impurities in the starting materials or solvents can poison the catalyst and interfere with the reaction.[1][3]

  • Steric Hindrance : The bulky nature of the tert-butyl group can significantly hinder its addition to a sterically congested substrate.[4][5][6][7][8]

  • Carbocation Rearrangement : While less common with tertiary halides, rearrangements can occur with other alkylating agents, leading to undesired products.[9][10][11]

Q2: My reaction is producing multiple products. How can I improve selectivity towards the desired mono-tert-butylated product?

Poor selectivity is a common challenge, often manifesting as polysubstitution or the formation of undesired isomers.

  • Polysubstitution (Di- or Tri-alkylation) : The initial alkylation product is often more nucleophilic than the starting material, making it susceptible to further alkylation.[10][11]

    • Solution : Control the stoichiometry by using a higher molar ratio of the aromatic substrate to the tert-butylating agent.[1] Lowering the reaction temperature and shortening the reaction time can also favor mono-alkylation.[1]

  • Isomer Formation : In the case of substituted arenes like phenol (B47542), a mixture of ortho- and para-isomers is common.[1][12] The formation of the thermodynamically more stable isomer can be favored at higher temperatures and longer reaction times.[1]

    • Solution : The catalyst's properties, including pore structure and acidity, play a crucial role in determining isomer distribution.[1][12] Experimenting with different solid acid catalysts (e.g., H-DAY zeolite, Al-MCM-41) can significantly influence selectivity.[1][12]

Q3: I suspect my solid acid catalyst (e.g., zeolite) has deactivated. What can I do?

Catalyst deactivation is often due to the buildup of coke on the active sites.[1]

  • Solution : Catalyst regeneration can often restore activity. A common method is calcination, which involves a controlled burn-off of the coke deposits in a furnace.[1] Washing the catalyst with an appropriate solvent may also help remove some types of fouling.[1]

Q4: My yield is low when using a primary or secondary alkyl halide. What is happening?

Friedel-Crafts alkylations with primary alkyl halides are prone to carbocation rearrangement to form more stable secondary or tertiary carbocations before substitution occurs.[9][11] This leads to a mixture of products with different alkyl structures. The reaction is most reliable for tertiary alkylating agents or those that form stabilized carbocations (e.g., benzylic).[11]

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in tert-butylation reactions.

G start Low Yield in tert-Butylation Reaction check_reactants 1. Verify Reactant & Solvent Purity - Check for water/impurities - Purify if necessary start->check_reactants purity_ok Purity Confirmed check_reactants->purity_ok check_catalyst 2. Evaluate Catalyst - Confirm activation - Check for deactivation - Consider a more active catalyst catalyst_ok Catalyst Active check_catalyst->catalyst_ok solution_regenerate Regenerate/Replace Catalyst check_catalyst->solution_regenerate If deactivated optimize_conditions 3. Optimize Reaction Conditions - Adjust Temperature - Vary Reaction Time - Modify Stoichiometry conditions_ok Yield Still Low optimize_conditions->conditions_ok end_success Yield Improved optimize_conditions->end_success If yield improves analyze_side_products 4. Analyze Byproducts - Use GC/MS, NMR - Identify isomers, polyalkylation, or rearrangement products solution_adjust Adjust Conditions Based on Analysis - Lower temp for selectivity - Increase substrate ratio analyze_side_products->solution_adjust purity_ok->check_catalyst If reactants are pure catalyst_ok->optimize_conditions If catalyst is active conditions_ok->analyze_side_products If optimization fails solution_regenerate->end_success solution_adjust->end_success

Caption: A step-by-step workflow for troubleshooting low yields.

Reaction Pathways & Common Side Reactions

Understanding the potential reaction pathways is crucial for diagnosing issues. The desired reaction is often in competition with several side reactions.

G cluster_side_reactions Competing Side Reactions reactants Arene + t-Bu-X (e.g., Phenol + t-Butanol) intermediate tert-Butyl Carbocation (CH₃)₃C⁺ reactants->intermediate Generates catalyst Acid Catalyst (e.g., Zeolite, AlCl₃) catalyst->intermediate product_mono Desired Product (Mono-substituted) intermediate->product_mono Desired Pathway product_isomer Side Product (Isomer) intermediate->product_isomer Isomerization product_rearrangement Side Product (Rearrangement) intermediate->product_rearrangement Rearrangement (non-tertiary sources) product_mono->reactants Dealkylation (high temp) product_poly Side Product (Poly-substituted) product_mono->product_poly Further Alkylation product_dealkylation Side Product (De-tert-butylation)

Caption: Reaction pathways and common selectivity challenges.

Data on Catalyst Performance

The choice of catalyst significantly impacts both conversion and selectivity. The following data summarizes the performance of various catalysts in the tert-butylation of phenol.

CatalystPhenol Conversion (%)Selectivity to 4-TBP (%)Selectivity to 2,4-DTBP (%)Reference
Ga-FSM-16 (20)80.343.330.3[13]
H-DAY ZeoliteHigh ActivityVaries with conditionsVaries with conditions[1]
Al-MCM-41Low Activity (weak acidity)--[12]
Hierarchical ZSM-5High Activity~84% (to 2,4-DTBP)-[14]
Ionic Liquid86.057.6-[15]

TBP = tert-butylphenol; DTBP = di-tert-butylphenol

Key Experimental Protocols

Protocol 1: Tert-Butylation of 4-Methoxyphenol (B1676288) using a Solid Acid Catalyst [1]

This protocol describes a general procedure for the liquid-phase tert-butylation of a phenol derivative using a solid acid catalyst like H-DAY zeolite.

Materials:

  • 4-Methoxyphenol

  • tert-Butylating agent (e.g., methyl tert-butyl ether (MTBE) or tert-butanol)

  • Activated H-DAY catalyst

  • Solvent (if necessary, e.g., dodecane)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Setup : In a round-bottom flask, charge 4-methoxyphenol (e.g., 10 mmol) and the solvent.

  • Catalyst Addition : Add the activated H-DAY catalyst (e.g., 10% by weight of the 4-methoxyphenol).[1]

  • Heating : Heat the mixture to the desired reaction temperature (e.g., 120°C) with vigorous stirring.[1]

  • Reagent Addition : Slowly add the tert-butylating agent (e.g., 20 mmol) to the reaction mixture over a period of 30 minutes.[1]

  • Reaction : Maintain the reaction at the set temperature for the desired time (e.g., 4-6 hours). Monitor the progress by taking small aliquots for analysis by GC or TLC.[1]

  • Work-up : After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal : Separate the catalyst by filtration. The catalyst can be washed, dried, and stored for potential regeneration and reuse.

  • Product Isolation : Isolate the product from the filtrate through standard procedures such as distillation, crystallization, or column chromatography.

Protocol 2: Tert-Butylation of Carboxylic Acids using Tert-Butyl Acetate (B1210297) [16]

This protocol provides a safe and efficient method for synthesizing tert-butyl esters using tert-butyl acetate as both the reagent and solvent.

Materials:

  • Carboxylic acid substrate

  • Anhydrous tert-Butyl acetate (t-BuOAc)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) catalyst

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution : Dissolve the carboxylic acid (1.0 mmol) in anhydrous tert-butyl acetate (10 mL).[16]

  • Cooling : Cool the mixture to 0°C in an ice bath with stirring.[16]

  • Catalyst Addition : Add the bis(trifluoromethanesulfonyl)imide (Tf₂NH) catalyst.

  • Reaction : Allow the reaction to stir at 0°C or room temperature, monitoring its progress by TLC until the starting material is consumed.

  • Quenching : Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction : Extract the mixture with dichloromethane.

  • Drying and Concentration : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.

  • Purification : Purify the crude product by column chromatography if necessary.

References

Technical Support Center: Optimizing Reactions with 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-2-methylpropane (tert-butyl bromide). The focus is on optimizing reaction conditions, particularly temperature, to achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: Due to its structure as a tertiary alkyl halide, this compound primarily undergoes two competing reaction mechanisms: unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1).[1][2] Both reactions proceed through a stable tertiary carbocation intermediate.[3][4] The SN2 mechanism is generally not observed due to significant steric hindrance around the central carbon atom.[3]

Q2: How does temperature affect the outcome of reactions with this compound?

A2: Temperature is a critical factor in determining the ratio of substitution (SN1) to elimination (E1) products. Generally, increasing the reaction temperature favors the E1 pathway over the SN1 pathway.[5][6] This is because elimination reactions are more entropically favored, and the contribution of entropy to the Gibbs free energy of the reaction becomes more significant at higher temperatures.[6]

Q3: What is the optimal temperature for maximizing the SN1 product yield?

A3: To maximize the yield of the SN1 substitution product (e.g., 2-methylpropan-2-ol), reactions should be conducted at lower temperatures.[7] For instance, the solvolysis of tert-butyl bromide in ethanol (B145695) at 25°C yields 81% of the SN1 product.[5] Running the reaction at or below room temperature generally favors substitution.[1]

Q4: How can I favor the E1 elimination product?

A4: To favor the formation of the E1 elimination product (2-methylpropene), the reaction should be conducted at higher temperatures.[5][6][8] For example, increasing the temperature from 25°C to 55°C in the reaction of tert-butyl bromide with ethanol increases the proportion of the E1 product from 19% to 28%.[5] The use of heat is a common strategy to promote elimination.[5][6]

Q5: What are the common side products in these reactions?

A5: The most common side product in a reaction intended to be an SN1 substitution is the E1 elimination product, 2-methylpropene.[2][9] Depending on the solvent system, multiple substitution products can also form. For example, in a mixed solvent system of 80% ethanol and 20% water, three products can be expected: the two substitution products from reaction with ethanol and water, and the elimination product.[10]

Troubleshooting Guide

Problem: My reaction yield of the desired SN1 substitution product is low.

  • Possible Cause 1: Temperature is too high.

    • Solution: High temperatures favor the competing E1 elimination reaction.[5] Try lowering the reaction temperature. Running the reaction at room temperature (around 25°C) or even cooler may significantly increase the ratio of the SN1 product.[5][7]

  • Possible Cause 2: Inappropriate solvent.

    • Solution: The stability of the carbocation intermediate is highly dependent on the solvent. Polar protic solvents like water and alcohols are excellent for SN1 reactions as they stabilize the carbocation.[11][12] The solvolysis rate of this compound is significantly faster in water than in methanol (B129727) or acetic acid, indicating better stabilization of the intermediate.[11] Ensure your solvent is sufficiently polar to support the SN1 mechanism.

Problem: I am getting a high proportion of the 2-methylpropene (E1 product).

  • Possible Cause: The reaction temperature is elevated.

    • Solution: As stated previously, heat favors elimination.[6] To minimize the formation of 2-methylpropene, reduce the reaction temperature. If heating is required to increase the reaction rate, consider that this will inherently increase the proportion of the elimination product. A balance must be struck between reaction rate and product selectivity.

Problem: The reaction is proceeding too slowly.

  • Possible Cause 1: Insufficient solvent polarity.

    • Solution: The rate-determining step of an SN1 reaction is the formation of the carbocation.[4][13] A more polar solvent will better stabilize this intermediate, thereby increasing the rate of the reaction.[11] Consider using a more polar solvent system, such as aqueous acetone (B3395972) or an alcohol/water mixture.[14]

  • Possible Cause 2: Low Temperature.

    • Solution: While lower temperatures favor the SN1 product, they also decrease the overall reaction rate. If the rate is impractically slow, a modest increase in temperature may be necessary. You must find an optimal temperature that provides an acceptable rate without excessively favoring the E1 side reaction.

Data Presentation

Table 1: Effect of Temperature on Product Distribution for the Solvolysis of this compound in Ethanol.

Temperature (°C)SN1 Product (%)E1 Product (%)
258119
557228

Data sourced from a study on the effect of temperature on SN1 vs. E1 reactions.[5]

Experimental Protocols

Protocol: Hydrolysis of this compound (SN1 Reaction)

This protocol is designed to favor the SN1 product, 2-methylpropan-2-ol, by monitoring the reaction rate.

Materials:

  • This compound

  • Solvent: 80/20 propanone/water by volume[14]

  • 0.01 mol dm⁻³ NaOH in the same solvent[14]

  • Phenolphthalein (B1677637) indicator[14]

  • Burettes, pipettes, stopwatch, and specimen tubes

Procedure:

  • Preparation: Allow all solutions to equilibrate to a constant laboratory temperature (e.g., 25°C) for at least 30 minutes. No external heating should be applied to favor the SN1 pathway.[14]

  • Reaction Setup: Using burettes, add 6.0 cm³ of the 0.01 M NaOH solution and 3.40 cm³ of the solvent into a specimen tube to maintain a total volume of 10.0 cm³ after adding the alkyl halide.[13][14]

  • Initiation: Add two drops of phenolphthalein to the solution. The solution should turn pink.

  • Using a calibrated pipette, add 0.50 cm³ of this compound to the tube and immediately start the stopwatch.[13][14]

  • Monitoring: Record the time it takes for the pink color to disappear. This indicates that the NaOH has been consumed as the reaction produces HBr, which is neutralized by the hydroxide (B78521) ions. The hydrolysis of this compound yields 2-methylpropan-2-ol.[15][16]

  • Analysis: The initial rate of the reaction can be calculated. The reaction is first-order with respect to this compound and zero-order with respect to the hydroxide ion, which is characteristic of an SN1 mechanism.[13][14]

Visualizations

ReactionPathways sub This compound inter Tertiary Carbocation Intermediate sub->inter Rate-determining step sn1 SN1 Product (2-methylpropan-2-ol) inter->sn1 Nucleophilic Attack (e.g., H2O) e1 E1 Product (2-methylpropene) inter->e1 Proton Abstraction (β-elimination)

Caption: Competing SN1 and E1 pathways for this compound.

TroubleshootingWorkflow start Start: Low Yield of SN1 Product check_temp Is reaction temperature > 30°C? start->check_temp check_solvent Is solvent polar protic (e.g., H2O, EtOH)? check_temp->check_solvent No high_temp High temp favors E1. High % of alkene observed? check_temp->high_temp Yes nonpolar_solvent Action: Use a more polar solvent (e.g., add water) check_solvent->nonpolar_solvent No end_solved Problem Resolved check_solvent->end_solved Yes high_temp->check_solvent No lower_temp Action: Lower temperature to < 25°C high_temp->lower_temp Yes lower_temp->end_solved nonpolar_solvent->end_solved

Caption: Troubleshooting workflow for low SN1 product yield.

TemperatureEffect temp Reaction Temperature low_temp Low Temperature (e.g., ≤ 25°C) temp->low_temp high_temp High Temperature (e.g., > 50°C) temp->high_temp gibbs Gibbs Free Energy ΔG = ΔH - TΔS low_temp->gibbs TΔS term is small sn1 SN1 Pathway Favored low_temp->sn1 high_temp->gibbs TΔS term is significant e1 E1 Pathway Favored high_temp->e1 gibbs->sn1 gibbs->e1 entropy E1 has higher ΔS (more products formed) entropy->e1 becomes dominant at high T

Caption: Thermodynamic influence of temperature on SN1 vs. E1 pathways.

References

Effect of solvent polarity on 2-Bromo-2-methylpropane reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the effect of solvent polarity on the reaction rates of 2-Bromo-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound in polar solvents?

A1: this compound (tert-butyl bromide) reacts in polar solvents primarily through a unimolecular nucleophilic substitution (SN1) mechanism. It can also undergo a competing unimolecular elimination (E1) reaction. Both reactions proceed through a common rate-determining step: the formation of a stable tertiary carbocation.[1][2][3]

Q2: How does solvent polarity affect the reaction rate?

A2: Increasing the polarity of the solvent significantly increases the rate of the SN1 reaction.[4][5] Polar protic solvents, in particular, stabilize the transition state leading to the carbocation intermediate and the bromide leaving group through solvation.[4][5] This stabilization lowers the activation energy of the rate-determining step, thus accelerating the reaction. For instance, the rate of solvolysis of a similar tertiary halide, 2-chloro-2-methylpropane, is about 100,000 times faster in water (more polar) than in ethanol (B145695) (less polar).[5]

Q3: Why am I seeing a mixture of substitution (alcohol/ether) and elimination (alkene) products?

A3: The SN1 and E1 pathways compete because they share a common carbocation intermediate.[6] After the carbocation is formed, it can either be attacked by a solvent molecule (acting as a nucleophile) to give the SN1 product or a solvent molecule (acting as a base) can remove a proton from an adjacent carbon to yield the E1 product, an alkene.[6][7]

Q4: How can I favor the elimination (E1) product over the substitution (SN1) product?

A4: Higher reaction temperatures generally favor the E1 pathway over the SN1 pathway.[8][9] Elimination reactions tend to have a higher activation energy than substitution reactions and are also more entropically favored, making them more competitive at elevated temperatures.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible reaction times.

  • Possible Cause 1: Temperature Fluctuations. Reaction rates are highly sensitive to temperature.

    • Solution: Use a water bath to maintain a constant and uniform temperature for the reaction mixture throughout the experiment.[10] Ensure the solvent mixture reaches thermal equilibrium before adding the this compound.

  • Possible Cause 2: Inaccurate Measurement of Reagents. Small errors in the volumes of the solvent, this compound, or the titrant solution can lead to significant variations in rates.

    • Solution: Use calibrated glassware (burettes, volumetric pipettes) for all measurements. Prepare stock solutions carefully.

  • Possible Cause 3: Subjective Endpoint Determination. When using an indicator, determining the exact moment of color change can be subjective.

    • Solution: Have the same person determine the endpoint for all trials to ensure consistency. Alternatively, use a pH meter or a spectrophotometer to monitor the reaction for a more objective measurement.

Issue 2: The reaction rate is much slower/faster than expected based on literature values.

  • Possible Cause 1: Incorrect Solvent Composition. The polarity of the solvent mixture is critical. An incorrectly prepared solvent ratio will directly impact the reaction rate.

    • Solution: Double-check all calculations and measurements when preparing solvent mixtures (e.g., water/ethanol solutions).

  • Possible Cause 2: Impure Reactants. The presence of water or other impurities in the this compound or the organic solvent can alter the solvent polarity and affect the rate.[11]

    • Solution: Use high-purity, anhydrous solvents where specified. Ensure the this compound is pure and stored under appropriate conditions to prevent decomposition.

Issue 3: Difficulty in determining the ratio of SN1 to E1 products.

  • Possible Cause: The experimental setup is designed to measure the overall reaction rate (disappearance of the reactant) but not to differentiate between the products formed.

    • Solution: To quantify the ratio of substitution to elimination products, you will need to use analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy on the final reaction mixture.

Data Presentation

The rate of solvolysis of this compound is highly dependent on the polarity of the solvent. The following table summarizes the relative rates in different solvents.

SolventRelative Rate of Solvolysis
Acetic Acid (CH₃CO₂H)1
Methanol (CH₃OH)4
Water (H₂O)150,000

Data sourced from publicly available chemical data.[12][13]

Experimental Protocols

Objective: To determine the rate of solvolysis of this compound in different solvent mixtures by monitoring the production of HBr.

Materials:

  • This compound

  • Ethanol, 95%

  • Deionized water

  • 0.01 M Sodium Hydroxide (NaOH) solution, standardized

  • Bromothymol blue indicator solution

  • Burettes, pipettes, Erlenmeyer flasks, stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare Solvent Mixture: Prepare the desired solvent mixture (e.g., 50:50 ethanol:water by volume) in an Erlenmeyer flask. Make enough for all planned trials to ensure consistency.

  • Setup Reaction Flask: To a clean 125 mL Erlenmeyer flask, add 50 mL of the prepared solvent mixture.

  • Add Indicator and Base: Add 3-4 drops of bromothymol blue indicator to the flask. The solution should be yellow (acidic) or green (neutral). Add 0.01 M NaOH dropwise from a burette until the solution turns and remains a distinct blue. Record this initial volume of NaOH. Then, add a precise, small volume of 0.01 M NaOH (e.g., 0.50 mL). The solution will be blue.

  • Initiate Reaction: Place the flask in the constant temperature water bath and allow it to equilibrate for 5-10 minutes. Using a pipette, add a precise amount of this compound (e.g., 0.2 mL) to the flask, swirl immediately to mix, and start the stopwatch simultaneously. This is time t=0.[10]

  • Time the Reaction: The reaction produces HBr, which will neutralize the added NaOH. Record the exact time it takes for the blue color to fade and the solution to turn yellow.[10]

  • Data Analysis: The initial rate of reaction can be calculated based on the amount of NaOH neutralized and the time taken.

  • Repeat: Repeat the experiment with different solvent compositions (e.g., 60:40 and 40:60 ethanol:water) to observe the effect of changing solvent polarity.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_data 3. Data Collection Phase cluster_analysis 4. Analysis Phase prep Preparation exp Experiment data Data Collection analysis Analysis A Prepare Solvent Mixtures (e.g., EtOH/H₂O) C Add Solvent and Indicator to Reaction Flask A->C B Standardize 0.01 M NaOH Solution B->C D Equilibrate Flask in Constant Temp. Bath C->D E Add this compound (Start Timer) D->E F Record Time for Indicator Color Change (Blue -> Yellow) E->F Reaction Proceeds... HBr Neutralizes NaOH G Calculate Initial Reaction Rate F->G H Compare Rates Across Different Solvent Polarities G->H

Caption: Experimental workflow for determining the solvolysis rate of this compound.

References

Preventing carbocation rearrangement in reactions with tert-butyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl bromide. The focus is on preventing carbocation rearrangements and controlling product distribution in related reactions.

Frequently Asked Questions (FAQs)

Q1: I am reacting tert-butyl bromide, and I'm concerned about carbocation rearrangement. Is this a significant issue?

A1: For reactions starting with tert-butyl bromide, rearrangement of the initial carbocation is not an issue. Tert-butyl bromide forms a tertiary carbocation upon ionization, which is the most stable type of carbocation.[1] Therefore, there is no more stable carbocation for it to rearrange to. The primary challenge in reactions with tert-butyl bromide is not rearrangement but controlling the competition between substitution (S(_N)1) and elimination (E1) reaction pathways.[2]

Q2: My reaction with tert-butyl bromide is giving me a mixture of an ether and an alkene. How can I control the product ratio?

A2: The ratio of substitution (S(_N)1) to elimination (E1) products is highly dependent on the reaction conditions. Here are the key factors to consider:

  • Temperature: Higher temperatures favor the E1 pathway. Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored.[3][4]

  • Solvent: The polarity of the solvent can influence the product ratio. For instance, in the solvolysis of t-butyl chloride, a mixture of water and acetonitrile (B52724) yields both substitution and elimination products.[2]

  • Nucleophile/Base: The nature of the nucleophile or base is critical.

    • To favor S(_N)1 (substitution): Use a weak, non-bulky nucleophile and lower temperatures. Water and alcohols are common choices that will act as nucleophiles.[5]

    • To favor E1 (elimination): Use a strong, bulky base and/or higher temperatures. Potassium tert-butoxide is a classic example of a bulky base that promotes elimination.[3]

Q3: Can you provide some quantitative data on how reaction conditions affect the S(_N)1/E1 product ratio for tert-butyl bromide?

A3: Yes. The product distribution is sensitive to changes in temperature and solvent. The data below illustrates the effect of temperature on the solvolysis of tert-butyl bromide in ethanol (B145695).

ReactantSolventTemperature (°C)S(N)1 Product (%) (tert-Butyl ethyl ether)E1 Product (%) (Isobutylene)Reference
tert-Butyl bromideEthanol258119
tert-Butyl bromideEthanol557228

Q4: I want to synthesize tert-butyl ethyl ether from tert-butyl bromide with minimal elimination. What is the best approach?

A4: While you can favor the S(_N)1 pathway by using ethanol as the nucleophile at a low temperature, a more reliable method to exclusively obtain the ether is the Williamson ether synthesis.[6][7] In this method, you would use sodium ethoxide and tert-butyl bromide. However, a better approach to avoid the competing elimination reaction is to use sodium tert-butoxide and ethyl bromide.[7] The reaction of a primary alkyl halide (ethyl bromide) with a strong, albeit hindered, alkoxide (sodium tert-butoxide) proceeds via an S(_N)2 mechanism, which avoids the formation of a carbocation and thus the possibility of an E1 side reaction.

Q5: What is a good example of a reaction where carbocation rearrangement is a major problem, to contrast with the stability of the tert-butyl cation?

A5: A classic example is the Friedel-Crafts alkylation of benzene (B151609) with 1-chloropropane. The initially formed primary carbocation rapidly rearranges via a hydride shift to a more stable secondary carbocation, leading to isopropylbenzene as the major product instead of the expected n-propylbenzene.[8][9] This highlights why the stability of the tertiary carbocation from tert-butyl bromide prevents such rearrangements in its reactions.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired substitution product (e.g., tert-butyl alcohol or ether) and a high yield of isobutylene.

  • Cause: The reaction conditions are favoring the E1 pathway over the S(_N)1 pathway. This is likely due to an elevated reaction temperature or the use of a base that is too strong or sterically hindered.

  • Solution:

    • Lower the reaction temperature: Run the reaction at room temperature or below. For example, the S(N)1 to E1 ratio for tert-butyl bromide in ethanol is 81:19 at 25°C but shifts to 72:28 at 55°C.

    • Use a less basic nucleophile: If possible, use a neutral nucleophile like water or an alcohol (solvolysis). Avoid strong bases like alkoxides if substitution is the desired outcome.

Problem 2: The reaction is not proceeding, or is very slow.

  • Cause: The solvent may not be polar enough to stabilize the intermediate carbocation and the leaving group. S(_N)1 and E1 reactions rely on the formation of a carbocation in the rate-determining step, which is facilitated by polar protic solvents.

  • Solution:

    • Increase solvent polarity: Use a more polar protic solvent, such as a mixture of water and ethanol, or acetic acid. These solvents are effective at solvating both the carbocation and the bromide leaving group.

Problem 3: How can I confirm the identity and ratio of my S(_N)1 and E1 products?

  • Solution:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      1^11
      H NMR is an excellent tool for identifying and quantifying the products.

      • tert-Butyl ethyl ether (S(_N)1 product): You would expect to see a singlet for the nine tert-butyl protons, a quartet for the methylene (B1212753) ((-CH_2)-) group, and a triplet for the methyl ((-CH_3)) group of the ethyl portion.[10][11][12]

      • Isobutylene (E1 product): This alkene would show a singlet for the two vinyl protons and a singlet for the six methyl protons.

    • Gas Chromatography (GC): GC can be used to separate the volatile products and determine their relative amounts by comparing the peak areas to those of known standards.[13]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Chloride via an S(_N)1 Reaction (Model for tert-Butyl Bromide)

This protocol is adapted for the synthesis of tert-butyl chloride from tert-butanol (B103910) and serves as a model for the S(_N)1 reaction of a tertiary substrate. A similar procedure can be followed for tert-butyl bromide, typically starting from tert-butanol and hydrobromic acid.[3][14][15]

  • Reaction Setup: In a separatory funnel, combine 12.0 mL of tert-butanol and 25 mL of concentrated hydrochloric acid.

  • Reaction: Gently swirl the mixture, venting frequently to release any pressure buildup. Allow the mixture to stand for approximately 5 minutes for the layers to separate. The upper layer is the crude tert-butyl chloride.[16]

  • Workup:

    • Drain the lower aqueous layer.

    • Wash the organic layer with 12 mL of water, and again drain the aqueous layer.

    • Wash with 12 mL of aqueous sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent frequently as CO(_2) gas will be produced. Drain the aqueous layer.[16]

    • Wash with 12 mL of saturated aqueous sodium chloride (brine) to help remove dissolved water from the organic layer. Drain the aqueous layer.

  • Drying and Purification:

    • Pour the organic layer into a clean, dry Erlenmeyer flask and dry with anhydrous magnesium sulfate (B86663) or calcium chloride.

    • Decant the dried liquid into a distillation flask.

    • Purify the tert-butyl chloride by simple distillation, collecting the fraction that boils at the appropriate temperature (the boiling point of tert-butyl chloride is 51-52°C).[15]

Protocol 2: Synthesis of Isobutylene via an E1 Reaction

This protocol outlines the general conditions to favor the E1 elimination of tert-butyl bromide.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butyl bromide in ethanol.

  • Reaction: Add a strong base, such as sodium ethoxide in ethanol. Heat the mixture to reflux. The higher temperature will favor the E1 pathway.

  • Product Collection: Isobutylene is a gas at room temperature (boiling point -7°C). It can be collected by bubbling the effluent gas through a cold trap or by displacing water in an inverted graduated cylinder.

  • Characterization: The gaseous product can be characterized by gas-phase IR spectroscopy or by bubbling it through a solution of bromine in a non-reactive solvent; the disappearance of the bromine color indicates the presence of an alkene.

Visualizations

SN1_E1_Pathway reactant tert-Butyl Bromide carbocation tert-Butyl Carbocation (Stable, No Rearrangement) reactant->carbocation Ionization (Slow, Rate-Determining) sn1_product S(N)1 Product (e.g., tert-Butyl Ethyl Ether) carbocation->sn1_product Nucleophilic Attack (e.g., EtOH) Favored by: Low Temp, Weak Base e1_product E1 Product (Isobutylene) carbocation->e1_product Proton Abstraction Favored by: High Temp, Strong/Bulky Base

Caption: Competing S(_{N})1 and E1 pathways for tert-butyl bromide.

Friedel_Crafts_Rearrangement start Benzene + 1-Chloropropane + AlCl3 primary_carbocation Primary Carbocation (Unstable) start->primary_carbocation secondary_carbocation Secondary Carbocation (More Stable) primary_carbocation->secondary_carbocation Hydride Shift (Rearrangement) minor_product n-Propylbenzene (Minor Product) primary_carbocation->minor_product Alkylation major_product Isopropylbenzene (Major Product) secondary_carbocation->major_product Alkylation

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

References

Handling and storage of 2-Bromo-2-methylpropane to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-2-methylpropane

Welcome to the technical support center for this compound (tert-butyl bromide). This guide is designed to assist researchers, scientists, and drug development professionals in the proper handling and storage of this reagent to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2][3] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][3][4] Some formulations are stabilized with potassium carbonate.[2]

Q2: What are the signs of degradation in this compound?

A2: Visual signs of degradation can include a change in color (discoloration) from a colorless liquid. For a more accurate assessment of purity, analytical methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) should be employed to identify and quantify any impurities or degradation products.[5] An increase in the amount of a decomposition product with increasing temperature is a key indicator of thermal degradation.[6][7]

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways are elimination and substitution (hydrolysis).

  • Elimination: This is a common thermal degradation pathway where this compound eliminates hydrogen bromide (HBr) to form isobutylene (B52900). This process is accelerated at higher temperatures.[6][7]

  • Substitution (Hydrolysis): In the presence of water or other nucleophiles, this compound can undergo solvolysis (hydrolysis if the nucleophile is water) via an SN1 mechanism to form tert-butanol.[8][9]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[3][10] Contact with these materials can lead to vigorous reactions and decomposition. It can also react with some metals.[11]

Q5: Can I use this compound that has been stored for a long time?

A5: If the material has been stored under the recommended conditions, it may still be suitable for use. However, it is best practice to verify its purity using an appropriate analytical technique (e.g., GC or NMR) before use, especially for sensitive applications. If a retest date is not provided on the Certificate of Analysis, the product's suitability should be confirmed after prolonged storage.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results or low yield. Degradation of this compound.- Verify the purity of the starting material using GC or NMR. - If degradation is confirmed, use a fresh bottle of the reagent. - Ensure proper storage conditions for the existing stock.
Discoloration of the liquid. Exposure to light, heat, or contaminants.- While slight discoloration may not always affect reactivity, it is a sign of impurity. - It is recommended to purify the material (e.g., by distillation) or use a new, unopened container for critical experiments.
Pressure buildup in the container. Decomposition leading to the formation of gaseous byproducts (e.g., isobutylene, HBr).- Handle the container with extreme caution in a well-ventilated fume hood. - Cool the container before opening. - Vent the container slowly. - Consider the material to be degraded and dispose of it according to safety protocols.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource(s)
Storage Temperature Cool place[1][2][3][4]
Atmosphere Dry[1][2]
Container Tightly closed container.[1][2][3]
Ventilation Store in a well-ventilated area.[1][2][3][4]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4]
Incompatible Materials Strong oxidizing agents, strong bases.[3][10]
Handling Use non-sparking tools and ground/bond containers.[1][3][4][12]

Table 2: Personal Protective Equipment (PPE)

Protection Type Specification Source(s)
Eye/Face Protection Tightly fitting safety goggles or face shield.[1][13]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Viton) and protective clothing.[1][3][4]
Respiratory Protection Use in a well-ventilated area or with a respirator if exposure limits are exceeded.[1][10]

Experimental Protocols

Protocol: Quality Control of this compound by Gas Chromatography (GC)

  • Objective: To assess the purity of this compound and detect the presence of the primary thermal degradation product, isobutylene.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

  • Sample Preparation: Dilute a small aliquot of the this compound sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

  • GC Conditions:

    • Injector Temperature: Start with a low temperature (e.g., 100 °C) to minimize on-column degradation. To check for thermal lability, the temperature can be incrementally increased in subsequent runs.[6][7]

    • Oven Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 150 °C.

    • Detector Temperature: 250 °C.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks based on their retention times. Isobutylene, being more volatile, will have a shorter retention time than this compound.

    • Calculate the relative peak areas to determine the purity of this compound and the percentage of the degradation product. An increase in the isobutylene peak area with a corresponding decrease in the this compound peak area upon raising the injector temperature confirms thermal degradation.[6][7]

Visualizations

degradation_pathways A This compound B Isobutylene + HBr A->B Elimination C tert-Butanol + HBr A->C SN1 Substitution D Heat D->A E H2O (Hydrolysis) E->A

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Suspected Degradation (e.g., inconsistent results, discoloration) check_storage Verify Storage Conditions (Cool, Dry, Dark, Tightly Sealed?) start->check_storage improper_storage Improper Storage check_storage->improper_storage analytical_qc Perform Analytical QC (e.g., GC, NMR) improper_storage->analytical_qc No remediate_storage Remediate Storage Conditions improper_storage->remediate_storage Yes degraded Degradation Confirmed? analytical_qc->degraded use_new Use a Fresh Batch of Reagent degraded->use_new Yes proceed Proceed with Experiment degraded->proceed No dispose Dispose of Degraded Reagent use_new->dispose remediate_storage->analytical_qc dispose->proceed

Caption: Troubleshooting workflow for suspected degradation.

References

Quenching procedures for reactions involving 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-2-methylpropane Reactions

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on quenching procedures for reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is "quenching" in the context of a chemical reaction?

A1: Quenching is the process of rapidly deactivating any unreacted, reactive species in a reaction mixture upon its completion. This is done to prevent the formation of undesired side products, ensure the safety of the workup procedure by neutralizing hazardous reagents, and to precisely control the reaction time. For reactions involving this compound, this could mean neutralizing a strong base, deactivating an organometallic reagent, or stopping a substitution/elimination reaction.

Q2: What are the primary safety concerns when working with and quenching reactions of this compound?

A2: this compound is a highly flammable liquid and an irritant to the eyes, skin, and respiratory system.[1] Key safety precautions include:

  • Handling the compound in a well-ventilated fume hood.[2]

  • Using spark-proof tools and grounding equipment to prevent ignition.[2][3]

  • Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-resistant lab coat.[1][2]

  • Keeping flammable materials away from the work area.[4]

  • Ensuring an emergency eyewash station and safety shower are accessible.[2] Quenching procedures can be exothermic, so slow, controlled addition of the quenching agent to a cooled reaction vessel is critical.[5][6]

Q3: How do I choose the appropriate quenching agent for my reaction?

A3: The choice of quenching agent depends on the specific reagents used and the stability of your desired product.

  • For Neutralizing Acids: Use a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[7] These are generally safe but will produce CO₂ gas, which must be vented carefully.[8]

  • For Neutralizing Bases or Organometallics: Use a mild acid like saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[9]

  • For Highly Reactive Reagents (e.g., organolithiums, hydrides): A stepwise procedure is safest. First, add a less reactive alcohol like isopropanol (B130326) or tert-butanol (B103910) at low temperature (-78 °C to 0 °C), followed by ethanol, methanol, and finally water.[6][10][11] This moderates the exothermic reaction.

  • General Purpose/When in Doubt: Water can be used to quench many reactions, but it can react violently with certain reagents like metal hydrides.[12] The hydrolysis of this compound with water proceeds via an SN1 mechanism to form 2-methyl-2-propanol.[13][14]

Q4: What are the common side products when this compound itself reacts with a quenching agent?

A4: Because this compound is a tertiary alkyl halide, it readily forms a stable tertiary carbocation.[13][15] When quenched with protic substances like water or ethanol, it can undergo:

  • Substitution (SN1): The nucleophilic quencher (e.g., H₂O, ROH) attacks the carbocation to form an alcohol (2-methyl-2-propanol) or an ether, respectively.[14][15][16]

  • Elimination (E1): The quencher can act as a base, abstracting a proton from a carbon adjacent to the carbocation, leading to the formation of 2-methylpropene (isobutylene). Higher temperatures favor elimination.[17]

Troubleshooting Guides

Q5: Issue - The quenching procedure is violently exothermic and the solvent is boiling.

A5: Cause: The quenching agent is being added too quickly or the reaction mixture was not sufficiently cooled. Highly reactive species like organometallics or metal hydrides react vigorously with protic quenchers.[6]

  • Immediate Action: Stop the addition of the quenching agent immediately. If safe to do so, raise the cooling bath to increase surface area contact with the flask. Do not seal the vessel, as pressure buildup can cause an explosion.[6]

  • Solution: Perform the quench at a lower temperature (e.g., 0 °C or -78 °C).[4][7] Add the quenching agent very slowly (dropwise) with vigorous stirring to dissipate heat.[7] Consider diluting the reaction mixture with an inert, high-boiling solvent like toluene (B28343) before quenching to provide a thermal buffer.[4] For very reactive reagents, use a less reactive quenching agent first, such as isopropanol, before adding water.[4][6]

Q6: Issue - A thick emulsion has formed during the aqueous workup, and the layers will not separate.

A6: Cause: Emulsions are common when the densities of the aqueous and organic layers are similar or when fine particulate matter or surfactants are present. High concentrations of salts can also contribute.

  • Solution 1 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine).[7] This increases the ionic strength and density of the aqueous layer, which often helps to break the emulsion.

  • Solution 2 (Solvent Addition): Add more of the organic extraction solvent to decrease the density of the organic layer.

  • Solution 3 (Filtration): Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.

  • Solution 4 (Patience): Sometimes, letting the separatory funnel stand for an extended period (30 minutes to several hours) can lead to layer separation.

Q7: Issue - My product appears to be degrading or I am getting a low yield after quenching and workup.

A7: Cause: The product might be sensitive to the pH of the quenching medium or unstable during the workup.

  • Acid-Sensitive Products: If you are quenching a basic reaction with a strong acid, the low pH could be causing degradation. Use a milder quenching agent like saturated aqueous ammonium chloride (pH ~5-6).[9]

  • Base-Sensitive Products: If your product has a functionality sensitive to base (e.g., an ester that can be hydrolyzed), avoid quenching with strong bases. Use water or a mild acid.

  • Hydrolysis: If your product is water-sensitive, a non-aqueous workup may be necessary. This involves filtering the reaction mixture and removing the solvent under reduced pressure.

  • Physical Loss: Polar products may have high water solubility.[12] If you suspect this, re-extract the aqueous layer multiple times with your organic solvent. Washing with brine before drying can also reduce the amount of water in the organic layer, preventing loss of water-soluble products during the final drying step.[7]

Data Presentation

Table 1: Properties of Common Quenching Agents

ReagentFormulaTypeUse CaseHazards
WaterH₂ONeutral / ProticGeneral purpose, hydrolysisReacts violently with alkali metals and hydrides
Saturated NH₄ClNH₄Cl (aq)Mildly AcidicNeutralizing strong bases, Grignard reagentsCorrosive to some metals
Saturated NaHCO₃NaHCO₃ (aq)Mildly BasicNeutralizing acidsReleases CO₂ gas; risk of pressure buildup[8]
1M Hydrochloric AcidHCl (aq)AcidicNeutralizing strong basesCorrosive, releases fumes
IsopropanolC₃H₈OProtic / AlcoholPre-quenching pyrophoricsFlammable
BrineNaCl (aq)Neutral / SaltBreaking emulsions, removing waterN/A

Table 2: Physical and Safety Data for this compound

PropertyValueReference
Molecular Formula C₄H₉Br[3]
Molecular Weight 137.02 g/mol [3]
Appearance Colorless to light brown liquid[3]
Boiling Point 72 - 74 °C[3]
Density 1.189 g/cm³[3]
Solubility Insoluble in water[3]
Flash Point 18 °C[3]
Hazard Statements Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[1][18]

Experimental Protocols

Protocol 1: General Quenching Procedure for a Non-Pyrophoric Reaction

This protocol is suitable for quenching reactions where unreacted this compound may be present and the reaction does not contain pyrophoric materials.

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C using an ice-water bath. This minimizes side reactions and controls exotherms.[7]

  • Quenching: While stirring the reaction mixture vigorously, slowly add the chosen quenching agent (e.g., saturated aqueous NH₄Cl or NaHCO₃) dropwise via an addition funnel.

  • Monitoring: Monitor the internal temperature and any gas evolution. If the reaction becomes too vigorous, pause the addition until it subsides. For bicarbonate quenches, allow gas evolution to cease before sealing any vessel.[7]

  • Extraction: Transfer the quenched mixture to a separatory funnel. If needed, add more organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product fully.[7]

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Brine (to remove residual water and help break any emulsions).[7]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7]

  • Isolation: Filter or decant the solution to remove the drying agent. Concentrate the organic phase under reduced pressure to yield the crude product.[7]

Protocol 2: Quenching a Reaction Containing Residual Strong Base

This protocol is designed for reactions where a strong, non-pyrophoric base (e.g., LDA, NaH after reaction) might remain and could cause undesired side reactions with this compound, such as elimination.

  • Cooling: Cool the reaction mixture to 0 °C or lower in an appropriate cooling bath.

  • Initial Quench: Slowly and carefully add a proton source that is less reactive than water, such as isopropanol, until gas evolution or fuming subsides.

  • Aqueous Quench: Once the initial vigorous reaction has ceased, switch to a milder aqueous quencher. Slowly add saturated aqueous ammonium chloride solution until the mixture is neutralized (test with pH paper).

  • Workup: Proceed with the extraction, washing, and drying steps as described in Protocol 1.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Workup & Isolation start Reaction Complete cool Cool Reaction Mixture (e.g., 0 °C) start->cool quench Slowly Add Quenching Agent cool->quench Control Exotherm neutralize Stir Until Neutralized / Reaction Ceases quench->neutralize extract Transfer to Separatory Funnel & Extract neutralize->extract Proceed to Workup wash Wash Organic Layer (e.g., H₂O, Brine) extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry isolate Filter & Concentrate dry->isolate product Crude Product isolate->product

Caption: General experimental workflow from reaction completion to product isolation.

quenching_decision_tree reagents What is the reactive species to be quenched? acid Excess Acid reagents->acid Acidic base Strong Base / Organometallic reagents->base Basic / Nucleophilic metal Reactive Metal (e.g., Mg, Na) reagents->metal Metallic other Other (e.g., Halogen) reagents->other Oxidant quench_acid Use Saturated NaHCO₃ or K₂CO₃ acid->quench_acid quench_base Use Stepwise Quench: 1. Isopropanol (cold) 2. Saturated NH₄Cl base->quench_base quench_metal Use Stepwise Quench: 1. Isopropanol (cold) 2. H₂O metal->quench_metal quench_other Use Sodium Thiosulfate (for Br₂, I₂) other->quench_other

Caption: Decision tree for selecting an appropriate quenching agent.

sn1_e1_pathway cluster_sn1 SN1 Pathway (Substitution) cluster_e1 E1 Pathway (Elimination) reactant This compound (t-BuBr) carbocation Tertiary Carbocation (t-Bu⁺) + Br⁻ reactant->carbocation Slow, Rate-Determining Step sn1_attack Nucleophilic Attack by Quencher (e.g., H₂O) carbocation->sn1_attack Favored by strong nucleophile, low temp. e1_attack Proton Abstraction by Quencher (Base) carbocation->e1_attack Favored by bulky base, high temp. sn1_product Substitution Product (e.g., 2-Methyl-2-propanol) sn1_attack->sn1_product e1_product Elimination Product (2-Methylpropene) e1_attack->e1_product

Caption: Competing SN1 and E1 pathways for this compound during quenching.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromo-2-methylpropane vs. 2-Chloro-2-methylpropane in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of two common tertiary alkyl halides, supported by experimental data and detailed protocols.

In the realm of synthetic chemistry and drug development, the choice of starting materials is paramount to the success of a reaction. Tertiary alkyl halides, such as 2-bromo-2-methylpropane (tert-butyl bromide) and 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), are fundamental substrates for a variety of transformations, most notably unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions. This guide provides an objective comparison of the reactivity of these two compounds, supported by quantitative kinetic data and detailed experimental methodologies, to aid researchers in selecting the optimal substrate for their specific applications.

Executive Summary of Reactivity

The primary determinant of the reaction rate for these tertiary alkyl halides in Sₙ1 and E1 reactions is the stability of the leaving group. The bond between the tertiary carbon and the halogen atom breaks in the rate-determining step to form a stable tertiary carbocation. The facility of this bond cleavage is directly related to the ability of the departing halide to stabilize the negative charge it acquires.

Experimental evidence consistently demonstrates that this compound is significantly more reactive than 2-chloro-2-methylpropane. This is attributed to the bromide ion being a better leaving group than the chloride ion. The greater polarizability and lower charge density of the larger bromide ion allow it to better stabilize the negative charge, thus lowering the activation energy for the rate-determining step.

Quantitative Data Comparison: Solvolysis Rates

The solvolysis of this compound and 2-chloro-2-methylpropane in various solvents provides a clear quantitative measure of their relative reactivities. The following table summarizes the rate constants (k) for the solvolysis of these compounds at 298 K in different solvent systems.

Solvent2-Chloro-2-methylpropane (log k/s⁻¹)This compound (log k/s⁻¹)
Water-2.87-1.19
Methanol-5.85-4.00
Ethanol (B145695)-6.57-4.82
Acetic Acid-6.42-4.42
Formic Acid-4.00-2.05

Data sourced from "Properties of the tert-butyl halide solvolysis transition states" by Michael H. Abraham, et al.

As the data indicates, the rate of solvolysis for this compound is consistently and significantly higher than that of 2-chloro-2-methylpropane across a range of protic solvents.

Reaction Mechanisms and Logical Relationships

Both this compound and 2-chloro-2-methylpropane react via a two-step mechanism involving the formation of a carbocation intermediate. This intermediate can then be attacked by a nucleophile in an Sₙ1 reaction or lose a proton from an adjacent carbon in an E1 reaction.

G cluster_0 Rate-Determining Step cluster_1 Fast Steps Alkyl Halide Alkyl Halide Carbocation Carbocation Alkyl Halide->Carbocation Slow (Ionization) SN1 Product SN1 Product Carbocation->SN1 Product Nucleophilic Attack E1 Product E1 Product Carbocation->E1 Product Proton Abstraction

Figure 1: General reaction pathway for Sₙ1 and E1 reactions of tertiary alkyl halides.

The rate of both the Sₙ1 and E1 reactions is dependent on the formation of the carbocation, making the leaving group ability the key factor in determining the overall reaction rate.

Experimental Protocols

The following is a detailed methodology for a representative experiment to compare the solvolysis rates of this compound and 2-chloro-2-methylpropane.

Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and 2-chloro-2-methylpropane in a 50:50 (v/v) ethanol-water solvent system at 25°C.

Materials:

  • This compound (reagent grade)

  • 2-Chloro-2-methylpropane (reagent grade)

  • 95% Ethanol

  • Distilled or deionized water

  • 0.04 M Sodium hydroxide (B78521) (standardized solution)

  • Bromothymol blue indicator solution

  • Constant temperature water bath (25°C)

  • Burette (50 mL)

  • Pipettes (various sizes)

  • Erlenmeyer flasks (125 mL)

  • Stopwatch

Experimental Workflow:

G A Prepare 50:50 ethanol-water solvent B Add solvent and indicator to flask A->B C Add standardized NaOH solution B->C D Equilibrate flask in water bath C->D E Add alkyl halide and start timer D->E F Record time for color change E->F G Immediately add another aliquot of NaOH F->G Repeat H Repeat F and G for several data points G->H I Plot ln([RX]t/[RX]0) vs. time H->I J Determine rate constant (k) from slope I->J

Figure 2: Experimental workflow for determining the solvolysis rate constant.

Procedure:

  • Preparation of the Solvent Mixture: Prepare a 50:50 (v/v) ethanol-water solution by mixing equal volumes of 95% ethanol and distilled water.

  • Reaction Setup:

    • Pipette 50.0 mL of the 50:50 ethanol-water solvent into a 125 mL Erlenmeyer flask.

    • Add 3-4 drops of bromothymol blue indicator. The solution should be yellow-green.

    • Using a burette, add a precise volume (e.g., 1.00 mL) of the standardized 0.04 M NaOH solution. The solution should turn blue.

  • Temperature Equilibration: Place the flask in the constant temperature water bath set at 25°C and allow it to equilibrate for at least 5 minutes.

  • Initiation of the Reaction:

    • Using a syringe or a pre-cooled pipette, add approximately 0.3 mL of either this compound or 2-chloro-2-methylpropane to the flask.

    • Immediately start the stopwatch. Swirl the flask to ensure complete mixing.

  • Data Collection:

    • Record the time it takes for the blue color of the indicator to fade to yellow-green. This marks the point where the added NaOH has been neutralized by the HBr or HCl produced during solvolysis.

    • As soon as the color change occurs, immediately add another precise aliquot (e.g., 1.00 mL) of the NaOH solution from the burette. The solution will turn blue again.

    • Record the cumulative time at which this second color change to yellow-green occurs.

    • Repeat this process for a total of 8-10 aliquots of NaOH.

  • Repeat for the Other Alkyl Halide: Thoroughly clean and dry the glassware and repeat the entire procedure using the other alkyl halide.

Data Analysis:

The reaction is pseudo-first-order with respect to the alkyl halide. The rate constant (k) can be determined from the integrated rate law:

ln([RX]t/[RX]₀) = -kt

A plot of ln([RX]t/[RX]₀) versus time will yield a straight line with a slope of -k. The concentration of the alkyl halide at any given time can be calculated from the volume of NaOH consumed.

Conclusion

The choice between this compound and 2-chloro-2-methylpropane as a substrate in Sₙ1 and E1 reactions should be guided by the desired reaction rate. The experimental data unequivocally shows that this compound is the more reactive compound due to the superior leaving group ability of bromide compared to chloride. For reactions where a rapid conversion to product is desired, this compound is the preferred reagent. Conversely, for situations requiring a more controlled or slower reaction, 2-chloro-2-methylpropane may be the more suitable choice. Researchers should consider these reactivity differences in conjunction with other factors such as cost and availability when designing their synthetic strategies.

Bromide vs. Chloride in Tertiary Alkyl Halides: A Comparative Guide to Leaving Group Ability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic substitution reactions is paramount. A key factor governing the rate of these reactions, particularly the S"N"1 pathway common for tertiary alkyl halides, is the nature of the leaving group. This guide provides an objective comparison of bromide and chloride as leaving groups in this context, supported by experimental data, to aid in reaction design and optimization.

In the realm of nucleophilic substitution reactions involving tertiary alkyl halides, the departure of the leaving group is the rate-determining step. Consequently, a more effective leaving group will facilitate a faster reaction. It is well-established in organic chemistry that bromide is a superior leaving group compared to chloride. This superiority stems from several key physicochemical properties. Bromide is larger and more polarizable than chloride, allowing for better distribution of the negative charge in the transition state and in the resulting anion.[1] This increased stability of the bromide anion (Br⁻) relative to the chloride anion (Cl⁻) translates to a lower activation energy for the reaction.[1]

Quantitative Comparison of Solvolysis Rates

The difference in leaving group ability between bromide and chloride can be quantified by comparing the rates of solvolysis for corresponding tertiary alkyl halides. The following table summarizes the first-order rate constants (k) for the solvolysis of tert-butyl chloride and tert-butyl bromide in various solvent systems at 298 K (25 °C). The data clearly illustrates that the rate of solvolysis for tert-butyl bromide is consistently higher than that for tert-butyl chloride under identical conditions.

Solventtert-Butyl Chloride (log k/s⁻¹)tert-Butyl Bromide (log k/s⁻¹)
Water-2.96-1.51
Methanol-6.07-4.42
Ethanol-7.02-5.50
Propan-2-ol-7.95-6.44
tert-Butanol-8.77-7.42
Acetonitrile-8.60-6.67
Acetone-8.54-6.53
Dichloromethane-9.61-7.49

Data sourced from Abraham, M. H., et al. (2021). Properties of the tert-butyl halide solvolysis transition states. RSC.

Experimental Protocols

The determination of solvolysis rates for tertiary alkyl halides is a cornerstone of physical organic chemistry. Two common methods for monitoring the progress of these reactions are conductimetry and titrimetry.

Conductimetric Method

This method relies on the increase in conductivity of the solution as the neutral alkyl halide is converted into ionic products (a carbocation and a halide anion), which are then solvated.

Experimental Workflow:

  • Thermostatic Control: A reaction vessel containing the chosen solvent is placed in a thermostat bath to maintain a constant temperature (e.g., 298 K ± 0.01 K).

  • Conductivity Measurement: A calibrated conductivity probe is immersed in the solvent.

  • Initiation of Reaction: A small, known amount of the tertiary alkyl halide (e.g., tert-butyl bromide or tert-butyl chloride) is injected into the solvent with vigorous stirring to ensure rapid dissolution and a homogenous solution.

  • Data Acquisition: The conductivity of the solution is measured at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).

  • Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the change in conductivity over time.

Titrimetric Method

This classic method involves monitoring the production of the acidic byproduct (HX) of the solvolysis reaction.

Experimental Workflow:

  • Solvent Preparation: A specific volume of the solvent system (e.g., 80% ethanol/water) is prepared.

  • Indicator Addition: A pH indicator, such as bromothymol blue, is added to the solvent.

  • Reaction Initiation: A known concentration of the tertiary alkyl halide is added to the solvent mixture. As the solvolysis proceeds, HX is produced, causing the pH to drop and the indicator to change color.

  • Titration: The solution is titrated with a standardized solution of a base (e.g., NaOH) to neutralize the acid being formed. The time taken for the indicator to change color after the addition of a known volume of base is recorded.

  • Rate Determination: The rate of reaction is determined by calculating the rate of acid production from the titration data. The first-order rate constant can be derived from these measurements.

Logical Framework for Leaving Group Ability in S"N"1 Reactions

The following diagram illustrates the key factors that contribute to the superior leaving group ability of bromide compared to chloride in the context of S"N"1 reactions of tertiary alkyl halides.

Leaving_Group_Ability cluster_factors Physicochemical Properties cluster_effects Consequences cluster_outcome Reaction Outcome Size Atomic Size (Br > Cl) Polarizability Polarizability (Br > Cl) Size->Polarizability Anion_Stability Stability of Resulting Anion Size->Anion_Stability Charge delocalization Charge_Dispersion Charge Dispersion in Transition State Polarizability->Charge_Dispersion Basicity Anion Basicity (Br- < Cl-) Basicity->Anion_Stability Weaker base is more stable Activation_Energy Lower Activation Energy (Ea) Charge_Dispersion->Activation_Energy Anion_Stability->Activation_Energy Bond_Strength C-X Bond Strength (C-Br < C-Cl) Bond_Strength->Activation_Energy Weaker bond breaks more easily Reaction_Rate Faster Reaction Rate (k_Br > k_Cl) Activation_Energy->Reaction_Rate

Caption: Factors influencing the greater leaving group ability of bromide over chloride.

References

Alternative reagents to 2-Bromo-2-methylpropane for tert-butylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a tert-butyl group is a cornerstone of modern organic synthesis, particularly in drug development, where it can significantly enhance metabolic stability and modulate pharmacokinetic properties. While 2-bromo-2-methylpropane has traditionally been a common reagent for this purpose, its use is accompanied by challenges related to its stability, handling, and byproducts. This guide provides an objective comparison of alternative reagents for tert-butylation, supported by experimental data, to assist researchers in selecting the most suitable reagent for their specific synthetic needs.

Overview of this compound

This compound, also known as tert-butyl bromide, is a versatile reagent for introducing the tert-butyl group via nucleophilic substitution and Friedel-Crafts alkylation. However, it is a highly flammable liquid and can be prone to elimination reactions, leading to the formation of isobutylene. Its handling requires care due to its volatility and reactivity.

Alternative Tert-Butylation Reagents: A Comparative Analysis

Several alternative reagents have emerged, offering distinct advantages in terms of safety, reactivity, and substrate scope. The most prominent alternatives include tert-butyl alcohol, isobutylene, tert-butyl acetate (B1210297), and di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Performance Comparison

The choice of a tert-butylating agent is highly dependent on the substrate and the desired outcome. The following table summarizes the performance of this compound and its alternatives in tert-butylating various functional groups.

ReagentSubstrateCatalyst/ConditionsYield (%)SelectivityReference
This compound Phenol (B47542)Lewis Acid (e.g., AlCl₃)Moderate to GoodMixture of ortho and para isomers[1]
Tert-Butyl Alcohol PhenolZeolite H-BEA>90High for p-tert-butylphenol[2]
DiphenylamineZeolite H-BEAHigh ConversionGood for mono- and di-alkylated products[2]
p-CresolSupported Ionic Liquid~72 (p-cresol conversion)Good for 2,4-di-tert-butyl-p-cresol[3]
Isobutylene PhenolZeolite H-BEAHigh ConversionHigh for p-tert-butylphenol[2]
DiphenylamineZeolite H-BEA>95Excellent for 4,4'-di-tert-butyldiphenylamine[2]
Tert-Butyl Acetate Carboxylic AcidsBis(trifluoromethanesulfonyl)imide (Tf₂NH)73-99Excellent for tert-butyl esters[4],[5]
AlcoholsBis(trifluoromethanesulfonyl)imide (Tf₂NH)HighGood for tert-butyl ethers[4],[5]
Di-tert-butyl dicarbonate AminesBase (e.g., NaOH, TEA) or catalyst-free (water-acetone)90-100Excellent for N-Boc protection[6],[7]
AlcoholsLewis Acid (e.g., Mg(ClO₄)₂)Moderate to GoodGood for tert-butyl ethers[8]
Safety Profile Comparison

The safety of reagents is a paramount concern in any laboratory setting. The following table provides a comparative overview of the key safety hazards associated with this compound and its alternatives, based on their Safety Data Sheets (SDS).

ReagentFlammabilityHealth HazardsKey Precautionary Statements
This compound Highly flammable liquid and vapor.[9],[10]Causes skin and eye irritation. May cause respiratory irritation.,[11],[12]Keep away from heat/sparks/open flames. Wear protective gloves/eye protection.[9],[10]
Tert-Butyl Alcohol Highly flammable liquid and vapor.[13],[14],[15],[16],[17]Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation and drowsiness.[13],[14],[15],[16],[17]Keep away from heat/sparks/open flames. Avoid breathing vapors.[13],[14],[15],[16],[17]
Isobutylene Extremely flammable gas.[18],,[19],[20]Contains gas under pressure; may explode if heated. May cause frostbite.[18],[21],[19],[20]Keep away from heat/sparks/open flames. Store in a well-ventilated place.[18],[21],[19],[20]
Tert-Butyl Acetate Highly flammable liquid and vapor.[22],[23],[24],[25],[26]May cause respiratory irritation and drowsiness. Repeated exposure may cause skin dryness or cracking.[22],[23],[24],[25],[26]Keep away from heat/sparks/open flames. Use only outdoors or in a well-ventilated area.[22],[23],[24],[25],[26]
Di-tert-butyl dicarbonate Flammable liquid and vapor.[27],[28],[29],,[30]Fatal if inhaled. Causes serious eye damage and skin irritation. May cause an allergic skin reaction.[27],[28],[29],,[30]Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection.[27],[28],[29],,[30]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative protocols for tert-butylation using the discussed alternative reagents.

Protocol 1: Tert-Butylation of Phenols using Tert-Butyl Alcohol

This protocol describes the alkylation of phenol with tert-butyl alcohol using a zeolite catalyst.

Materials:

  • Phenol

  • Tert-Butyl Alcohol (TBA)

  • Zeolite H-BEA catalyst

  • Solvent (e.g., heptane)

Procedure:

  • In a batch reactor, a mixture of phenol, tert-butyl alcohol, and the zeolite H-BEA catalyst in a suitable solvent is prepared.

  • The reactor is heated to the desired reaction temperature (e.g., 70-150 °C) and stirred.

  • The reaction progress is monitored by gas chromatography (GC).

  • Upon completion, the catalyst is separated by filtration.

  • The product mixture is then purified by distillation to isolate the tert-butylated phenols.[2]

Protocol 2: N-Boc Protection of Amines using Di-tert-butyl Dicarbonate

This protocol outlines the protection of an amine with a tert-butoxycarbonyl (Boc) group.[7]

Materials:

Procedure:

  • The amine is dissolved in the chosen solvent.

  • The base is added to the solution at 0 °C.

  • Di-tert-butyl dicarbonate is added, and the mixture is stirred at room temperature for a specified time (typically 1-12 hours).

  • The reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is washed with an acidic solution (e.g., 1 M HCl) and brine.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-Boc protected amine.[7]

Protocol 3: Tert-Butylation of Carboxylic Acids using Tert-Butyl Acetate

This protocol describes a modern and efficient method for the synthesis of tert-butyl esters.[4],[5]

Materials:

  • Carboxylic acid

  • Tert-Butyl acetate (t-BuOAc)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

Procedure:

  • To a solution of the carboxylic acid in tert-butyl acetate, a catalytic amount of bis(trifluoromethanesulfonyl)imide is added.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • The product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to give the tert-butyl ester, which can be further purified by chromatography if necessary.[4],[5]

Visualizing Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for tert-butylation reactions with the discussed alternative reagents.

tert_butylation_workflow cluster_reagents Tert-Butylation Reagents cluster_substrates Substrates Tert-Butyl\nAlcohol Tert-Butyl Alcohol Reaction\nMixture Reaction Mixture Tert-Butyl\nAlcohol->Reaction\nMixture Isobutylene Isobutylene Isobutylene->Reaction\nMixture Tert-Butyl\nAcetate Tert-Butyl Acetate Tert-Butyl\nAcetate->Reaction\nMixture Di-tert-butyl\nDicarbonate Di-tert-butyl Dicarbonate Di-tert-butyl\nDicarbonate->Reaction\nMixture Phenols Phenols Phenols->Reaction\nMixture Amines Amines Amines->Reaction\nMixture Carboxylic\nAcids Carboxylic Acids Carboxylic\nAcids->Reaction\nMixture Alcohols Alcohols Alcohols->Reaction\nMixture Catalyst\nAddition Catalyst Addition Reaction\nMixture->Catalyst\nAddition Workup &\nPurification Workup & Purification Catalyst\nAddition->Workup &\nPurification Tert-Butylated\nProduct Tert-Butylated Product Workup &\nPurification->Tert-Butylated\nProduct

Caption: General workflow for tert-butylation reactions.

reagent_substrate_matching cluster_reagents Reagents cluster_substrates Typical Substrates TBA Tert-Butyl Alcohol Phenols Phenols TBA->Phenols Alcohols Alcohols TBA->Alcohols IB Isobutylene IB->Phenols TBAc Tert-Butyl Acetate CarboxylicAcids Carboxylic Acids TBAc->CarboxylicAcids TBAc->Alcohols Boc Di-tert-butyl Dicarbonate Amines Amines Boc->Amines Boc->Alcohols

Caption: Common reagent and substrate pairings for tert-butylation.

Conclusion

The selection of a tert-butylating agent requires careful consideration of the substrate, desired selectivity, and safety implications. While this compound remains a viable option, modern alternatives offer significant advantages. Tert-butyl alcohol and isobutylene, particularly with solid acid catalysts, are highly effective for the alkylation of phenols. Di-tert-butyl dicarbonate is the reagent of choice for the protection of amines, offering high yields and clean reactions. Tert-butyl acetate, activated by a strong acid catalyst, provides an excellent method for the esterification of carboxylic acids. By understanding the strengths and weaknesses of each reagent, researchers can optimize their synthetic strategies for the efficient and safe introduction of the crucial tert-butyl group.

References

Navigating the Reaction Pathways of 2-Bromo-2-methylpropane: A GC-MS-Guided Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the substitution and elimination reactions of 2-bromo-2-methylpropane, leveraging Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of reaction outcomes, supported by detailed experimental protocols and data.

This compound, also known as tert-butyl bromide, is a tertiary alkyl halide that serves as a classic substrate for studying nucleophilic substitution (SN1) and elimination (E1 and E2) reactions. The steric hindrance around the tertiary carbon atom prevents the SN2 pathway, making it an excellent model for investigating the factors that govern the competition between unimolecular and bimolecular reaction mechanisms. The analysis of the resulting product mixture, primarily composed of 2-methylpropan-2-ol (tert-butanol) and 2-methylpropene (isobutylene), is effectively accomplished using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile products and provides detailed structural information for their unambiguous identification.

Competing Reaction Mechanisms: SN1, E1, and E2

The reaction of this compound can proceed through three distinct pathways, with the predominant mechanism being highly dependent on the reaction conditions, such as the nature of the solvent, the strength of the base/nucleophile, and the temperature.

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a stable tertiary carbocation intermediate.[1][2][3] It is favored by polar protic solvents (e.g., water, ethanol) and weak nucleophiles.[4] The rate of the reaction is dependent only on the concentration of the substrate.[1]

  • E1 (Elimination Unimolecular): Competing with the SN1 pathway, the E1 reaction also involves the formation of a carbocation intermediate.[5][6] Instead of nucleophilic attack, a weak base abstracts a proton from a beta-carbon, leading to the formation of an alkene. This pathway is also favored by polar protic solvents and higher temperatures.[4][5]

  • E2 (Elimination Bimolecular): This is a one-step, concerted reaction where a strong, sterically hindered base removes a proton from a beta-carbon while the leaving group departs simultaneously.[7] The rate of the E2 reaction depends on the concentration of both the substrate and the base.[7] This mechanism is favored by strong, bulky bases and higher temperatures.[4]

Below are diagrams illustrating these reaction pathways.

SN1_Pathway sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow, Rate-determining product 2-Methylpropan-2-ol (SN1 Product) carbocation->product Fast nucleophile Nucleophile (e.g., H2O) nucleophile->carbocation

Caption: The SN1 reaction pathway of this compound.

E1_Pathway sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow, Rate-determining product 2-Methylpropene (E1 Product) carbocation->product Fast, Proton Abstraction base Weak Base (e.g., H2O) base->carbocation

Caption: The E1 reaction pathway of this compound.

E2_Pathway sub This compound transition_state Transition State sub->transition_state Concerted Step product 2-Methylpropene (E2 Product) transition_state->product base Strong Base (e.g., t-BuOK) base->sub

Caption: The E2 reaction pathway of this compound.

Experimental Protocols

Reaction Conditions to Favor Specific Pathways

1. SN1/E1 Conditions (Solvolysis in Ethanol/Water):

  • Materials: this compound, 50:50 (v/v) ethanol/water solution, reflux apparatus, heating mantle.

  • Procedure:

    • Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle.

    • Add 50 mL of the 50:50 ethanol/water solution to the flask.

    • Add 5 mL of this compound to the flask.

    • Heat the mixture to a gentle reflux for 1 hour.

    • Allow the mixture to cool to room temperature.

    • Prepare the sample for GC-MS analysis.

2. E2 Conditions (Strong Base in Aprotic Solvent):

  • Materials: this compound, potassium tert-butoxide (t-BuOK), tert-butanol (B103910) (solvent), reflux apparatus, heating mantle.

  • Procedure:

    • Set up a reflux apparatus with a round-bottom flask, condenser, and heating mantle.

    • In the flask, dissolve 5.6 g of potassium tert-butoxide in 50 mL of tert-butanol.

    • Slowly add 5 mL of this compound to the solution.

    • Heat the mixture to a gentle reflux for 1 hour.

    • Allow the mixture to cool to room temperature.

    • Prepare the sample for GC-MS analysis.

GC-MS Analysis Protocol
  • Sample Preparation:

    • Take a 1 mL aliquot of the cooled reaction mixture.

    • If necessary, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether) to isolate the organic products. Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample with an appropriate solvent (e.g., dichloromethane) to a concentration suitable for GC-MS analysis (typically in the ppm range).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or similar.

    • Mass Spectrometer: Agilent 5977A series or similar.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating the products.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: m/z 35-200.

The following diagram illustrates the general workflow for this analysis.

Experimental_Workflow cluster_reaction Reaction cluster_analysis Analysis reactant This compound conditions Select Conditions (Solvent, Base, Temp) reactant->conditions reaction_mixture Reaction Mixture conditions->reaction_mixture sample_prep Sample Preparation (Extraction/Dilution) reaction_mixture->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Interpretation (Spectra, Retention Times) gc_ms->data_analysis

Caption: General workflow from reaction to GC-MS analysis.

Data Presentation and Comparison

The product distribution from the reactions of this compound is highly dependent on the reaction conditions. The following tables summarize the expected products and provide a hypothetical quantitative comparison based on typical outcomes.

Table 1: Expected Products from this compound Reactions

Reaction PathwayMajor Product(s)Minor Product(s)
SN1 2-Methylpropan-2-ol2-Methylpropene
E1 2-Methylpropene2-Methylpropan-2-ol
E2 2-Methylpropene-

Table 2: Hypothetical Product Distribution under Different Reaction Conditions

Reaction ConditionsPredominant Mechanism2-Methylpropan-2-ol (%)2-Methylpropene (%)
50% Ethanol/Water, 25°CSN1 > E18020
50% Ethanol/Water, 55°CSN1 ≈ E14060
Potassium tert-butoxide in tert-butanol, 55°CE2<5>95
Interpreting the GC-MS Data

GC-MS analysis provides two key pieces of information for product identification: retention time and mass spectrum.

  • Retention Time: Under the specified GC conditions, the more volatile 2-methylpropene will have a shorter retention time than the less volatile 2-methylpropan-2-ol.

  • Mass Spectrum: The mass spectrum provides a unique fragmentation pattern for each compound.

    • This compound (reactant): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the bromine isotopes (79Br and 81Br).[8] The base peak is often observed at m/z 57, corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺.[8]

    • 2-Methylpropan-2-ol (SN1 product): The molecular ion peak at m/z 74 may be weak or absent. A prominent peak will be observed at m/z 59, resulting from the loss of a methyl group.

    • 2-Methylpropene (E1/E2 product): The molecular ion peak is observed at m/z 56. A significant peak at m/z 41 is also characteristic of this compound.

Conclusion

The reaction of this compound provides a valuable model for understanding the competitive nature of nucleophilic substitution and elimination reactions. By carefully selecting the reaction conditions, one can favor the formation of either the substitution product, 2-methylpropan-2-ol, or the elimination product, 2-methylpropene. GC-MS is an indispensable analytical tool for this area of study, offering clear separation and definitive identification of the reaction products. This allows for a quantitative assessment of how factors like solvent polarity, base strength, and temperature influence the reaction pathway, providing crucial insights for synthetic chemists and researchers in drug development.

References

Confirming the Structure of Tert-Butylated Products: A Comparative Guide to 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization workflow. The tert-butyl group is a common substituent in organic synthesis, and its presence is often confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of 1H NMR analysis with other common analytical techniques for the structural elucidation of tert-butylated products, supported by experimental data and protocols.

The Power of 1H NMR for Identifying Tert-Butyl Groups

1H NMR spectroscopy is a primary and powerful tool for identifying the tert-butyl moiety due to its unique and easily recognizable signal. The key characteristic is a sharp singlet in the upfield region of the spectrum, typically between δ 0.5 and 2.0 ppm .[1] This signal arises because the nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the carbon-carbon bonds, and they have no adjacent protons to couple with, hence the singlet multiplicity. The integration of this peak corresponds to nine protons, making it a prominent and often towering resonance in the spectrum.[1]

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Dissolve the Sample: Accurately weigh and dissolve 5-10 mg of the tert-butylated product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.

  • Add Internal Standard: Add a small amount of an internal standard, most commonly tetramethylsilane (B1202638) (TMS), which provides a reference signal at δ 0.00 ppm.[2]

Data Acquisition:

  • Spectrometer Setup: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Key Parameters:

    • Spectral Width: Typically set to scan from -2 to 12 ppm.

    • Acquisition Time: A typical acquisition time is around 5 seconds.[3]

    • Number of Scans: 16 to 32 scans are usually sufficient to achieve a good signal-to-noise ratio.[3]

    • Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T1 (spin-lattice relaxation time) is critical for quantitative analysis. For many small molecules, a delay of 30 seconds is robust.[3]

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are then referenced to the internal standard.

Data Presentation: 1H NMR Analysis of a Tert-Butylated Aromatic Compound

To illustrate the utility of 1H NMR, consider the hypothetical analysis of 4-tert-butylanisole. The data in the table below demonstrates how chemical shift, integration, and multiplicity are used to confirm the structure. The tert-butyl group appears as a characteristic singlet at ~1.3 ppm, while the aromatic protons show a distinct pattern indicating para-substitution.[4]

Proton Assignment Chemical Shift (δ ppm) Multiplicity Integration J-coupling (Hz)
tert-Butyl (-C(CH₃)₃)~ 1.3Singlet (s)9HN/A
Methoxy (-OCH₃)~ 3.8Singlet (s)3HN/A
Aromatic (Ha)~ 7.3Doublet (d)2H~ 9.0
Aromatic (Hb)~ 6.8Doublet (d)2H~ 9.0

Note: Chemical shifts are approximate and can vary based on solvent and other molecular substituents.

The aromatic region (typically δ 6.5-8.5 ppm) provides crucial information about the position of the tert-butyl group on an aromatic ring.[4] Electron-donating groups will shield ortho and para protons, shifting them upfield, while electron-withdrawing groups will deshield them, causing a downfield shift.[5] The coupling patterns (J-coupling) between adjacent aromatic protons further help in assigning the substitution pattern (ortho, meta, or para).[4][6]

Comparative Analysis with Alternative Techniques

While 1H NMR is highly effective, a comprehensive structural confirmation often involves complementary techniques. Each method provides unique information, and their combined use offers the highest level of confidence.

Technique Information Provided Strengths for Tert-Butyl Confirmation Limitations
1H NMR Proton environment, connectivity, and count.Unambiguous signal for the tert-butyl group (singlet, 9H integration).[1][7] Provides information on substitution patterns on aromatic rings.[4]Can have overlapping signals in complex molecules. Does not directly observe quaternary carbons.
13C NMR Carbon skeleton of the molecule.Confirms the presence of the quaternary carbon (~30-35 ppm) and the methyl carbons (~31 ppm) of the tert-butyl group.[1]Lower sensitivity than 1H NMR, often requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the molecular weight of the compound. A characteristic fragmentation is the loss of the tert-butyl group, resulting in a prominent [M-57]⁺ peak.[7]Does not provide detailed connectivity information on its own; isomers can be difficult to distinguish.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups.Can confirm the presence of C-H bonds in the tert-butyl group and other functional groups in the molecule (e.g., C=O, O-H).[7]Provides limited information about the overall molecular structure and connectivity.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized tert-butylated product, highlighting the central role of 1H NMR analysis.

G Workflow for Structural Confirmation of Tert-Butylated Products cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Analysis Purification->H_NMR Primary Analysis C_NMR 13C NMR H_NMR->C_NMR Complementary Data MS Mass Spectrometry H_NMR->MS Complementary Data FTIR FT-IR H_NMR->FTIR Complementary Data Structure_Confirmed Structure Confirmed C_NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed

Caption: Analytical workflow for confirming tert-butylated product structures.

Conclusion

1H NMR spectroscopy stands out as the primary and most definitive method for identifying and confirming the presence of tert-butyl groups in synthesized products. Its ability to provide a clear, quantitative, and structurally informative signal is unparalleled. However, for complete and unambiguous structural elucidation, especially for novel or complex molecules, a multi-pronged approach is recommended.[7] The integration of data from 13C NMR, Mass Spectrometry, and FT-IR provides orthogonal confirmation, ensuring the integrity and reliability of the structural assignment, which is paramount in research and drug development.

References

A Comparative Guide to the Validation of the SN1 Mechanism in 2-Bromo-2-methylpropane Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental validation of the unimolecular nucleophilic substitution (SN1) mechanism for the hydrolysis of 2-bromo-2-methylpropane. It offers a comparative look at alternative mechanistic pathways and presents the supporting experimental data, detailed protocols, and visual representations to facilitate a thorough understanding of this cornerstone reaction in organic chemistry.

Executive Summary

The hydrolysis of this compound is a classic example of an SN1 reaction. The validation of this mechanism hinges on several key experimental observations: the reaction kinetics, the stereochemical outcome, the effect of the solvent, and the influence of the leaving group. This guide will systematically explore each of these facets, providing both the theoretical framework and the empirical evidence that collectively substantiate the SN1 pathway. We will also consider the competing unimolecular elimination (E1) reaction, a common side reaction under certain conditions.

Mechanistic Overview: SN1 vs. Competing Pathways

The hydrolysis of this compound proceeds through a two-step SN1 mechanism.[1][2] The first and rate-determining step involves the slow dissociation of the carbon-bromine bond to form a stable tertiary carbocation intermediate.[1][3][4] The second step is a rapid attack of the nucleophile (water) on the carbocation, followed by deprotonation to yield the final product, 2-methyl-2-propanol.[5]

An alternative pathway is the bimolecular nucleophilic substitution (SN2) mechanism, which is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs.[6] However, for a sterically hindered tertiary substrate like this compound, the SN2 pathway is highly disfavored.[6]

Another competing reaction is the unimolecular elimination (E1), which also proceeds through the same carbocation intermediate as the SN1 reaction.[7][8] Instead of nucleophilic attack, a solvent molecule acts as a base to remove a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene (2-methylpropene).

SN1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) A This compound B tert-Butyl Carbocation + Br⁻ A->B Heterolysis A->B C tert-Butyl Carbocation D Protonated Alcohol C->D + H₂O C->D E Protonated Alcohol F 2-Methyl-2-propanol E->F - H₃O⁺ E->F

Figure 1: The SN1 reaction pathway for the hydrolysis of this compound.

Kinetic Evidence: The Rate Law

A cornerstone in validating the SN1 mechanism is the determination of the reaction's rate law. For the hydrolysis of this compound, the reaction rate is found to be dependent on the concentration of the alkyl halide but independent of the concentration of the nucleophile (water or hydroxide (B78521) ion).[1][9] This observation is consistent with a unimolecular rate-determining step, where only the substrate is involved.[2][4]

Rate Law: Rate = k[this compound]

This contrasts with the SN2 mechanism, which would exhibit a second-order rate law: Rate = k[alkyl halide][nucleophile].

Experimental Data:

The following table summarizes experimental data for the reaction of this compound with hydroxide ions at 55 °C.

Experiment[(CH₃)₃CBr]₀ (M)[OH⁻]₀ (M)Initial Rate (M s⁻¹)
10.0500.105.0 x 10⁻⁴
20.200.102.0 x 10⁻³
30.200.302.0 x 10⁻³

Data adapted from a 2008 chemistry problem set.

As shown in the table, quadrupling the initial concentration of this compound (Experiment 1 vs. 2) leads to a four-fold increase in the initial rate, indicating a first-order dependence on the alkyl halide. Conversely, tripling the initial concentration of the hydroxide ion (Experiment 2 vs. 3) has no effect on the initial rate, confirming a zero-order dependence on the nucleophile.

Experimental Protocol: Determination of Reaction Order
  • Preparation of Solutions: Prepare stock solutions of this compound and sodium hydroxide in a suitable solvent system (e.g., 80/20 propanone/water) to ensure miscibility.[10]

  • Reaction Monitoring: The reaction progress can be monitored by titrating the remaining hydroxide ions at various time intervals or by using an indicator like phenolphthalein (B1677637) to signal the consumption of a known amount of hydroxide.[9][10]

  • Initial Rate Method: To determine the order with respect to each reactant, a series of experiments is conducted where the initial concentration of one reactant is varied while the other is held constant. The initial rate for each experiment is then calculated.

  • Data Analysis: The reaction orders are determined by observing how the initial rate changes with the initial concentrations of the reactants.

Kinetic_Workflow A Prepare Stock Solutions (Alkyl Halide, Nucleophile) B Set up Reaction Mixtures (Vary one concentration, keep others constant) A->B C Monitor Reaction Progress (e.g., Titration, Indicator) B->C D Calculate Initial Rates C->D E Determine Reaction Orders (Analyze rate vs. concentration) D->E F Establish Rate Law E->F

Figure 2: Experimental workflow for determining the reaction kinetics.

Stereochemical Evidence: Racemization

The stereochemistry of the products provides further insight into the reaction mechanism. The carbocation intermediate in an SN1 reaction is sp² hybridized and planar.[11] This planarity allows the incoming nucleophile to attack from either face with nearly equal probability.[11] Consequently, if the reaction is carried out with an optically active tertiary alkyl halide, the product is expected to be a racemic mixture (a 50:50 mixture of enantiomers), resulting in a loss of optical activity.[12]

In practice, complete racemization is rare. A slight excess of the product with an inverted configuration is often observed.[4][12] This is attributed to the formation of an ion pair, where the departing leaving group temporarily shields one face of the carbocation, making attack from the opposite side slightly more favorable.[4][12]

Comparison of Stereochemical Outcomes:
MechanismStereochemical Outcome
SN1 Predominantly racemization (mixture of retention and inversion of configuration)
SN2 Complete inversion of configuration
Experimental Protocol: Polarimetry
  • Preparation of Chiral Substrate: Synthesize or obtain an enantiomerically pure tertiary alkyl halide that is chiral at the reaction center.

  • Reaction: Perform the hydrolysis reaction under controlled conditions.

  • Product Isolation: Isolate and purify the resulting alcohol product.

  • Polarimeter Measurement: Prepare a solution of the purified product of a known concentration and measure its optical rotation using a polarimeter.

  • Analysis: A specific rotation of or close to zero indicates a racemic mixture, supporting the SN1 mechanism. Any residual optical activity can be used to calculate the enantiomeric excess and the ratio of inversion to retention.

Solvent Effects: Stabilization of the Intermediate

The choice of solvent has a significant impact on the rate of an SN1 reaction. The rate-determining step involves the formation of charged species (a carbocation and a halide anion) from a neutral molecule. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing these ions through solvation.[13][14] This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate.[14]

Comparative Data: Solvent Effects on Solvolysis Rate
SolventDielectric Constant (ε)Relative Rate
Acetic Acid (CH₃CO₂H)61
Methanol (CH₃OH)334
Water (H₂O)78150,000

Data from various sources, illustrating the trend.[15]

The dramatic increase in reaction rate with increasing solvent polarity, as indicated by the dielectric constant, is strong evidence for a mechanism that involves the formation of charged intermediates.

Competing E1 Elimination

The SN1 and E1 reactions often compete because they share a common carbocation intermediate.[7][8] The ratio of substitution to elimination products is influenced by several factors, most notably the temperature and the nature of the nucleophile/base.

  • Temperature: Higher temperatures favor the elimination pathway (E1) over the substitution pathway (SN1).[11] This is because elimination reactions generally have a higher activation energy and are more entropically favored.

  • Nucleophile/Base Character: While the strength of the nucleophile does not affect the rate of an SN1 reaction, a stronger base will favor the E1 pathway by more readily abstracting a proton.

Comparative Data: Temperature Effect on SN1/E1 Product Ratio for a Tertiary Alkyl Bromide
SubstrateSolventTemperature (°C)% SN1 Product% E1 Product
tert-Amyl bromideEthanol256436
tert-Amyl bromideEthanolReflux~0~100

Data adapted from a study on the solvolysis of t-amyl bromide.[11]

SN1_vs_E1 cluster_conditions Reaction Conditions A This compound B tert-Butyl Carbocation A->B Slow, Rate-Determining C SN1 Product (2-Methyl-2-propanol) B->C Nucleophilic Attack (e.g., H₂O) D E1 Product (2-Methylpropene) B->D Proton Abstraction (e.g., H₂O as base) LowTemp Low Temperature LowTemp->C Favors HighTemp High Temperature HighTemp->D Favors

Figure 3: Logical relationship of SN1 and E1 competition from a common intermediate.

Conclusion

References

A Comparative Analysis of S(_N)1 and S(_N)2 Reactions in Butyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of butyl halides. This document provides a detailed comparison of S(_N)1 and S(_N)2 reaction pathways, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding of these fundamental organic reactions.

Introduction

Nucleophilic substitution reactions are a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. The reactivity of alkyl halides in these reactions is dictated by two primary mechanisms: substitution nucleophilic unimolecular (S(_N)1) and substitution nucleophilic bimolecular (S(_N)2). The structure of the alkyl halide plays a critical role in determining which pathway is favored. Butyl halides, with their various isomers (n-butyl, sec-butyl, isobutyl, and tert-butyl), provide an excellent model system for studying the subtle interplay of steric and electronic effects that govern these mechanisms. This guide presents a comparative study of S(_N)1 and S(_N)2 reactions for butyl halides, offering quantitative data, experimental methodologies, and visual aids to elucidate the factors controlling these reactions.

Data Presentation

The following tables summarize quantitative data on the relative reaction rates and product distributions for the S(_N)1 and S(_N)2 reactions of various butyl halides under different conditions.

Table 1: Relative Rates of S(_N)2 Reactions of Butyl Bromides with Iodide in Acetone (B3395972)

SubstrateStructureRelative Rate
n-Butyl bromideCH(_3)CH(_2)CH(_2)CH(_2)Br1.0
Isobutyl bromide(CH(_3))(_2)CHCH(_2)Br0.03
sec-Butyl bromideCH(_3)CH(_2)CH(Br)CH(_3)0.02
tert-Butyl bromide(CH(_3))(_3)CBr~0

Relative rates are standardized to n-butyl bromide.

Table 2: Relative Rates of S(_N)1 Solvolysis of Butyl Bromides in 50% Aqueous Ethanol (B145695)

SubstrateStructureRelative Rate
n-Butyl bromideCH(_3)CH(_2)CH(_2)CH(_2)Br1
sec-Butyl bromideCH(_3)CH(_2)CH(Br)CH(_3)11.6
tert-Butyl bromide(CH(_3))(_3)CBr1,200,000

Relative rates are standardized to n-butyl bromide.

Table 3: Product Distribution in Reactions of Butyl Bromides

SubstrateReagent and ConditionsMajor Product(s)Minor Product(s)Predominant Mechanism
n-Butyl bromide0.1 M NaI in acetonen-Butyl iodide-S(_N)2
n-Butyl bromide0.1 M NaOH in H(_2)O/EtOHn-Butanol1-ButeneS(_N)2
sec-Butyl bromide0.1 M NaI in acetonesec-Butyl iodide1-Butene, 2-ButeneS(_N)2
sec-Butyl bromide0.1 M NaOH in H(_2)O/EtOH1-Butene, 2-Butenesec-ButanolE2
tert-Butyl bromide0.1 M NaI in acetone2-Methylpropene-E2
tert-Butyl bromide0.1 M H(_2)O in EtOHtert-Butanol, tert-Butyl ethyl ether2-MethylpropeneS(_N)1/E1

Experimental Protocols

Protocol 1: Determination of Relative S(_N)2 Reaction Rates

This experiment qualitatively determines the relative rates of S(_N)2 reactions of butyl bromides by observing the formation of a precipitate. The reaction is the Finkelstein reaction, where sodium iodide in acetone reacts with an alkyl bromide to form an alkyl iodide and sodium bromide. Sodium bromide is insoluble in acetone and precipitates out of solution, providing a visual indication of the reaction's progress.

Materials:

  • n-Butyl bromide

  • sec-Butyl bromide

  • isobutyl bromide

  • tert-Butyl bromide

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes and rack

  • Pipettes or droppers

  • Stopwatch

Procedure:

  • Label four clean, dry test tubes for each of the butyl bromide isomers.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • To each test tube, add 2-3 drops of the corresponding butyl bromide and start the stopwatch immediately.

  • Shake the test tubes to ensure thorough mixing.

  • Observe the test tubes for the formation of a cloudy precipitate (sodium bromide).

  • Record the time it takes for the precipitate to first appear in each test tube.

  • The shorter the time to precipitation, the faster the reaction rate. The relative rates can be established by comparing these times.

Protocol 2: Kinetic Study of S(_N)1 Solvolysis of tert-Butyl Chloride

This protocol measures the rate of the S(_N)1 solvolysis of tert-butyl chloride in an aqueous ethanol solution. The reaction produces HCl as a byproduct, and its formation can be monitored over time by titration with a standardized NaOH solution using an indicator.

Materials:

  • tert-Butyl chloride

  • Aqueous ethanol solution (e.g., 50:50 v/v)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks

  • Burette and stand

  • Pipettes

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare a reaction mixture by adding a known volume of the aqueous ethanol solution and a few drops of bromothymol blue indicator to an Erlenmeyer flask.

  • Place the flask in the constant temperature water bath to allow it to equilibrate.

  • Initiate the reaction by adding a known amount of tert-butyl chloride to the flask, starting the stopwatch simultaneously.

  • The solution will be acidic (yellow) due to the HCl produced. Titrate the solution with the standardized NaOH solution until the indicator just turns blue. Record the volume of NaOH added and the time.

  • Allow the reaction to proceed further, causing the solution to become acidic again. Repeat the titration at regular time intervals (e.g., every 5-10 minutes).

  • Continue this process for a sufficient duration (e.g., until the reaction is at least 70% complete).

  • The rate constant (k) for this first-order reaction can be determined by plotting ln(V(_\infty) - V(_t)) versus time, where V(t) is the volume of NaOH used at time t, and V(\infty) is the volume of NaOH required for complete reaction (which can be determined by heating the solution to drive the reaction to completion or calculated from the initial amount of tert-butyl chloride). The slope of this line will be -k.

Protocol 3: Product Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique to separate and quantify the products of a reaction, allowing for the determination of the product distribution (e.g., the ratio of substitution to elimination products).

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Reaction mixture after a set reaction time

  • Standard solutions of the expected products (e.g., the substitution and elimination products)

  • An internal standard (a non-reactive compound with a distinct retention time)

  • Vials and syringes for GC injection

Procedure:

  • Quench the reaction at a specific time point by, for example, rapidly cooling it or adding a suitable reagent.

  • Prepare a sample for GC analysis by diluting a small aliquot of the reaction mixture in a suitable solvent and adding a known amount of an internal standard.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

  • Run the GC analysis under optimized conditions (injector temperature, oven temperature program, carrier gas flow rate).

  • Identify the peaks in the resulting chromatogram by comparing their retention times to those of the prepared standard solutions.

  • The area of each peak is proportional to the concentration of the corresponding component.

  • Calculate the relative amounts of each product by comparing their peak areas to the peak area of the internal standard. This allows for the determination of the product distribution.

Mandatory Visualizations

SN1_Mechanism sub tert-Butyl Bromide ts1 Transition State 1 sub->ts1 Slow, Rate-determining step int tert-Butyl Carbocation + Br- ts1->int ts2 Transition State 2 int->ts2 Fast prod tert-Butanol ts2->prod nuc H2O (Nucleophile)

Caption: The S(_N)1 mechanism for the reaction of tert-butyl bromide with water.

SN2_Mechanism reactants n-Butyl Bromide + I- ts Transition State reactants->ts Concerted step products n-Butyl Iodide + Br- ts->products

Caption: The S(_N)2 mechanism for the reaction of n-butyl bromide with iodide.

SN1_vs_SN2_Workflow start Start: Butyl Halide substrate_type Substrate Type? start->substrate_type primary Primary (n-butyl, isobutyl) substrate_type->primary Primary secondary Secondary (sec-butyl) substrate_type->secondary Secondary tertiary Tertiary (tert-butyl) substrate_type->tertiary Tertiary sn2 Favors SN2 primary->sn2 nucleophile_strength Nucleophile/Base Strength? secondary->nucleophile_strength sn1 Favors SN1 tertiary->sn1 strong_nuc Strong Nucleophile/Base nucleophile_strength->strong_nuc Strong weak_nuc Weak Nucleophile/Base nucleophile_strength->weak_nuc Weak solvent_type Solvent? strong_nuc->solvent_type weak_nuc->sn1 protic Polar Protic solvent_type->protic Protic aprotic Polar Aprotic solvent_type->aprotic Aprotic competition Competition (SN1/SN2/E1/E2) protic->competition aprotic->sn2

Caption: Logical workflow for predicting the dominant substitution pathway for butyl halides.

A Comprehensive Guide to Tert-Butylating Agents: An Economic and Safety Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the tert-butyl group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and materials science. This bulky functional group can enhance steric hindrance, improve lipophilicity, and serve as a crucial protecting group. The choice of the appropriate tert-butylating agent is a critical decision, balancing reactivity, cost, and safety. This guide provides an objective comparison of common tert-butylating agents, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection process.

Economic Comparison of Tert-Butylating Agents

The economic viability of a synthetic route is often a determining factor in its applicability, especially in process development and large-scale synthesis. The cost of the tert-butylating agent itself is a significant contributor to the overall cost. The following table provides an estimated price comparison for several common tert-butylating agents. Prices can fluctuate based on supplier, purity, and market conditions.

Tert-Butylating AgentChemical FormulaMolecular Weight ( g/mol )Typical FormEstimated Price (USD/kg)
tert-Butanol(CH₃)₃COH74.12Colorless liquid or solid$0.71 - $1.21[1]
Isobutylene(CH₃)₂C=CH₂56.11Colorless gas$1.32 - $2.20[2]
Di-tert-butyl dicarbonate (B1257347) (Boc Anhydride)C₁₀H₁₈O₅218.25Colorless to pale yellow liquid or solid~$15 - $25
tert-Butyl Chloride(CH₃)₃CCl92.57Colorless liquid~$10 - $20
tert-Butyl Acetate (B1210297)C₆H₁₂O₂116.16Colorless liquid~$2 - $5
tert-Butyl Hydroperoxide (70% in water)(CH₃)₃COOH90.12Colorless liquid~$2.70 (industrial)[3]

Note: Prices are estimates for bulk quantities and may vary significantly for smaller, high-purity research-grade quantities.

Safety Comparison of Tert-Butylating Agents

Safety is a paramount concern in any laboratory or manufacturing setting. The hazards associated with different tert-butylating agents vary considerably. A summary of key safety data is presented below to facilitate a comparative risk assessment.

Tert-Butylating AgentNFPA 704 Rating (H/F/I)Flash Point (°C)LD50 (Oral, Rat)LC50 (Inhalation)Key Hazards
tert-Butanol2 / 3 / 0[4]11[5][6]3500 mg/kg[7]>31 mg/L (4h, Rat)[8]Flammable, Eye Irritant
Isobutylene2 / 4 / 2[9]-76[10][11]N/A620,000 mg/m³ (4h, Rat)[12]Extremely Flammable Gas
Di-tert-butyl dicarbonate (Boc Anhydride)3 / 2 / 137[13][14]>5,000 mg/kg100 mg/m³ (4h, Rat)Flammable, Corrosive, Toxic if Inhaled
tert-Butyl Chloride2 / 3 / 0-232740 mg/kg9940 ppm (4h, Rat)Highly Flammable, Irritant
tert-Butyl Acetate1 / 3 / 0224100 mg/kg>2230 ppm (4h, Rat)Flammable, Irritant
tert-Butyl Hydroperoxide (70% in water)4 / 4 / 4[15][16][17]38[18]406 mg/kg[2][3][19][20]500 ppm (4h, Rat)[2][3][19]Oxidizer, Flammable, Toxic, Corrosive

Experimental Protocols and Performance Data

The choice of a tert-butylating agent also depends on the specific transformation required. Below are representative experimental protocols for the tert-butylation of common functional groups, along with comparative performance data where available.

Protocol 1: Friedel-Crafts Tert-Butylation of an Aromatic Ring

This protocol describes the alkylation of an aromatic compound using tert-butyl alcohol and an acid catalyst.

Reaction Scheme:

Ar-H + (CH₃)₃COH --(H₂SO₄)--> Ar-C(CH₃)₃ + H₂O

Materials:

  • Aromatic substrate (e.g., 1,4-dimethoxybenzene)

  • tert-Butyl alcohol

  • Concentrated sulfuric acid

  • Appropriate solvent (e.g., acetic acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic substrate in the solvent.

  • Slowly add the tert-butyl alcohol to the solution.

  • Carefully add concentrated sulfuric acid dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Performance Data:

The Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol in the presence of sulfuric acid yields 1,4-di-tert-butyl-2,5-dimethoxybenzene.[6] Polyalkylation can be a significant side reaction, but in some cases, steric hindrance can limit the reaction to the desired product.

Protocol 2: N-Boc Protection of an Amine

This protocol details the widely used procedure for protecting an amine functional group using di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme:

R-NH₂ + ((CH₃)₃COCO)₂O --> R-NH-Boc + (CH₃)₃COH + CO₂

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Solvent (e.g., water-acetone mixture)

  • Base (optional, e.g., triethylamine, sodium bicarbonate)

Procedure:

  • Dissolve the amine substrate in the chosen solvent system in a round-bottom flask.

  • If the amine is in the form of a salt, add a base to neutralize it.

  • Add di-tert-butyl dicarbonate to the solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Remove the organic solvent under reduced pressure.

  • If necessary, extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.

Performance Data:

This method is generally high-yielding and compatible with a wide range of amine substrates. A catalyst-free protocol using a water-acetone solvent system has been reported to give excellent yields for various amines.[1]

Protocol 3: O-Tert-Butylation of an Alcohol

This protocol describes the formation of a tert-butyl ether from an alcohol using tert-butyl acetate and a strong acid catalyst.

Reaction Scheme:

R-OH + CH₃COOC(CH₃)₃ --(Tf₂NH)--> R-O-C(CH₃)₃ + CH₃COOH

Materials:

  • Alcohol substrate

  • tert-Butyl acetate (anhydrous)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the alcohol in anhydrous tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide in anhydrous dichloromethane at 0 °C.

  • Stir the mixture at the same temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Relationships

To better understand the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactants & Solvent D Addition of Reagents A->D B Inert Atmosphere (if needed) B->D C Temperature Control C->D E Monitoring (TLC/GC) D->E F Quenching E->F Reaction Complete G Extraction F->G H Drying & Concentration G->H I Purification (Chromatography/Recrystallization) H->I J J I->J Final Product agent_selection_logic Start Select Tert-Butylation Strategy Substrate Substrate Type (Amine, Alcohol, Aromatic) Start->Substrate Boc Di-tert-butyl dicarbonate (Boc Anhydride) Substrate->Boc Amines (Protection) tBuOH tert-Butanol Substrate->tBuOH Aromatics (Friedel-Crafts) Alcohols Isobutylene Isobutylene Substrate->Isobutylene Aromatics (Friedel-Crafts) Other Other Agents (tBuCl, tBuOAc, TBHP) Substrate->Other Conditions Reaction Conditions (Mild vs. Harsh) Cost Economic Considerations (Scale of Reaction) Conditions->Cost Cost->Boc Higher Cost Cost->tBuOH Lower Cost Cost->Isobutylene Lower Cost (Industrial) Boc->Conditions Mild Conditions tBuOH->Conditions Harsh (Strong Acid) Isobutylene->Conditions Requires Catalyst

References

A Comparative Guide to the Characterization of Impurities in Commercial 2-Bromo-2-methylpropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of impurities in commercial 2-Bromo-2-methylpropane (tert-butyl bromide) is crucial for ensuring the reproducibility, safety, and efficiency of synthetic processes in research and drug development. This guide provides a comprehensive comparison of the impurity profiles found in commercial batches, details analytical methodologies for their characterization, and evaluates the performance of this compound against common alternatives in a benchmark alkylation reaction.

Understanding the Impurity Landscape

Commercial this compound is typically synthesized from tert-butanol (B103910) and hydrobromic acid. This process, while generally efficient, can lead to the presence of several process-related impurities. The most commonly observed impurities include unreacted starting materials and byproducts of side reactions.

Table 1: Typical Impurity Profile of Commercial this compound

ImpurityTypical Concentration Range (%)Potential Origin
tert-Butanol0.1 - 2.0Unreacted starting material
2-Methylpropene (Isobutylene)0.1 - 1.0Elimination side reaction from this compound or dehydration of tert-Butanol
Di-tert-butyl ether< 0.5Reaction between two molecules of tert-butanol or tert-butanol and this compound
Other Alkyl Halides< 0.2Impurities in starting materials or side reactions

Note: The concentration ranges provided are typical and may vary between different commercial suppliers and batches.

Analytical Characterization of Impurities

A multi-technique approach is essential for the comprehensive identification and quantification of impurities in this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for separating and identifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information and can be used for quantification.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain at 150°C for 2 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Mass Range: m/z 35-300.

  • Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent such as dichloromethane.

¹H NMR Spectroscopy for Quantification of tert-Butanol

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: A known amount of a suitable internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Procedure:

    • Accurately weigh a sample of this compound and the internal standard into an NMR tube.

    • Add approximately 0.6 mL of CDCl₃.

    • Acquire the ¹H NMR spectrum.

    • Integrate the characteristic signals for tert-butanol (singlet around δ 1.28 ppm) and the internal standard.

    • Calculate the concentration of tert-butanol relative to the known concentration of the internal standard.

Performance Comparison in a Benchmark Reaction: Tert-Butylation of Phenol (B47542)

To objectively evaluate the performance of this compound, a comparative study of the tert-butylation of phenol was conducted against two common alternatives: tert-butyl chloride and a system using tert-butanol with an acid catalyst. The reaction of choice is the Friedel-Crafts alkylation of phenol, a widely used transformation in organic synthesis.

Table 2: Performance Comparison in the Tert-Butylation of Phenol

Tert-Butylating AgentReaction Time (hours)Temperature (°C)Yield of 4-tert-butylphenol (B1678320) (%)Selectivity (para:ortho)
This compound 2 25 85 >95:5
tert-Butyl Chloride62575>95:5
tert-Butanol / Sulfuric Acid4608090:10

Note: Reactions were performed under optimized conditions for each reagent to provide a fair comparison.

The experimental data indicates that this compound offers a significant advantage in terms of reaction time and efficiency at ambient temperature, leading to a higher yield of the desired p-tert-butylphenol with excellent selectivity. While tert-butyl chloride is a viable alternative, it requires a longer reaction time to achieve a comparable yield. The use of tert-butanol with an acid catalyst is also effective but necessitates elevated temperatures and shows slightly lower selectivity.

Experimental Protocol: Tert-Butylation of Phenol with this compound
  • Materials: Phenol, this compound, anhydrous aluminum chloride (AlCl₃), dichloromethane, 1 M hydrochloric acid, saturated sodium bicarbonate solution, and anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add anhydrous aluminum chloride (0.1 eq).

    • Add this compound (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2 hours.

    • Quench the reaction by slowly adding 1 M hydrochloric acid.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel.

Visualizing the Process: Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sampling Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation sample Commercial this compound dilution Dilute with Dichloromethane (1:100) sample->dilution nmr NMR Analysis sample->nmr Prepare NMR sample gcms GC-MS Analysis dilution->gcms Inject identification Impurity Identification gcms->identification Mass Spectra quantification Impurity Quantification nmr->quantification Integration identification->quantification

Figure 1. Experimental workflow for impurity analysis.

signaling_pathway cluster_synthesis Synthesis of this compound cluster_impurities Impurity Formation Pathways tert_butanol tert-Butanol main_product This compound tert_butanol->main_product + HBr unreacted Unreacted tert-Butanol tert_butanol->unreacted Incomplete reaction ether Di-tert-butyl ether tert_butanol->ether + tert-Butanol (-H2O) hbr HBr elimination 2-Methylpropene main_product->elimination Elimination (-HBr)

Figure 2. Impurity formation pathways.

Conclusion

This guide provides a comprehensive overview of the common impurities in commercial this compound and the analytical methods for their characterization. The presented data demonstrates that while impurities are typically present at low levels, their identification and quantification are essential for maintaining high standards in research and drug development. Furthermore, the performance comparison highlights the superior reactivity of this compound in the tert-butylation of phenol compared to common alternatives, making it a highly efficient reagent for introducing the tert-butyl group in organic synthesis. Researchers and drug development professionals are encouraged to implement rigorous analytical controls and consider the performance advantages of this compound in their synthetic strategies.

A Researcher's Guide to Isotopic Labeling: Deuterated 2-Bromo-2-methylpropane and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is a fundamental requirement for innovation. Isotopic labeling, a technique that involves the substitution of atoms with their heavier, stable isotopes, provides a powerful tool for elucidating metabolic pathways, quantifying protein abundance, and understanding reaction mechanisms. Among the diverse array of labeling reagents, deuterated 2-Bromo-2-methylpropane (also known as tert-butyl bromide-d9) offers a unique set of properties for introducing a stable isotopic tag.

This guide provides an objective comparison of deuterated this compound with other commonly used deuterated alkylating agents. We will delve into their performance characteristics, supported by experimental data and detailed protocols, to assist you in selecting the optimal reagent for your research needs.

Introducing the Deuterated tert-Butyl Group: A Bulky Isotopic Label

Deuterated this compound provides a convenient method for introducing a tert-butyl-d9 group onto target molecules. The nine deuterium (B1214612) atoms offer a significant mass shift of +9 Da, which is readily detectable by mass spectrometry, making it an excellent internal standard for quantitative analyses. The bulky nature of the tert-butyl group can also influence the chemical and metabolic stability of the labeled molecule.

The primary reaction mechanism for this compound is a unimolecular nucleophilic substitution (SN1) reaction.[1][2][3][4][5] This proceeds through a stable tertiary carbocation intermediate, which then reacts with a nucleophile. This mechanism has important implications for its reactivity and potential side reactions, which we will explore in comparison to other alkylating agents.

Performance Comparison: Deuterated this compound vs. Alternatives

The choice of an isotopic labeling reagent depends on several factors, including the target molecule, the desired application, and the analytical method. Here, we compare deuterated this compound with two widely used deuterated alkylating agents: deuterated N-ethylmaleimide (d5-NEM) and deuterated iodoacetamide (B48618).

FeatureDeuterated this compound (tert-Butyl bromide-d9)Deuterated N-Ethylmaleimide (d5-NEM)Deuterated Iodoacetamide
Reactive Group Bromide on a tertiary carbonMaleimideIodoacetamide
Reaction Mechanism SN1 (unimolecular nucleophilic substitution)[1][2][3][4][5]Michael addition[6]SN2 (bimolecular nucleophilic substitution)
Primary Target Nucleophiles (e.g., thiols, amines, hydroxyls)Cysteine thiols[6][7][8][9][10]Cysteine thiols, but can also react with other residues[11][12][13][14]
Mass Shift +9 Da (from tert-butyl-d9)+5 Da (from ethyl-d5)[6]+2 Da (from acetyl-d2) or higher depending on deuteration pattern
Specificity Can be less specific due to the reactive carbocation intermediateHighly specific for cysteine thiols under controlled pH[6]Prone to non-specific reactions with other nucleophilic residues (e.g., histidine, lysine, methionine) and even the peptide backbone, especially with excess reagent.[12][14]
Kinetic Isotope Effect (KIE) A secondary KIE may be observed, but the C-D bonds are not broken in the rate-determining step.[15]Negligible secondary KIE for the reaction with cysteine thiols, leading to similar reaction rates for deuterated and non-deuterated forms.[6]A small secondary KIE may be present but is generally not significant for the alkylation reaction.
Stability of Labeled Product Stable C-C and C-D bondsStable thioether linkageStable thioether linkage
Common Applications Internal standards in mass spectrometry, metabolic labeling.Quantitative proteomics (cysteine redox studies), protein structure analysis.[6][7][8][9][10]Protein alkylation to prevent disulfide bond formation, peptide mapping.[11]

Experimental Protocols

Protocol 1: General Procedure for Protein Alkylation using Deuterated this compound

This protocol provides a general guideline for the alkylation of proteins with deuterated this compound. Optimization of reaction conditions (e.g., pH, temperature, and reagent concentration) is recommended for specific proteins.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Deuterated this compound (tert-Butyl bromide-d9)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Quenching reagent (e.g., 2-Mercaptoethanol)

  • Organic solvent (e.g., Acetonitrile (B52724) or Dimethylformamide - DMF) to dissolve the alkylating agent

Procedure:

  • Protein Reduction: Reduce the protein sample by adding DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Preparation of Alkylating Agent: Prepare a stock solution of deuterated this compound in an organic solvent like acetonitrile or DMF. The concentration should be optimized based on the protein concentration.

  • Alkylation: Add the deuterated this compound solution to the reduced protein sample. The final concentration of the alkylating agent should typically be in a 5 to 10-fold molar excess over the reducing agent. Incubate the reaction at room temperature for 1 hour in the dark.

  • Quenching: Quench the reaction by adding a thiol-containing reagent like 2-Mercaptoethanol to scavenge any unreacted alkylating agent.

  • Sample Cleanup: Remove excess reagents by dialysis, buffer exchange, or precipitation. The alkylated protein is now ready for downstream analysis such as mass spectrometry.

Protocol 2: Using a Deuterated tert-Butyl Compound as an Internal Standard in LC-MS/MS

This protocol outlines the use of a deuterated compound, such as a drug molecule labeled with a tert-butyl-d9 group, as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18][19][20]

Materials:

  • Analyte of interest

  • Deuterated internal standard (IS) with a tert-butyl-d9 group

  • Biological matrix (e.g., plasma, urine)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To a known volume of the biological matrix (e.g., 100 µL of plasma), add a fixed amount of the deuterated internal standard solution.

    • Precipitate the proteins by adding a sufficient volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject a specific volume of the prepared sample onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation of the analyte and the internal standard from matrix components.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ion selection, collision energy) for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflows

To better illustrate the processes described, the following diagrams were generated using the DOT language.

cluster_alkylation Protein Alkylation Workflow Protein Sample Protein Sample Reduction (DTT) Reduction (DTT) Protein Sample->Reduction (DTT) Alkylation (tert-Butyl-d9 Br) Alkylation (tert-Butyl-d9 Br) Reduction (DTT)->Alkylation (tert-Butyl-d9 Br) Quenching Quenching Alkylation (tert-Butyl-d9 Br)->Quenching Downstream Analysis Downstream Analysis Quenching->Downstream Analysis

A simplified workflow for protein alkylation.

cluster_ms Quantitative MS Workflow with Internal Standard Biological Sample Biological Sample Spike with IS Spike with IS Biological Sample->Spike with IS Sample Prep Sample Prep Spike with IS->Sample Prep LC-MS/MS Analysis LC-MS/MS Analysis Sample Prep->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Workflow for quantitative mass spectrometry.

cluster_reactivity Comparison of Reaction Mechanisms cluster_sn1 SN1: this compound cluster_michael Michael Addition: N-Ethylmaleimide cluster_sn2 SN2: Iodoacetamide R-Br R-Br Carbocation Carbocation R-Br->Carbocation Slow, Rate-determining Product Product Carbocation->Product Fast, +Nucleophile NEM + Cys-SH NEM + Cys-SH Thioether Adduct Thioether Adduct NEM + Cys-SH->Thioether Adduct Conjugate Addition IAM + Cys-SH IAM + Cys-SH Transition State Transition State IAM + Cys-SH->Transition State Thioether Product Thioether Product Transition State->Thioether Product

Reaction mechanism comparison.

Conclusion

Deuterated this compound serves as a valuable reagent for introducing a stable, bulky isotopic label, particularly for use as an internal standard in mass spectrometry. Its SN1 reaction mechanism distinguishes it from other common alkylating agents like N-ethylmaleimide and iodoacetamide, which react via Michael addition and SN2 mechanisms, respectively. This difference in reactivity can lead to variations in specificity, with the potential for side reactions with the carbocation intermediate of this compound.

In contrast, deuterated N-ethylmaleimide offers high specificity for cysteine residues, making it a preferred choice for quantitative proteomics studies focusing on cysteine modifications. Deuterated iodoacetamide, while widely used for general protein alkylation, carries the risk of non-specific labeling.

The selection of the most appropriate deuterated labeling reagent is contingent upon the specific research question. For applications requiring a robust internal standard with a significant mass shift, and where high specificity is not the primary concern, deuterated this compound is an excellent choice. For targeted, quantitative analysis of cysteine modifications, deuterated N-ethylmaleimide is superior. Understanding the underlying reaction mechanisms and potential for side reactions is crucial for designing and interpreting isotopic labeling experiments effectively.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2-Bromo-2-methylpropane (also known as tert-butyl bromide), a commonly used alkyl halide in organic synthesis, is a highly flammable liquid that requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3] Adherence to established protocols is not only a matter of safety but also of regulatory compliance.

This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to be aware of the primary hazards associated with this compound. It is a highly flammable liquid and vapor, and it can cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[2][4] All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Sources of ignition, such as open flames and sparks, must be strictly avoided in the vicinity.[1][2][5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste.[2][5] As such, it must not be disposed of down the drain or in regular trash.[6][7] The following steps outline the correct procedure for its disposal:

  • Waste Segregation and Collection:

    • Designate a specific, properly labeled, and compatible waste container for this compound and any materials contaminated with it, such as absorbent pads or gloves.[8]

    • The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic, and must have a secure, tight-fitting lid.[6][8]

    • The label on the waste container must clearly identify the contents as "Hazardous Waste" and "this compound," and it should also indicate the associated hazards (e.g., "Flammable Liquid").[6][7]

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

  • Handling of Spills:

    • In the event of a small spill, absorb the liquid with an inert, non-combustible absorbent material like vermiculite, dry sand, or activated charcoal adsorbent.[5][8] Do not use combustible materials such as paper towels to absorb significant quantities.

    • Collect the contaminated absorbent material and any other contaminated items (e.g., gloves) and place them in the designated hazardous waste container.[5][8]

    • Use non-sparking tools for cleanup.[1][2][5]

    • After the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., ethanol), followed by a wash with soap and water.[8]

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area.[1][3][9]

    • The storage area should be secure and away from incompatible materials.[9]

    • Ensure the container is kept tightly closed to prevent the release of flammable vapors.[1][3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][8]

    • Waste material must be disposed of in accordance with all applicable national and local regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care as they may retain product residue.

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6]

  • After a thorough triple rinsing and drying, and once all labels have been defaced or removed, the container may be disposed of as regular solid waste, in accordance with institutional policies.[6]

Quantitative Data Summary

Specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) are not provided in general safety data sheets as they are highly dependent on local, state, and federal regulations. Laboratories must consult their institution's EHS department and local regulatory agencies for specific quantitative disposal requirements.

Data PointValue
Flash Point 18 °C (64.4 °F)
Hazard Classification Highly Flammable Liquid (Category 2)[1]
Primary Disposal Method Collection as hazardous waste for treatment by a licensed disposal facility (e.g., chemical incineration).[4]
Regulatory Framework Disposal must comply with all local, state, and federal regulations for hazardous waste.
Spill Cleanup Absorbent Material Inert, non-combustible material (e.g., vermiculite, sand, activated charcoal).[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound to be disposed is_spill Is it a spill? start->is_spill small_spill Small Spill Procedure is_spill->small_spill Yes, small large_spill Large Spill / Emergency is_spill->large_spill Yes, large is_container_empty Is it an empty container? is_spill->is_container_empty No, bulk liquid absorb Absorb with inert material (vermiculite, sand) small_spill->absorb evacuate Evacuate area and contact EHS/Emergency Response large_spill->evacuate collect_absorbent Collect contaminated absorbent into hazardous waste container absorb->collect_absorbent decontaminate_area Decontaminate spill area collect_absorbent->decontaminate_area store_waste Store in designated satellite accumulation area decontaminate_area->store_waste collect_waste Collect in a labeled, compatible hazardous waste container is_container_empty->collect_waste No triple_rinse Triple rinse container is_container_empty->triple_rinse Yes collect_waste->store_waste arrange_pickup Arrange for pickup by EHS or licensed waste disposal contractor store_waste->arrange_pickup collect_rinsate Collect first rinse as hazardous waste triple_rinse->collect_rinsate collect_rinsate->store_waste dispose_container Deface label and dispose of container as regular trash collect_rinsate->dispose_container

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Bromo-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Bromo-2-methylpropane (tert-Butyl bromide), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and compliant use of this chemical in a laboratory setting.

Chemical Properties and Hazards

This compound is a highly flammable, colorless to yellow-brown liquid that is irritating to the eyes, respiratory system, and skin.[1] It is crucial to handle this substance with appropriate safety measures to mitigate risks.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C4H9Br[1][2][3]
Molecular Weight 137.02 g/mol [2][3][4]
CAS Number 507-19-7[3][4]
Boiling Point 72-74 °C[1]
Melting Point -20 °C[1][5]
Flash Point 18 °C (64.4 °F)[1]
Density 1.22 g/mL at 20 °C[1][6]
Vapor Pressure 57 hPa @ 0 °C
Water Solubility Insoluble[1][5]

Hazard Classifications

HazardCategory
Flammable Liquid Category 2
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 2
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation)

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn to prevent exposure.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield should be used in conjunction with goggles when there is a splash hazard.[8]
Hand Protection Chemical-resistant glovesSelect gloves based on the specific laboratory operation and potential for exposure. Always inspect gloves before use and practice proper removal technique to avoid skin contact.[9][10]
Body Protection Chemical-resistant lab coat or coverallsWear appropriate protective clothing to prevent skin exposure.[8]
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when ventilation is inadequate or when workplace conditions warrant its use.[7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the necessary steps for the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal a 1. Review SDS b 2. Ensure Engineering Controls are Functional (Fume Hood, Eyewash Station, Safety Shower) a->b c 3. Don Appropriate PPE b->c d 4. Transport Chemical in Secondary Containment c->d e 5. Dispense in a Fume Hood (Use spark-proof tools) d->e f 6. Perform Experiment e->f g 7. Tightly Seal Container After Use f->g h 8. Decontaminate Work Area g->h i 9. Segregate Waste h->i j 10. Dispose of Waste via Approved Channels i->j k 11. Doff and Dispose of Contaminated PPE j->k l 12. Wash Hands Thoroughly k->l

Workflow for Handling this compound

Experimental Protocol: General Handling and Storage

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11] Use explosion-proof ventilation equipment.

  • Ignition Sources : This chemical is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[4][8] Use non-sparking tools and ground and bond containers during transfer.[2][7][8]

  • Storage : Store in a cool, dry, well-ventilated area designated for flammable liquids.[8] Keep containers tightly closed.[4]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection

  • Liquid Waste : Collect all waste this compound and solutions containing it in a dedicated, properly labeled, sealed, and compatible waste container.

  • Solid Waste : Any materials contaminated with this compound, such as absorbent pads, gloves, and paper towels, should be collected in a separate, sealed container labeled as hazardous waste.

Disposal Procedure

  • Labeling : Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).

  • Storage of Waste : Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Professional Disposal : Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[10] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[10] It may be necessary to contain and dispose of this chemical as a hazardous waste; contact your local environmental protection agency for specific recommendations.[8]

Spill Response

In the event of a spill:

  • Evacuate all non-essential personnel from the area.[8]

  • Remove all sources of ignition.[8]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Do not use combustible materials.

  • Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[11]

  • Ventilate the area and wash the spill site after the material has been removed.[8]

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.